molecular formula C7H13NO3 B1418050 Morpholine-3-acetic acid methyl ester CAS No. 885273-89-2

Morpholine-3-acetic acid methyl ester

Cat. No.: B1418050
CAS No.: 885273-89-2
M. Wt: 159.18 g/mol
InChI Key: SUCYHGXECUURID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine-3-acetic acid methyl ester is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-morpholin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCYHGXECUURID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661340
Record name Methyl (morpholin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-89-2
Record name Methyl 3-morpholineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (morpholin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885273-89-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical properties of Morpholine-3-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Morpholine-3-acetic acid methyl ester

Introduction

This compound is a heterocyclic compound of significant interest in modern chemical research, particularly within the pharmaceutical and agrochemical sectors. Its structure, which combines a morpholine ring with a methyl ester side chain, imparts a unique set of properties that make it a valuable synthetic intermediate. The morpholine moiety is a well-regarded pharmacophore known to enhance aqueous solubility and bioavailability, while the ester group provides a reactive handle for further molecular elaboration.[1]

This guide offers a comprehensive exploration of the core physicochemical properties of this compound. As Senior Application Scientists, our goal is not merely to present data, but to provide a deeper understanding of the causality behind these properties and the experimental logic required to characterize them. This document is designed for researchers, scientists, and drug development professionals, providing both established data and field-proven methodologies for properties that require empirical validation. We will distinguish between the free base form of the molecule and its commonly supplied hydrochloride salt, a critical consideration for experimental design.

Chapter 1: Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity and three-dimensional structure is the foundation upon which all other physicochemical analysis is built.

Nomenclature and Chemical Identifiers

The compound is known by several names, and it is crucial to recognize its different forms, primarily the free base and the hydrochloride salt, which will have distinct properties.

  • Systematic IUPAC Name: Methyl 2-(morpholin-3-yl)acetate[2]

  • Common Names: this compound, Methyl 3-morpholineacetate[3][4]

  • Key Identifiers:

PropertyFree BaseHydrochloride SaltSource(s)
CAS Number 885273-89-21187929-21-0[3],[1]
Molecular Formula C₇H₁₃NO₃C₇H₁₃NO₃·HCl[3],[4],[1]
Molecular Weight 159.18 g/mol 195.64 g/mol [3],[4],[1]
InChI Key SUCYHGXECUURID-UHFFFAOYSA-NNot Available[3],[2]
Molecular Geometry and Conformation

The morpholine ring is a saturated heterocycle and, like cyclohexane, adopts a chair conformation to minimize torsional and steric strain.[2] The substituent at the C-3 position, the methyl acetate group, has a significant influence on the conformational preference.

  • Chair Conformation: The ring puckering allows for substituents to be in either an axial or equatorial position.

  • Equatorial Preference: To avoid unfavorable 1,3-diaxial interactions, the bulkier methyl 2-acetate group will predominantly occupy the more stable equatorial position.[2] This conformation minimizes steric clash with the axial hydrogens and the lone pair of electrons on the nitrogen atom.

The structural understanding is paramount, as the conformation affects how the molecule interacts with biological targets and its overall physical properties.

Caption: 2D representation of the core molecular structure.

Chapter 2: Core Physicochemical Properties

The utility of a chemical entity in drug development is heavily dictated by its physical properties. These values govern its solubility, permeability, stability, and formulation characteristics.

Summary of Known Properties

The following data has been reported for the free base form (CAS 885273-89-2).

PropertyValueUnitSource(s)
Physical State White solid (for HCl salt)-[1]
Boiling Point 226°C (at 760 mmHg)[3]
Density 1.053g/cm³[3]
Flash Point 90.5°C[3]
Refractive Index 1.431-[3]
XLogP3 -0.13 to -0.7-[3],[5]
Topological Polar Surface Area 47.6Ų[5]
Solubility and Lipophilicity (LogP)

Solubility is a critical determinant of a drug's bioavailability. The structure of this compound suggests a favorable solubility profile in aqueous media.

  • Structural Contribution: The morpholine ring, with its nitrogen and oxygen heteroatoms, is capable of hydrogen bonding with water. The secondary amine is basic and can be protonated at physiological pH, forming a charged species that dramatically increases water solubility.

  • Partition Coefficient (LogP): The reported XLogP3 values of -0.13 to -0.7 indicate that the compound is hydrophilic, preferring the aqueous phase over an octanol phase.[3][5] This is a desirable trait for parenteral formulations and can contribute to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties by reducing the likelihood of binding to plasma proteins and non-specific tissues.

Acidity and Basicity (pKa)

The pKa value is essential for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

  • Significance: A pKa in this range implies that the compound will be significantly protonated and positively charged at the pH of the stomach (pH 1-3) and partially protonated at physiological pH (7.4). This is a key consideration for predicting oral absorption and designing buffer systems for formulations. Experimental determination via potentiometric titration is necessary for confirmation.

Structure Molecular Structure LogP Low LogP (-0.7) (Hydrophilic) Structure->LogP Ester & Heteroatoms pKa Basic pKa (~7.5-8.5) (Protonation) Structure->pKa Secondary Amine Solubility High Aqueous Solubility LogP->Solubility pKa->Solubility pH Dependent

Caption: Key properties influencing the compound's solubility.

Chapter 3: Spectroscopic and Analytical Characterization

While a comprehensive public database of spectra for this specific molecule is not available, its structure allows for a robust prediction of its spectroscopic features. This serves as a guide for researchers in confirming the identity and purity of their synthesized material.

Predicted Spectroscopic Signatures
  • ¹H NMR: Expect characteristic signals for the morpholine ring protons, typically in the 2.5-4.0 ppm range. The protons adjacent to the oxygen will be further downfield than those adjacent to the nitrogen. The CH₂ and CH₃ groups of the methyl acetate side chain will appear as distinct singlets or multiplets.

  • ¹³C NMR: The spectrum should show 7 distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (typically >170 ppm). Carbons adjacent to the heteroatoms (O and N) in the morpholine ring will appear in the 50-80 ppm range.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1735-1750 cm⁻¹ is expected for the C=O stretch of the ester. A broad peak in the 3200-3500 cm⁻¹ region would indicate the N-H stretch of the secondary amine. C-O stretching from the ether and ester will be visible in the 1000-1300 cm⁻¹ fingerprint region.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 160.18.

Analytical Workflow

A logical workflow is critical for the unambiguous identification and quality control of a new chemical entity.

start Synthesized Compound ms Mass Spectrometry (Confirm Molecular Weight) start->ms nmr NMR (¹H, ¹³C) (Elucidate Structure) ms->nmr ftir FTIR Spectroscopy (Identify Functional Groups) nmr->ftir hplc HPLC-UV/MS (Assess Purity) ftir->hplc end Characterized Compound hplc->end

Caption: Standard workflow for analytical characterization.

Chapter 4: Stability and Reactivity

Understanding a compound's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation pathways.

  • Ester Hydrolysis: The methyl ester functional group is susceptible to hydrolysis, particularly under strong acidic or basic conditions, to yield the corresponding carboxylic acid (Morpholine-3-acetic acid) and methanol.[7] This reaction is generally slow at neutral pH but can be accelerated by temperature.

  • Amine Reactivity: The secondary amine is a nucleophile and a base. It will readily react with acids to form salts, such as the commercially available hydrochloride.[1] It is also susceptible to oxidation and can react with nitrosating agents (like nitrites under acidic conditions) to form N-nitrosamines, a reaction class of toxicological concern.[8]

  • Storage Conditions: Based on its reactivity profile, the compound, particularly the free base, should be stored in a cool, dry place, protected from light and strong acids or bases. The hydrochloride salt is generally more stable and easier to handle than the free base.[1]

Chapter 5: Experimental Protocols for Core Property Determination

The following protocols are standardized, self-validating methodologies that provide a framework for the empirical determination of key physicochemical properties.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)
  • Objective: To determine the equilibrium solubility of the compound in a buffered aqueous solution.

  • Methodology:

    • Preparation: Prepare a phosphate buffer solution at a relevant pH (e.g., pH 7.4).

    • Addition: Add an excess amount of the compound to a known volume of the buffer in a sealed glass vial. The excess solid ensures that a saturated solution is achieved.

    • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Separation: Allow the suspension to settle. Filter the supernatant through a 0.22 µm syringe filter to remove all undissolved solids.

    • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

    • Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was maintained.

Protocol: Potentiometric pKa Determination
  • Objective: To experimentally determine the pKa of the morpholine nitrogen.

  • Methodology:

    • Solution Preparation: Accurately weigh and dissolve a known amount of the compound (preferably the HCl salt for better initial solubility) in deionized water or a solution of fixed ionic strength (e.g., 0.15 M KCl).

    • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

    • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator.

    • Data Collection: Record the pH of the solution after each addition of titrant.

    • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the compound has been neutralized (the midpoint of the titration curve). Specialized software can be used to calculate the pKa from the first derivative of the titration curve.

Conclusion

This compound is a hydrophilic, basic compound with significant potential as a building block in medicinal chemistry. Its key physicochemical properties—high polarity (low LogP), a basic pKa in the physiological range, and a reactive ester handle—define its utility.[1][3][5] The provided data and protocols in this guide serve as a robust starting point for researchers, enabling a scientifically sound approach to its application in synthesis and drug development. The clear distinction between the free base and its hydrochloride salt is essential for reproducible and accurate scientific investigation.

References

A Comprehensive Guide to the Structural Elucidation of Methyl 2-morpholin-3-ylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-faceted analytical strategy for the unambiguous structural elucidation of methyl 2-morpholin-3-ylacetate, a heterocyclic compound of interest in pharmaceutical and chemical synthesis. The narrative moves beyond a simple listing of procedures to explain the causality behind experimental choices, presenting a self-validating workflow for researchers, scientists, and drug development professionals. By integrating data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, this document outlines a robust pathway from determining the molecular formula to confirming the precise atomic connectivity and functional group arrangement of the target molecule.

Introduction: The Analytical Challenge

Methyl 2-morpholin-3-ylacetate (C₇H₁₃NO₃, Molecular Weight: 159.18 g/mol ) is a substituted morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, which underscores the importance of accurately characterizing its novel derivatives.[1] The structural elucidation of such a molecule requires a systematic approach to confirm not only the presence of the morpholine and methyl acetate moieties but also their specific point of attachment—in this case, at the C3 position of the morpholine ring.

This guide presents an integrated workflow designed to provide orthogonal data points that collectively and unequivocally confirm the molecule's constitution. The process begins with establishing the fundamental molecular formula and proceeds through functional group identification to the definitive mapping of the atomic framework.

G cluster_0 Elucidation Workflow HRMS High-Resolution Mass Spectrometry DoU Degree of Unsaturation Calc. HRMS->DoU Provides Molecular Formula IR Infrared Spectroscopy DoU->IR Informs on π-bonds/rings NMR_1D 1D NMR (¹H & ¹³C) IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Provides Initial Framework MS_Frag MS Fragmentation Analysis NMR_2D->MS_Frag Establishes Connectivity Structure Final Confirmed Structure NMR_2D->Structure MS_Frag->Structure Corroborates Fragments

Caption: Overall workflow for the structural elucidation of methyl 2-morpholin-3-ylacetate.

Foundational Analysis: Molecular Formula and Unsaturation

The first critical step in any structure elucidation is to determine the exact molecular formula. This provides the atomic inventory and allows for the calculation of the degree of unsaturation, offering the first clue about the presence of rings or multiple bonds.[2]

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is employed to measure the mass of the parent ion with high accuracy (typically <5 ppm error), which allows for the confident determination of its elemental composition.[1][3] Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule, which is expected to readily form a protonated species, [M+H]⁺.

Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a 50:50 mixture of methanol and water with 0.1% formic acid to facilitate protonation.

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • Instrument Parameters (Typical):

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5-4.0 kV

    • Nebulizer Gas (N₂): 1.0-1.5 bar

    • Drying Gas (N₂): 6-8 L/min at 200°C

    • Mass Range: m/z 50-500

    • Acquisition Mode: TOF-MS, high-resolution mode.

  • Data Analysis: Calibrate the resulting spectrum against a known standard (e.g., sodium formate). Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument software to calculate the most probable elemental formula.

Expected Data: The HRMS data should confirm the elemental composition as C₇H₁₃NO₃.

Ion SpeciesFormulaCalculated Exact MassObserved MassMass Error (ppm)
[M+H]⁺C₇H₁₄NO₃⁺160.09682~160.0971< 2.0
Degree of Unsaturation (DoU)

Rationale: The DoU, or index of hydrogen deficiency, indicates the sum of rings and π-bonds in a molecule. It is calculated directly from the molecular formula.

Calculation: For a formula CₐHₑNₒOₓ: DoU = a - ( b/2 ) + (d/2) + 1 For C₇H₁₃NO₃: DoU = 7 - (13/2) + (1/2) + 1 = 7 - 6.5 + 0.5 + 1 = 2

A DoU of 2 is consistent with the proposed structure, which contains one ring (the morpholine ring) and one π-bond (the ester carbonyl group).

Functional Group Identification: Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[4][5] For methyl 2-morpholin-3-ylacetate, we expect to see clear signatures for the ester, the secondary amine, the ether linkage, and the saturated C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small drop of the neat liquid sample (or a few milligrams of the solid) directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Expected Data & Interpretation:

Functional GroupBond VibrationExpected Frequency (cm⁻¹)Rationale & Comments
Secondary AmineN-H stretch3300 - 3500 (weak-medium, sharp)Confirms the presence of the N-H group in the morpholine ring.[6]
AlkaneC(sp³)-H stretch2850 - 2960 (strong)Corresponds to the C-H bonds of the morpholine ring and acetate side chain.
Ester CarbonylC=O stretch~1735 - 1745 (strong, sharp)A highly diagnostic, strong absorption confirming the ester functional group.[7][8]
EtherC-O-C stretch1050 - 1150 (strong)Indicates the ether linkage within the morpholine ring.
EsterC-O stretch1150 - 1250 (strong)Corresponds to the C-O single bond of the ester group.[7]

Core Structural Assembly: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if using CDCl₃.

  • Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer.

Expected Data & Interpretation (Predicted): The ¹H NMR spectrum will show distinct signals for the methyl ester protons, the protons of the acetate side chain, and the seven protons on the morpholine ring. The N-H proton may be broad and its visibility solvent-dependent.

LabelPredicted δ (ppm)MultiplicityIntegrationAssignment
Hₐ3.70s3H-OCH₃ (Methyl Ester)
Hₑ, Hₑ'2.5 - 2.7m (dd)2H-CH₂-COO (Acetate Methylene)
H₃3.2 - 3.4m1HC3-H (Morpholine)
H₂, H₂'2.9 - 3.1m2HC2-H (Morpholine)
H₅, H₅'2.7 - 2.9m2HC5-H (Morpholine)
H₆, H₆'3.6 - 3.8m2HC6-H (Morpholine)
Hₙ1.5 - 2.5br s1HN-H

Note: Chemical shifts are estimations and may vary based on solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy

Protocol: Recorded on the same sample as the ¹H NMR, typically requiring a longer acquisition time. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

Expected Data & Interpretation (Predicted): The spectrum should display 7 distinct carbon signals, corresponding to the 7 unique carbon atoms in the molecule.

Predicted δ (ppm)Carbon TypeAssignment
~172CC=O (Ester Carbonyl)
~68CH₂C6 (Morpholine, adjacent to O)
~52CH₃-OCH₃ (Methyl Ester)
~50CHC3 (Morpholine, attachment point)
~46CH₂C2 (Morpholine, adjacent to N)
~44CH₂C5 (Morpholine, adjacent to N)
~38CH₂-CH₂-COO (Acetate Methylene)
2D NMR: Establishing Connectivity

Rationale: While 1D NMR suggests the pieces of the puzzle, 2D NMR shows how they fit together. COSY identifies neighboring protons, HSQC links protons to their carbons, and HMBC provides the crucial long-range correlations to connect molecular fragments.[10][11]

COSY (¹H-¹H Correlation Spectroscopy):

  • Expected Correlations: Will show couplings between protons on adjacent carbons. Key correlations would be observed between H₃ and the protons on C2 (H₂) and the acetate methylene (Hₑ). It will also map out the spin systems within the morpholine ring (e.g., H₅ to H₆).

HSQC (Heteronuclear Single Quantum Coherence):

  • Expected Correlations: This experiment will definitively link each proton signal to its directly attached carbon signal from the tables above, confirming the assignments made in the 1D spectra. For example, the singlet at ~3.70 ppm will correlate to the carbon at ~52 ppm.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Rationale: This is the key experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The most critical correlation is the one that proves the acetate group is attached to the C3 position of the morpholine ring.

  • Key Expected Correlations:

    • Hₑ/Hₑ' to C=O: Protons on the acetate methylene to the ester carbonyl carbon.

    • Hₑ/Hₑ' to C3: Protons on the acetate methylene to the C3 carbon of the morpholine ring. This confirms the C-C bond between the two fragments.

    • H₃ to C=O: The proton on C3 of the morpholine ring to the ester carbonyl carbon. This provides further definitive proof of the connection.

    • Hₐ (-OCH₃) to C=O: The methyl ester protons to the ester carbonyl carbon.

G He C3 He->C3 2J(H,C) CO He->CO 2J(H,C) H3 H3->CO 3J(H,C) Ha Ha->CO 3J(H,C)

Caption: Key HMBC correlations confirming the connectivity of methyl 2-morpholin-3-ylacetate.

Final Confirmation: Mass Spectrometry (MS) Fragmentation

Expertise & Rationale: After assembling the structure with NMR, the fragmentation pattern from mass spectrometry serves as a final validation. By ionizing the molecule and observing how it breaks apart, we can see if the resulting fragments are consistent with the proposed structure.[3] Electron Impact (EI) ionization is often used for this purpose due to its tendency to induce reproducible fragmentation.

Experimental Protocol: Electron Impact-Gas Chromatography (EI-GC-MS)

  • Sample Introduction: Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into the GC.

  • Chromatography: Use a suitable capillary column (e.g., DB-5ms) and temperature program to separate the analyte from any impurities.

  • Ionization: In the mass spectrometer, use standard EI ionization at 70 eV.

  • Detection: Scan a mass range of m/z 40-200.

Expected Fragmentation Pattern:

m/zProposed Fragment IonFormulaComments
159[M]⁺C₇H₁₃NO₃⁺Molecular Ion
128[M - OCH₃]⁺C₆H₁₀NO₂⁺Loss of the methoxy radical from the ester.
100[M - COOCH₃]⁺C₅H₁₀NO⁺Cleavage of the entire methyl acetate side chain (alpha-cleavage).
86[C₄H₈NO]⁺C₄H₈NO⁺A common fragment from the cleavage of the morpholine ring.
59[COOCH₃]⁺C₂H₃O₂⁺Fragment corresponding to the methyl carboxylate group.

Integrated Conclusion: A Self-Validating System

The structural elucidation of methyl 2-morpholin-3-ylacetate is achieved through the logical integration of orthogonal analytical techniques.

  • HRMS established the correct atomic recipe: C₇H₁₃NO₃.[3]

  • The DoU calculation confirmed the presence of one ring and one double bond.

  • IR spectroscopy provided direct evidence for the key functional groups: a secondary amine, an ether, and a saturated ester.[6][7]

  • 1D NMR (¹H and ¹³C) provided a census of all hydrogen and carbon environments, suggesting the core components.[9]

  • 2D NMR (COSY, HSQC, and especially HMBC) served as the definitive architect, piecing the atoms together and irrefutably placing the methyl acetate side chain at the C3 position of the morpholine ring.[10]

  • MS fragmentation corroborated this structure by showing a predictable breakdown pattern.

mol C3 C3 C2 C2 C5 C5 C6 C6 C_side C7 C_O C8 C_Me C9

Caption: Confirmed structure of methyl 2-morpholin-3-ylacetate with numbering for NMR assignment.

References

Whitepaper: Elucidating the Mechanism of Action of Morpholine-3-Acetic Acid Methyl Ester in Central Nervous System Disorders: A Roadmap for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Abstract

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting agents due to its favorable physicochemical properties that often translate to improved pharmacokinetic profiles and blood-brain barrier penetration. This whitepaper presents a comprehensive technical guide for the systematic investigation of a novel compound, morpholine-3-acetic acid methyl ester, as a potential therapeutic for central nervous system (CNS) disorders. We will move beyond a theoretical overview to provide a practical, field-proven roadmap for elucidating its mechanism of action. This guide is structured to empower researchers to de-risk and accelerate their drug discovery programs by employing a logical, evidence-based approach. We will detail a multi-tiered experimental strategy, from initial in vitro profiling to in vivo validation, emphasizing the causality behind experimental choices and the establishment of self-validating protocols. This document will serve as a foundational reference for research teams embarking on the characterization of novel CNS-active compounds.

Introduction: The Morpholine Moiety as a Cornerstone of CNS Drug Discovery

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine, is a common feature in a variety of approved drugs and clinical candidates targeting the CNS. Its presence can confer advantageous properties such as increased water solubility, metabolic stability, and a three-dimensional conformation that can enhance target binding. Notable examples of morpholine-containing CNS drugs include the antidepressant moclobemide and the stimulant phendimetrazine.

The subject of this guide, this compound, presents an intriguing starting point for a CNS drug discovery campaign. Its structure combines the established morpholine core with an acetic acid methyl ester side chain, suggesting potential interactions with a range of CNS targets, including receptors, transporters, and enzymes. The ester functionality also raises important questions about its role as a potential prodrug. This whitepaper will outline a robust, multi-stage research plan to systematically unravel the pharmacological activity and therapeutic potential of this compound.

Phase 1: Foundational In Vitro Characterization and Target Identification

The initial phase of investigation is designed to cast a wide net to identify the primary molecular targets of this compound and to characterize the nature of its interaction with these targets.

Broad-Spectrum Receptor and Transporter Profiling

A logical first step in characterizing an unknown CNS-active compound is to screen it against a comprehensive panel of known receptors, ion channels, and transporters. This approach, often referred to as "receptor profiling" or "safety pharmacology," can rapidly identify primary targets and potential off-target liabilities.

Experimental Protocol: Radioligand Binding Assays

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Panel Selection: Utilize a commercially available or in-house panel of radioligand binding assays for CNS targets. A typical panel should include, but not be limited to, aminergic receptors (dopamine, serotonin, norepinephrine), glutamatergic receptors (AMPA, NMDA, kainate), GABAergic receptors (GABA-A, GABA-B), and monoamine transporters (DAT, SERT, NET).

  • Binding Assay Execution:

    • Incubate cell membranes or tissue homogenates expressing the target of interest with a specific radioligand (e.g., [³H]-raclopride for D2 receptors).

    • Add a range of concentrations of this compound to compete with the radioligand for binding.

    • After incubation, separate bound from unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of radioligand binding inhibition for each concentration of the test compound. Determine the half-maximal inhibitory concentration (IC₅₀) or the binding affinity (Ki) by non-linear regression analysis of the concentration-response curve.

Hypothetical Data Presentation:

TargetRadioligandKᵢ (nM) of this compound
Dopamine D₂ Receptor[³H]-Spiperone85
Serotonin Transporter (SERT)[³H]-Citalopram150
NMDA Receptor (PCP site)[³H]-MK-801>10,000
GABA-A Receptor[³H]-Flunitrazepam>10,000

Causality and Interpretation: The data in the table above would suggest that this compound has a relatively high affinity for the dopamine D₂ receptor and moderate affinity for the serotonin transporter. The high Kᵢ values for the NMDA and GABA-A receptors indicate a lack of significant interaction at these sites. This initial screen provides crucial direction for subsequent functional studies.

Functional Characterization of Primary Targets

Once primary binding targets have been identified, the next critical step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or allosteric modulator?

Experimental Protocol: Cell-Based Functional Assays

  • Cell Line Selection: Utilize recombinant cell lines (e.g., HEK293 or CHO) stably expressing the target of interest (e.g., the dopamine D₂ receptor).

  • Assay Principle: Select an assay that measures a downstream signaling event associated with receptor activation. For G-protein coupled receptors (GPCRs) like the D₂ receptor, common readouts include changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization.

  • Agonist Mode:

    • Treat the cells with increasing concentrations of this compound.

    • Measure the functional response (e.g., inhibition of forskolin-stimulated cAMP production for a Gαi-coupled receptor like D₂).

    • Determine the half-maximal effective concentration (EC₅₀) and the maximum efficacy (Eₘₐₓ).

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of this compound.

    • Challenge the cells with a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀ of dopamine).

    • Measure the inhibition of the agonist-induced response.

    • Determine the half-maximal inhibitory concentration (IC₅₀).

Diagram of a Hypothetical Signaling Pathway:

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D₂ Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets Morpholine Morpholine-3-acetic acid methyl ester Morpholine->D2R Antagonist Binding Dopamine Dopamine Dopamine->D2R Agonist Binding

Caption: Hypothetical D₂ receptor antagonist mechanism.

Phase 2: In Vivo Pharmacokinetics and Target Engagement

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. This phase is designed to assess the drug-like properties of this compound and to confirm that it reaches and interacts with its intended target in a living organism.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical. For a CNS drug, the most important parameter is its ability to cross the blood-brain barrier (BBB).

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Utilize male Sprague-Dawley rats (n=3-4 per time point).

  • Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples and, at the terminal time point, brain tissue.

  • Bioanalysis: Process the plasma and brain homogenates and quantify the concentration of the parent compound (and any major metabolites) using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and the brain-to-plasma ratio.

Causality and Interpretation: A high brain-to-plasma ratio (>1) would be a strong indicator of good BBB penetration, a critical attribute for a CNS-active drug. The overall pharmacokinetic profile will inform the dose and dosing regimen for subsequent efficacy studies.

Target Engagement

Target engagement studies provide direct evidence that the compound is interacting with its intended molecular target in the brain at doses that are behaviorally relevant.

Experimental Protocol: Ex Vivo Receptor Occupancy

  • Dosing: Dose animals with a range of concentrations of this compound.

  • Tissue Collection: At the time of predicted peak brain exposure (determined from the pharmacokinetic study), euthanize the animals and rapidly dissect the brain region with the highest density of the target receptor (e.g., the striatum for D₂ receptors).

  • Ex Vivo Binding: Homogenize the brain tissue and perform a radioligand binding assay, as described in section 2.1, to measure the amount of available (unoccupied) receptors.

  • Data Analysis: Calculate the percentage of receptor occupancy for each dose. An ED₅₀ (the dose required to occupy 50% of the receptors) can be determined.

Diagram of the Experimental Workflow:

workflow cluster_animal_phase In Vivo Phase cluster_ex_vivo_phase Ex Vivo Phase Compound Administer Morpholine-3-acetic acid methyl ester to Rats Wait Wait for Peak Brain Exposure (Tmax) Compound->Wait Euthanize Euthanize & Dissect Target Brain Region Wait->Euthanize Homogenize Homogenize Brain Tissue Euthanize->Homogenize Binding Perform Radioligand Binding Assay Homogenize->Binding Analyze Quantify Unoccupied Receptors & Calculate % Occupancy Binding->Analyze

Caption: Workflow for an ex vivo receptor occupancy study.

Phase 3: Behavioral Pharmacology and Efficacy Testing

The ultimate test of a potential CNS therapeutic is its ability to produce a desired behavioral effect in a relevant animal model of a human disorder.

Selection of Animal Models

The choice of animal model should be guided by the hypothesized mechanism of action. For a D₂ receptor antagonist, relevant models could include those for psychosis or Tourette's syndrome.

  • Psychosis Model: Amphetamine-induced hyperlocomotion. Amphetamine increases dopamine levels, leading to hyperactivity, which can be attenuated by D₂ antagonists.

  • Cognitive Model: Novel object recognition. This tests learning and memory, which can be impaired in schizophrenia.

Efficacy Studies

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

  • Habituation: Place mice or rats in an open-field arena and allow them to habituate for 30-60 minutes.

  • Pre-treatment: Administer various doses of this compound (or vehicle).

  • Challenge: After a pre-determined pre-treatment time (based on pharmacokinetic data), administer a psychostimulant dose of d-amphetamine.

  • Data Collection: Immediately place the animals back in the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated tracking system.

  • Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated group. A significant reduction in amphetamine-induced hyperactivity would indicate antipsychotic-like potential.

Data Synthesis and Decision Making

The culmination of this multi-phased investigation is the synthesis of all data to form a cohesive understanding of the compound's mechanism of action and to make a go/no-go decision for further development.

Logical Decision Tree:

decision_tree Start Phase 1: In Vitro Data Potent_Binding Potent & Selective Binding? Start->Potent_Binding Functional_Activity Desired Functional Activity (e.g., Antagonism)? Potent_Binding->Functional_Activity Yes Stop Terminate Program or Redesign Compound Potent_Binding->Stop No Phase2 Proceed to Phase 2: In Vivo PK & RO Functional_Activity->Phase2 Yes Functional_Activity->Stop No Good_PK Good PK & BBB Penetration? Phase2->Good_PK Target_Engagement Dose-Dependent Target Engagement? Good_PK->Target_Engagement Yes Good_PK->Stop No Phase3 Proceed to Phase 3: Behavioral Efficacy Target_Engagement->Phase3 Yes Target_Engagement->Stop No Efficacy Efficacy in Relevant Animal Model? Phase3->Efficacy Proceed Advance to Lead Optimization Efficacy->Proceed Yes Efficacy->Stop No

Caption: Decision-making flowchart for CNS drug discovery.

Conclusion

The investigation of a novel chemical entity such as this compound for CNS applications requires a disciplined, hypothesis-driven approach. The experimental roadmap outlined in this whitepaper provides a robust framework for elucidating a compound's mechanism of action, from initial target identification through to in vivo proof of concept. By systematically addressing questions of affinity, function, pharmacokinetics, target engagement, and behavioral efficacy, research teams can build a comprehensive data package that supports informed decision-making and increases the probability of success in the challenging field of CNS drug development.

An In-depth Technical Guide to Methyl 2-morpholin-3-ylacetate (CAS 885273-89-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount. These foundational structures not only dictate the three-dimensional architecture of a potential therapeutic agent but also profoundly influence its physicochemical properties, pharmacokinetic profile, and ultimately, its biological activity. The morpholine moiety, a privileged heterocyclic scaffold, has garnered significant attention for its ability to impart favorable characteristics such as enhanced aqueous solubility, improved metabolic stability, and desirable in vivo disposition.

This technical guide provides a comprehensive overview of Methyl 2-morpholin-3-ylacetate (CAS Number: 885273-89-2), a versatile synthetic intermediate incorporating the valuable morpholine scaffold. While this compound is primarily utilized as a building block in the synthesis of more complex bioactive molecules, a thorough understanding of its chemical identity, properties, and safety considerations is essential for its effective and safe application in research and development. This document is structured to provide researchers and drug development professionals with the foundational knowledge required to strategically employ this compound in their synthetic endeavors. We will delve into its chemical and physical characteristics, explore its potential applications based on the established roles of the morpholine nucleus in medicinal chemistry, and provide a detailed account of its known safety and handling information.

It is important to note that as a synthetic intermediate, extensive biological characterization of Methyl 2-morpholin-3-ylacetate itself is not widely available in the public domain. Therefore, this guide will focus on its established role as a precursor and the rationale behind its use in the synthesis of potential therapeutic agents, providing a solid framework for its application in the laboratory.

Chemical Identity and Molecular Architecture

Methyl 2-morpholin-3-ylacetate is a heterocyclic compound featuring a morpholine ring substituted at the 3-position with a methyl acetate group. The presence of both a secondary amine and an ether linkage within the morpholine ring, combined with the ester functionality, makes it a versatile intermediate for a variety of chemical transformations.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 885273-89-2[1]
IUPAC Name methyl 2-morpholin-3-ylacetate[1]
Molecular Formula C₇H₁₃NO₃[1]
Molecular Weight 159.18 g/mol [2]
Synonyms Morpholine-3-acetic acid methyl ester, methyl 2-(morpholin-3-yl)acetate, (3R)-3-Morpholineacetic acid methyl ester[1]
InChI InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3[1]
InChIKey SUCYHGXECUURID-UHFFFAOYSA-N[1]
SMILES COC(=O)CC1NCCOC1

Physicochemical Properties: A Computational Overview

Precise experimental data for the physicochemical properties of Methyl 2-morpholin-3-ylacetate are not extensively reported in the literature. However, computational models provide valuable estimates for guiding its use in synthetic chemistry.

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3-AA -0.7PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 3PubChem[2]
Exact Mass 159.08954328 DaPubChem[2]
Monoisotopic Mass 159.08954328 DaPubChem[2]
Topological Polar Surface Area 47.6 ŲPubChem[2]
Heavy Atom Count 11PubChem[2]
Complexity 138PubChem[2]

The negative XLogP3-AA value suggests a high degree of hydrophilicity, a common characteristic imparted by the morpholine ring that is often sought after in drug design to improve aqueous solubility.

Role in Synthetic and Medicinal Chemistry

Methyl 2-morpholin-3-ylacetate serves as a key intermediate in the synthesis of a diverse range of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The morpholine moiety is a well-established pharmacophore that can confer several advantageous properties to a drug candidate.

The Morpholine Scaffold: A Privileged Structure in Drug Discovery

The morpholine ring is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in biologically active compounds. Its utility stems from:

  • Improved Physicochemical Properties: The presence of the ether oxygen and the basic nitrogen atom in the morpholine ring can enhance the aqueous solubility and overall polarity of a molecule. This is a critical factor in improving the pharmacokinetic profile of a drug candidate.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an increased half-life and improved bioavailability of the parent drug.

  • Structural Versatility: The morpholine ring can adopt a stable chair conformation and can be readily substituted at various positions, allowing for the fine-tuning of the spatial arrangement of pharmacophoric groups.

  • Biological Activity: Morpholine-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and central nervous system (CNS) activity.

Synthetic Applications of Methyl 2-morpholin-3-ylacetate

Methyl 2-morpholin-3-ylacetate provides two primary points for chemical modification: the secondary amine of the morpholine ring and the ester functionality.

G cluster_0 Methyl 2-morpholin-3-ylacetate cluster_1 Synthetic Transformations cluster_2 Potential Products C7H13NO3 Methyl 2-morpholin-3-ylacetate (CAS 885273-89-2) N_Alkylation N-Alkylation/ N-Arylation C7H13NO3->N_Alkylation Secondary Amine Amide_Coupling Amide Coupling C7H13NO3->Amide_Coupling Ester Ester_Hydrolysis Ester Hydrolysis C7H13NO3->Ester_Hydrolysis Ester Ester_Reduction Ester Reduction C7H13NO3->Ester_Reduction Ester Substituted_Morpholines N-Substituted Morpholine Derivatives N_Alkylation->Substituted_Morpholines Amides Amide Derivatives Amide_Coupling->Amides Carboxylic_Acid Morpholine-3-acetic acid Ester_Hydrolysis->Carboxylic_Acid Alcohol 2-(Morpholin-3-yl)ethanol Ester_Reduction->Alcohol

Synthetic Utility of Methyl 2-morpholin-3-ylacetate
  • N-Functionalization: The secondary amine is a nucleophilic center that can readily undergo N-alkylation, N-arylation, acylation, and other reactions to introduce a wide variety of substituents. This is a common strategy for building molecular complexity and exploring structure-activity relationships.

  • Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations. Alternatively, the ester can be reduced to the corresponding primary alcohol, providing another point for further functionalization.

Safety and Handling

A comprehensive toxicological profile for Methyl 2-morpholin-3-ylacetate is not publicly available. However, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Table 3: GHS Hazard Information

Hazard StatementDescription
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]
Precautionary Measures and Personal Protective Equipment (PPE)

Given the GHS classifications, the following precautionary measures are recommended when handling Methyl 2-morpholin-3-ylacetate:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse mouth with water. Seek medical attention.

Experimental Protocols: A Note on Availability

As Methyl 2-morpholin-3-ylacetate is primarily a synthetic intermediate, detailed experimental protocols for its biological use are not available in the public domain. The synthesis of this compound itself is not widely published in peer-reviewed journals, though it is commercially available from several suppliers. Researchers utilizing this compound would typically develop their own protocols for its incorporation into larger molecules based on standard organic synthesis methodologies.

For the synthesis of related morpholine derivatives, general procedures often involve the reaction of a suitable amine with a diepoxide or a dihaloether, followed by cyclization. However, a specific and validated protocol for the synthesis of Methyl 2-morpholin-3-ylacetate is not readily found in the current literature.

Conclusion and Future Perspectives

Methyl 2-morpholin-3-ylacetate is a valuable building block for medicinal chemists and drug discovery professionals. Its utility lies in the strategic incorporation of the morpholine scaffold, which can impart favorable physicochemical and pharmacokinetic properties to a final drug candidate. While direct biological activity and detailed experimental protocols for this specific intermediate are not extensively documented, its structural features and the well-established role of the morpholine moiety in bioactive compounds underscore its importance in the synthesis of novel therapeutic agents.

Future work involving this compound will likely continue to focus on its use as a precursor in the synthesis of new chemical entities targeting a wide range of diseases. As new drugs containing the morpholine scaffold are developed and characterized, a deeper understanding of the structure-activity relationships and the specific contributions of this building block will undoubtedly emerge. Researchers are encouraged to consult patent literature for potential examples of its application in the synthesis of proprietary compounds.

References

Whitepaper: The Morpholine Ring: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, has solidified its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its frequent appearance in a multitude of clinically approved drugs is not coincidental but rather a testament to its unique and advantageous physicochemical, metabolic, and biological properties.[3][4] This technical guide provides an in-depth exploration of the biological significance of the morpholine ring, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind its benefits in pharmacokinetics, its role in pharmacodynamics through direct target interaction, and provide practical experimental methodologies for its application and evaluation.

Part 1: The Foundation: Physicochemical and Pharmacokinetic Advantages

The utility of the morpholine ring in drug design is fundamentally rooted in its favorable physicochemical characteristics, which translate directly to an improved pharmacokinetic profile for drug candidates.[5][6] Unlike more simplistic aliphatic amines, the morpholine moiety offers a sophisticated balance of properties that address common challenges in drug development such as solubility, basicity, and metabolic stability.

Modulating Basicity and Improving Permeability

A critical feature of the morpholine ring is its reduced basicity compared to analogous saturated heterocycles like piperidine. The electron-withdrawing effect of the endocyclic oxygen atom lowers the pKa of the morpholine nitrogen to approximately 8.4.[1][7] This seemingly small change has profound implications:

  • Reduced Off-Target Activity: Many biogenic amine GPCRs (e.g., adrenergic, dopaminergic, serotonergic receptors) are common off-targets for basic drug candidates, leading to unwanted side effects. The lower pKa of morpholine reduces the likelihood of ionic interactions with these receptors at physiological pH, thereby improving the selectivity profile of the drug.

  • Enhanced Cell Permeability: While a degree of basicity is often required for aqueous solubility, a high pKa can lead to excessive ionization at physiological pH (7.4), trapping the molecule in the extracellular space and hindering its ability to cross cell membranes. The moderate pKa of morpholine ensures that a significant fraction of the molecule remains in a neutral, more lipophilic state, facilitating passive diffusion across biological membranes.[8]

Enhancing Aqueous Solubility

Paradoxically, while improving lipophilicity through reduced ionization, the morpholine ring also enhances aqueous solubility. The ether oxygen atom is an excellent hydrogen bond acceptor, allowing it to interact favorably with water molecules. This dualistic nature—improving both permeability and solubility—is a key reason for its "privileged" status, helping to solve the often-competing objectives of ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.[9]

Conferring Metabolic Stability

The morpholine ring is generally considered to be more metabolically stable than scaffolds like piperidine.[10] The electron-withdrawing oxygen atom deactivates the adjacent carbon atoms, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[10] While not metabolically inert, this increased stability often translates to a longer half-life and improved bioavailability for morpholine-containing drugs. However, as will be discussed in the case of Linezolid, oxidation of the morpholine ring can still occur and is a known metabolic pathway.[11]

dot graph TD subgraph "Lead Optimization Challenge" A[Lead Compound] end

end Caption: Impact of Morpholine Incorporation on Drug Properties.

Part 2: The Morpholine Scaffold in Action: Case Studies of Approved Drugs

The theoretical advantages of the morpholine ring are best understood through its application in successful, clinically approved drugs. The moiety can play several roles: as a critical component of the pharmacophore, as a solubilizing group, or as a tool to fine-tune pharmacokinetic properties.[4][12]

Drug NameTherapeutic AreaPrimary Role of Morpholine Moiety
Linezolid AntibacterialPharmacokinetic modifier; site of metabolism
Gefitinib Anticancer (NSCLC)Potency and solubility enhancement
Aprepitant AntiemeticCore pharmacophore element
Reboxetine AntidepressantStructural scaffold; site of metabolism
Linezolid: An Oxazolidinone Antibiotic

Linezolid is a synthetic antibiotic used to treat serious infections caused by Gram-positive bacteria, including MRSA and VRE.[13][14]

  • Mechanism of Action: Linezolid inhibits the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[11][15] This mechanism is unique among protein synthesis inhibitors, which typically act during the elongation phase, meaning cross-resistance is uncommon.[14][16]

  • Role of the Morpholine Ring: In Linezolid, the morpholine ring is not directly involved in binding to the ribosomal target. Instead, it serves as a crucial substituent that optimizes the drug's pharmacokinetic profile, contributing to its high oral bioavailability (~100%).[13][15] However, this ring is also the primary site of metabolism. The morpholine ring undergoes oxidation to form two inactive carboxylic acid metabolites, which is the main route of clearance for the drug.[11] This highlights that while morpholine can enhance stability, it can also be engineered as a predictable site of metabolism.

Gefitinib: An EGFR Inhibitor

Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[17]

  • Mechanism of Action: Gefitinib selectively inhibits the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[18] It competes with ATP for its binding site, preventing receptor autophosphorylation and blocking downstream signaling pathways that lead to cell proliferation and survival.[19][20][21]

  • Role of the Morpholine Ring: The morpholine-containing side chain in Gefitinib is critical for both its potency and its drug-like properties. The basic nitrogen of the morpholine ring forms a key salt bridge with a conserved aspartate residue in the ATP-binding pocket of EGFR, significantly enhancing binding affinity. Furthermore, the morpholine group imparts the necessary aqueous solubility for oral administration and favorable ADME characteristics.

EGFR_Pathway

Aprepitant: An NK1 Receptor Antagonist

Aprepitant is an antiemetic medication used to prevent nausea and vomiting caused by chemotherapy and surgery.[22]

  • Mechanism of Action: Aprepitant is a selective antagonist of the neurokinin 1 (NK1) receptor.[23][24] Its primary ligand, Substance P, is a key neurotransmitter in the emetic (vomiting) reflex pathway. By crossing the blood-brain barrier and blocking Substance P from binding to NK1 receptors in the brain's vomiting center, Aprepitant effectively prevents the emetic signal.[23][25]

  • Role of the Morpholine Ring: The morpholine ring is an integral and indispensable part of the Aprepitant pharmacophore.[26] The structure, including the morpholine ether oxygen and the specific stereochemistry of the substituents, is precisely arranged to fit into the binding pocket of the G-protein coupled NK1 receptor, ensuring high affinity and selectivity.[22] Metabolism of Aprepitant occurs primarily on the phenyl rings, with the morpholine core remaining relatively stable.[27]

Reboxetine: A Norepinephrine Reuptake Inhibitor

Reboxetine is an antidepressant drug classified as a selective norepinephrine reuptake inhibitor (NRI).[28][29]

  • Mechanism of Action: Reboxetine works by blocking the norepinephrine transporter (NET).[30] This inhibition prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and duration of action of norepinephrine in the synapse.[31]

  • Role of the Morpholine Ring: In Reboxetine, the morpholine ring serves as the central scaffold connecting the two key aromatic moieties (the ethoxyphenoxy and phenyl groups). Its conformation is crucial for orienting these groups correctly for binding to the NET. Similar to other morpholine-containing drugs, the ring is a site of metabolism, primarily through oxidation and hydroxylation, which is mediated by the CYP3A4 enzyme.[29][32]

Part 3: Experimental Methodologies

To harness the benefits of the morpholine scaffold, robust synthetic and analytical methods are required. The following protocols provide a framework for the synthesis of a substituted morpholine and for evaluating its metabolic stability.

Representative Synthesis: N-Arylation of Morpholine

This protocol describes a standard Buchwald-Hartwig amination, a common and versatile method for attaching a morpholine ring to an aryl halide.

Objective: To synthesize 4-(4-fluorophenyl)morpholine.

Materials:

  • Morpholine

  • 1-bromo-4-fluorobenzene

  • Sodium tert-butoxide (NaOtBu)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Anhydrous Toluene

  • Standard glassware, nitrogen/argon atmosphere setup, magnetic stirrer, heating mantle.

Step-by-Step Protocol:

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and Sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add 1-bromo-4-fluorobenzene (1.0 mmol) and morpholine (1.2 mmol) to the flask, followed by anhydrous toluene (5 mL).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(4-fluorophenyl)morpholine.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Liver Microsomal Stability Assay

This assay is a self-validating system for assessing the metabolic stability of a new chemical entity (NCE), such as a newly synthesized morpholine derivative.

Objective: To determine the in vitro half-life (t₁₂) and intrinsic clearance (Clᵢₙₜ) of a test compound in human liver microsomes.

Materials:

  • Test Compound (e.g., your morpholine derivative)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Positive Controls: Verapamil (high clearance), Imipramine (intermediate clearance)

  • Negative Control: Procainamide (low clearance)

  • Acetonitrile with internal standard (for protein precipitation and sample analysis)

  • 96-well plates, LC-MS/MS system.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the test compound and controls in DMSO. Prepare a master mix of phosphate buffer and the NADPH regenerating system.

  • Incubation Setup: In a 96-well plate, add buffer. Then add HLM to achieve a final protein concentration of 0.5 mg/mL. Finally, add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to all wells. This is the t=0 time point for the reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Sample Processing: After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the test compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate half-life: t₁₂ = 0.693 / k

    • Calculate intrinsic clearance: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁₂) / (mg/mL microsomal protein)

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [color="#5F6368"];

} Caption: Workflow for In Vitro Microsomal Stability Assay.

Part 4: Challenges and Future Directions

Despite its advantages, the morpholine ring is not a universal solution. As noted, it can be a site of metabolism, and in some chemical contexts, it may not provide the optimal vector for target engagement.[11][12] This has led to the development of bioisosteres—structurally different groups that retain similar physicochemical properties.

The search for novel morpholine analogues and bioisosteres aims to further refine drug properties.[33][34] These include spirocyclic and bicyclic systems that mimic the three-dimensional shape and polarity of the morpholine ring but offer different metabolic profiles or vector orientations for substitution.[35][36] The goal is to expand the chemical space available to medicinal chemists, allowing for even finer control over a molecule's ADME and safety profile.[37]

Conclusion

The biological significance of the morpholine ring in drug discovery is multifaceted and profound. Its ability to confer a unique and highly advantageous combination of properties—moderate basicity, enhanced solubility, and increased metabolic stability—justifies its classification as a privileged scaffold.[3][38] Through its application in diverse therapeutic areas, from infectious diseases to oncology, the morpholine moiety has proven to be an invaluable tool for medicinal chemists. By understanding the fundamental principles that drive its utility and employing robust experimental validation, researchers can continue to leverage this remarkable heterocycle to design the next generation of safe and effective medicines.

References

A Guide to Morpholine-3-acetic acid methyl ester: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to improve the pharmacokinetic profiles of bioactive molecules.[1] This guide provides an in-depth technical examination of Morpholine-3-acetic acid methyl ester (M3AAME), a key synthetic intermediate. We will explore its structural features, stereoselective synthesis, and critical role as a versatile building block. Through an analysis of its reactivity, this paper will illuminate the causality behind its application in the synthesis of complex, biologically relevant compounds, particularly in drug discovery for central nervous system (CNS) disorders.[2][3] Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with actionable knowledge for leveraging this valuable synthetic tool.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine ring is a privileged structure in drug design, frequently incorporated to enhance properties such as aqueous solubility, metabolic stability, and bioavailability.[1][2] Its unique physicochemical characteristics, including a flexible chair conformation and a weak basic nitrogen atom, allow it to engage in diverse molecular interactions, making it an attractive scaffold for targeting a wide array of biological systems.[3]

Within the vast family of morpholine derivatives, this compound stands out as a particularly useful and versatile building block. Its structure combines the favorable properties of the morpholine core with two distinct, orthogonally reactive functional groups: a secondary amine within the ring and a methyl ester side chain. This arrangement provides synthetic chemists with a powerful handle for systematic molecular elaboration, enabling the construction of diverse chemical libraries for screening and lead optimization.[4] This guide will dissect the chemical logic that makes M3AAME an indispensable tool in the modern synthetic chemist's arsenal.

Physicochemical Properties and Structural Analysis

A thorough understanding of a building block's fundamental properties is paramount for its effective use. M3AAME is a stable, typically solid compound at room temperature, valued for its compatibility with a wide range of reaction conditions.[2]

Structural & Chemical Data

The molecule's IUPAC name is methyl 2-(morpholin-3-yl)acetate.[5][6] Its structure features a saturated six-membered morpholine ring with an acetic acid methyl ester substituent at the 3-position. This position, adjacent to the nitrogen atom, is a key determinant of its reactivity and stereochemical potential.

PropertyValueSource
Molecular Formula C₇H₁₃NO₃PubChem[5], SCBT[7]
Molecular Weight 159.18 g/mol PubChem[5], SCBT[7]
CAS Number 885273-89-2PubChem[5], SCBT[7]
Boiling Point 226°C at 760 mmHgEchemi[8]
Density 1.053 g/cm³Echemi[8]
XLogP3 -0.13 to -0.7PubChem[5], Echemi[8]
Appearance White solidChem-Impex[2]
Conformational Isomerism

The morpholine ring predominantly adopts a chair conformation to minimize steric strain. The acetic acid methyl ester group at the C-3 position preferentially occupies an equatorial position to avoid unfavorable 1,3-diaxial interactions. This conformational preference is a critical consideration in stereoselective synthesis and molecular modeling, as it dictates the spatial orientation of substituents and their potential interactions with biological targets.[3][6]

Synthesis and Stereochemical Control

The utility of M3AAME is intrinsically linked to the ability to synthesize it in an optically pure form. Chiral morpholines are crucial components of many drug candidates, and establishing the stereocenter at the C-3 position early in a synthetic sequence is often the most efficient strategy.[9][10]

General Synthetic Strategies

The synthesis of substituted morpholines can be achieved through various methods, including the cyclization of vicinal amino alcohols, intramolecular aza-Michael additions, and multi-component reactions.[4][11][12] For C-3 substituted morpholines like M3AAME, a common approach involves starting from chiral amino acids, which provides a reliable method for controlling the absolute stereochemistry.[4]

For instance, a synthetic strategy can commence from a protected amino acid such as Z-Asp(OtBu)-OH, leveraging its inherent chirality to construct the morpholine ring system with a defined stereocenter at the desired position.[4]

cluster_synthesis General Synthetic Workflow for Chiral M3AAME Start Chiral Amino Acid (e.g., Protected Aspartic Acid) Step1 Functional Group Manipulation & Side Chain Elongation Start->Step1 Step2 Key Ring-Forming Reaction (e.g., Intramolecular Cyclization) Step1->Step2 Step3 Deprotection & Final Modification Step2->Step3 End Enantiomerically Pure This compound Step3->End

Caption: A generalized workflow for the synthesis of chiral M3AAME.

Asymmetric hydrogenation of dehydromorpholine precursors represents another powerful catalytic method to access 2-substituted chiral morpholines with high enantioselectivity, a strategy that could be adapted for 3-substituted analogues.[10]

Role as a Synthetic Intermediate: Key Reactive Sites

The synthetic power of M3AAME stems from its two primary reactive sites, which can often be addressed selectively under different reaction conditions. This dual functionality allows for a modular and divergent approach to building molecular complexity.

Caption: Key reactive sites of this compound.

Reactions at the Morpholine Nitrogen (Site A)

The secondary amine is a potent nucleophile and a weak base. This site is the primary handle for introducing diversity.

  • N-Alkylation and N-Arylation: The nitrogen can be readily alkylated using alkyl halides or subjected to reductive amination with aldehydes and ketones. Buchwald-Hartwig or Ullmann couplings can be employed to introduce aryl or heteroaryl substituents, which are common pharmacophores in CNS-active drugs.[3]

  • N-Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides stable amide and sulfonamide linkages, respectively. This is a common strategy for probing structure-activity relationships (SAR) and modulating the electronic properties of the nitrogen atom.

Causality: The choice of reaction at this site is driven by the desired vector for a substituent. N-alkylation maintains the basicity of the nitrogen (critical for salt formation and solubility), while N-acylation neutralizes it, which can impact cell permeability and target engagement.

Reactions at the Methyl Ester (Site B)

The ester group provides a gateway to a different set of functionalities.

  • Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) yields the corresponding carboxylic acid. This acid is a versatile intermediate itself, often used to improve solubility or as a handle for further conjugation.

  • Amide Bond Formation: The ester can be converted directly to an amide via aminolysis, or more commonly, the hydrolyzed carboxylic acid is coupled with a primary or secondary amine using standard peptide coupling reagents (e.g., HATU, EDC). This is one of the most robust and widely used transformations in medicinal chemistry.

  • Reduction: The ester can be reduced to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄). This transformation converts the side chain from an acceptor to a donor for hydrogen bonding interactions.

Application in CNS Drug Discovery

The morpholine moiety is a well-established scaffold for CNS-active compounds, where it can enhance potency and modulate pharmacokinetic properties to improve blood-brain barrier (BBB) permeability.[3] M3AAME is an ideal starting point for building molecules targeting CNS diseases.

Case Study Context: Synthesis of a Hypothetical BACE-1 Inhibitor Intermediate Beta-secretase (BACE-1) is a key enzyme in the amyloid cascade of Alzheimer's disease.[3] Morpholine scaffolds have been successfully employed in the design of BACE-1 inhibitors. The following workflow illustrates how M3AAME could be used to construct a core fragment for such an inhibitor.

start_node start_node intermediate_node intermediate_node final_node final_node reagent_node reagent_node A M3AAME B N-Arylated Intermediate A->B Step 1: N-Arylation C Carboxylic Acid Intermediate B->C Step 2: Ester Hydrolysis D Core Amide Fragment (for BACE-1 Inhibitor) C->D Step 3: Amide Formation R1 1. Aryl Halide (Ar-Br) 2. Pd Catalyst, Base (Buchwald-Hartwig Coupling) R1->A R2 1. LiOH, H₂O/THF (Saponification) R2->B R3 1. Amine (R-NH₂) 2. HATU, DIEA (Amide Coupling) R3->C sub_A_B sub_B_C sub_C_D

Caption: Synthetic pathway from M3AAME to a core drug fragment.

This three-step sequence efficiently builds a complex molecule by leveraging the orthogonal reactivity of M3AAME. The N-arylation first installs a key pharmacophore, followed by modification of the side chain to form an amide bond, a critical interaction motif in many enzyme inhibitors.

Experimental Protocol: N-Benzylation of M3AAME

This protocol describes a standard, self-validating procedure for the N-alkylation of this compound, a foundational reaction for diversifying the scaffold.

Objective: To synthesize methyl 2-(4-benzylmorpholin-3-yl)acetate.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (CH₃CN) (0.1 M concentration)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes (for elution)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture or oxygen. K₂CO₃ is a mild inorganic base sufficient to scavenge the HBr byproduct without promoting ester hydrolysis.

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to achieve a 0.1 M concentration. Stir the suspension for 5 minutes. Add benzyl bromide (1.1 eq) dropwise via syringe.

    • Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. A slight excess of the electrophile ensures complete consumption of the starting material.

  • Reaction Execution: Heat the reaction mixture to 60°C and stir overnight (12-16 hours).

    • Rationale: Heating increases the rate of the Sₙ2 reaction. Overnight stirring ensures the reaction proceeds to completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A new, less polar spot corresponding to the product should appear, and the starting material spot should disappear.

    • Rationale (Self-Validation): This step is critical to confirm the reaction is complete before proceeding to workup, preventing wasted effort and resources.

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the K₂CO₃ and wash the solid with a small amount of DCM. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in DCM and transfer it to a separatory funnel. Wash sequentially with saturated aq. NaHCO₃ (1x) and brine (1x).

    • Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Rationale: Removal of all water is essential before purification by silica gel chromatography.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc).

    • Rationale (Self-Validation): Chromatography separates the desired product from unreacted benzyl bromide and any minor byproducts, ensuring high purity.

  • Characterization: Combine the pure fractions and concentrate to afford the title compound. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

    • Rationale (Self-Validation): Spectroscopic analysis provides definitive proof of the product's identity and integrity.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery and development. Its pre-installed, functionalized morpholine core provides a reliable and efficient entry point into a chemical space rich with biologically active compounds.[2] The dual reactivity of its amine and ester functionalities allows for the rapid and systematic generation of diverse molecular architectures. As synthetic methodologies continue to advance, particularly in the areas of asymmetric catalysis and C-H functionalization, the applications for versatile intermediates like M3AAME will undoubtedly expand, further cementing the role of the morpholine scaffold in the creation of next-generation therapeutics.

References

Solubility and stability characteristics of Morpholine-3-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability Characteristics of Morpholine-3-acetic acid methyl ester

Introduction

In the landscape of modern drug discovery, particularly for agents targeting the central nervous system (CNS), the morpholine heterocycle has emerged as a scaffold of significant interest.[1][2] Its unique physicochemical and conformational properties, such as a pKa value conducive to physiological conditions and the ability to engage in diverse molecular interactions, often enhance the solubility, permeability, and pharmacokinetic profiles of parent compounds.[3][4] this compound, a derivative of this valuable scaffold, represents a key building block in the synthesis of more complex pharmaceutical agents.

A comprehensive understanding of the solubility and stability of such an intermediate is not merely an academic exercise; it is a foundational pillar for successful drug development. These characteristics dictate critical downstream decisions, from formulation strategies and storage conditions to predicting shelf-life and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[5][6] This guide provides an in-depth analysis of the solubility and stability profile of this compound, grounded in established principles of pharmaceutical science. It is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to effectively handle and characterize this compound.

Core Physicochemical Properties

Before delving into solubility and stability, it is essential to establish the fundamental physicochemical properties of this compound. These parameters provide the context for its behavior in various chemical environments.

PropertyValueSource
IUPAC Name methyl 2-(morpholin-3-yl)acetate[7][8]
Molecular Formula C₇H₁₃NO₃[7][9]
Molecular Weight 159.18 g/mol [7]
CAS Number 885273-89-2[7][9]
Calculated XLogP3 -0.7[7]
Boiling Point 226°C at 760 mmHg[9]
Density 1.053 g/cm³[9]

The structure, featuring a polar morpholine ring (with both ether and secondary amine functionalities) and a methyl ester group, suggests a predominantly hydrophilic character, as indicated by the negative XLogP3 value. This is a critical insight that informs our predictions of its solubility.

Solubility Profile: Prediction and Experimental Verification

The solubility of an API or intermediate is a critical determinant of its bioavailability and formulation feasibility. The morpholine ring is frequently incorporated into molecules to improve aqueous solubility.[10] Therefore, this compound is anticipated to exhibit favorable solubility in polar solvents.

Predicted Solubility

Based on the compound's structure, a qualitative solubility profile can be predicted. The presence of the nitrogen and oxygen atoms in the morpholine ring allows for hydrogen bonding with protic solvents like water and alcohols. The methyl ester group contributes some lipophilicity but is generally outweighed by the polar morpholine moiety.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong hydrogen bonding potential with the morpholine ring's N-H and O atoms.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateDipole-dipole interactions are favorable. The absence of solvent H-bond donation may slightly reduce solubility compared to protic solvents.
Non-Polar Toluene, Hexane, Diethyl EtherLowThe compound's overall polarity is too high for significant interaction with non-polar solvents.
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

To move from prediction to empirical data, the shake-flask method remains the gold standard for determining thermodynamic solubility. This protocol is designed to be a self-validating system by ensuring equilibrium is reached.

Causality of Experimental Choices:

  • Equilibrium Time: A 24-48 hour agitation period is chosen to ensure that the system reaches thermodynamic equilibrium, avoiding the misleading results of kinetically limited solubility.

  • Temperature Control: Maintaining a constant temperature (e.g., 25°C and 37°C) is critical as solubility is temperature-dependent. These temperatures represent standard room temperature and physiological temperature, respectively.

  • Purity Confirmation: Analysis of the supernatant by a stability-indicating method like HPLC ensures that the measured concentration corresponds to the intact compound and not its degradants.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate for at least 24 hours.

  • Phase Separation: After agitation, allow the vials to stand at the same constant temperature to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sampling: Carefully withdraw an aliquot from the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method against a standard curve of known concentrations.

  • Calculation: Determine the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Visualization: Solubility Determination Workflow

G cluster_prep Step 1: Preparation cluster_equilibrate Step 2: Equilibration cluster_separate Step 3: Phase Separation cluster_quantify Step 4: Quantification A Add excess compound to solvent vial B Agitate at constant T (24-48 hours) A->B C Centrifuge to pellet excess solid B->C D Sample & Dilute Supernatant C->D E Analyze via HPLC-UV D->E F Calculate Solubility vs. Standard Curve E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Forced Degradation Analysis

Understanding the chemical stability of a molecule is paramount for defining its storage requirements and shelf-life.[11] Forced degradation studies, or stress testing, are intentionally designed to accelerate degradation to identify likely degradation products and pathways, which is a key requirement of regulatory bodies like the ICH.[5][12][13] For this compound, the primary point of susceptibility is the ester functional group, which is prone to hydrolysis.[12]

Anticipated Degradation Pathways
  • Hydrolysis: This is the most probable degradation route. The ester linkage can be cleaved under both acidic and basic conditions to yield Morpholine-3-acetic acid and methanol. Basic conditions are typically more aggressive for ester hydrolysis.

  • Oxidation: The secondary amine in the morpholine ring could be susceptible to oxidation, potentially leading to N-oxides or ring-opening products.

  • Thermal Degradation: While the morpholine ring itself is relatively stable, high temperatures can induce degradation.[14][15] Studies on morpholine have shown it degrades at temperatures above 150-175°C.[14][15]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, although specific chromophores that absorb light in the relevant range would need to be present.

Experimental Protocol: Forced Degradation Studies

This protocol outlines a systematic approach to stress testing, ensuring that the conditions are challenging enough to produce relevant degradation (typically 5-20%) without causing complete destruction of the molecule.[13][16]

Causality of Experimental Choices:

  • Stress Conditions: The chosen conditions (acid, base, oxidant, heat, light) represent the most common chemical and physical stresses a drug substance may encounter during its lifecycle.[11]

  • Analyte Concentration: A concentration of 1 mg/mL is a standard starting point for these studies.[16]

  • Time Points: Multiple time points allow for an estimation of degradation kinetics and help distinguish primary from secondary degradants.[12]

  • Control Samples: A control sample, protected from the specific stress, is crucial to differentiate the stress-induced degradation from any inherent instability in the sample matrix.

Summary of Stress Conditions:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 6, 24, 48 hours
Base Hydrolysis 0.1 M NaOHRoom Temp1, 2, 4, 8 hours
Oxidation 3% H₂O₂Room Temp6, 24, 48 hours
Thermal Solid State80°C1, 3, 7 days
Photostability ICH Option 2 Light BoxRoom Temp1.2 million lux hours (Vis) & 200 watt hours/m² (UVA)

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Heat in a water bath at 60°C.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH.

    • Keep at room temperature.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%.

    • Keep at room temperature, protected from light.

    • At each time point, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a thin layer of the solid compound in a vial and store it in an oven at 80°C.

    • At each time point, dissolve a weighed amount of the solid and analyze by HPLC.

  • Photostability:

    • Expose both solid and solution samples to a calibrated light source as per ICH Q1B guidelines.[17]

    • Keep a control sample wrapped in aluminum foil in the same chamber to act as a dark control.

    • After exposure, analyze both the exposed and control samples by HPLC.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. Calculate the percentage of degradation and identify major degradation products using techniques like LC-MS.

Visualization: Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (Solid, 80°C) A->E F Photostability (ICH Light Box) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if needed) & Dilute G->H I Analyze via Stability- Indicating HPLC H->I J Quantify Degradation & Identify Products (LC-MS) I->J

References

Methodological & Application

Synthesis protocol for phosphoinositide 3-kinase inhibitors using Morpholine-3-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthesis Protocol

Topic: A Novel Synthetic Approach for Phosphoinositide 3-Kinase (PI3K) Inhibitors Utilizing a C-Functionalized Morpholine Scaffold

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many human cancers.[1][2] Consequently, PI3K has emerged as a high-priority target for oncology drug development. A recurring structural motif in a vast number of potent PI3K inhibitors is the morpholine ring.[3][4][5] This scaffold is considered a "privileged" structure in medicinal chemistry, primarily because the morpholine oxygen can form a crucial hydrogen bond with the hinge region of the kinase active site, enhancing both potency and selectivity.[6][7] Prominent clinical candidates and approved drugs, such as Pictilisib (GDC-0941) and ZSTK474, feature a morpholine ring N-substituted onto a heterocyclic core (e.g., pyrimidine, triazine).[2][8][9]

This application note deviates from the conventional N-substitution strategy to explore the utility of a C-functionalized building block, Morpholine-3-acetic acid methyl ester , in the design of novel PI3K inhibitors.[10][11][12] By leveraging the acetic acid methyl ester handle at the C-3 position, we propose a robust and flexible synthetic protocol to generate a new class of inhibitors where the morpholine moiety is tethered to the core scaffold via a carbon-based linker. This approach opens new vectors for chemical space exploration, potentially leading to inhibitors with unique pharmacological profiles. We present a detailed, step-by-step protocol for a hypothetical, yet chemically sound, target molecule based on a well-validated 2,4-disubstituted pyrimidine core.

The PI3K/Akt/mTOR Signaling Pathway: A Prime Oncogenic Target

The PI3K/Akt/mTOR pathway is a central signaling cascade that translates extracellular cues into intracellular responses. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting kinases like Akt (Protein Kinase B) to the cell membrane, leading to its activation. Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex, to drive processes essential for tumor growth and proliferation.[1]

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR, IGF-1R) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes

Caption: The PI3K/Akt/mTOR Signaling Cascade.

Synthetic Strategy: A Modular Approach

Our synthetic design is centered on a modular, multi-step sequence that allows for flexibility and adaptation. The core idea is to first construct a functionalized pyrimidine scaffold and then couple it with the this compound derivative. This workflow enables the potential for diversification at multiple points.

Synthesis_Workflow Start1 2,4-Dichloropyrimidine Step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) Start1->Step1 Start2 Morpholine-3-acetic acid methyl ester Step2 Step 2: N-Boc Protection Start2->Step2 Intermediate1 Intermediate A: 2-Chloro-4-morpholinopyrimidine Step1->Intermediate1 Intermediate2 Intermediate B: Boc-protected Morpholine Step2->Intermediate2 Step3 Step 3: Suzuki Coupling Intermediate3 Intermediate C: Coupled Pyrimidine Step3->Intermediate3 Step4 Step 4: Saponification Intermediate4 Intermediate D: Boc-protected Carboxylic Acid Step4->Intermediate4 Step5 Step 5: Amide Coupling FinalProduct Final PI3K Inhibitor Candidate Step5->FinalProduct Step6 Step 6: Boc Deprotection Intermediate1->Step3 Intermediate2->Step4 Intermediate3->Step5 Intermediate4->Step5 FinalProduct->Step6 Final Purification

Caption: Modular Synthetic Workflow Diagram.

Detailed Synthesis Protocol

Disclaimer: This protocol describes the synthesis of a novel chemical entity. All procedures should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentPuritySupplierNotes
This compound≥95%CommercialStore under inert gas.
2,4-Dichloropyrimidine≥98%CommercialCorrosive solid.
4-Indazoleboronic acid pinacol ester≥97%CommercialFor Suzuki coupling.
Di-tert-butyl dicarbonate (Boc₂O)≥98%Commercial
Lithium hydroxide (LiOH)≥98%CommercialFor saponification.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)≥98%CommercialAmide coupling agent.
N,N-Diisopropylethylamine (DIPEA)≥99%CommercialNon-nucleophilic base.
Pd(dppf)Cl₂≥98%CommercialPalladium catalyst for Suzuki.
Trifluoroacetic acid (TFA)≥99%CommercialFor Boc deprotection.
Dichloromethane (DCM), Anhydrous≥99.8%Commercial
Tetrahydrofuran (THF), Anhydrous≥99.9%Commercial
N,N-Dimethylformamide (DMF), Anhydrous≥99.8%Commercial
Step 1: N-Boc Protection of this compound

Rationale: The secondary amine of the morpholine ring is a nucleophile that could interfere with subsequent coupling reactions. Protection with a tert-butyloxycarbonyl (Boc) group is a standard and robust method to temporarily block this reactivity. The Boc group is stable to many reaction conditions but can be removed cleanly at the end of the synthesis.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M), add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate (I) as a clear oil.

Step 2: Saponification to Carboxylic Acid

Rationale: To prepare for the amide coupling, the methyl ester must be hydrolyzed to the corresponding carboxylic acid. Saponification using lithium hydroxide in a mixed aqueous/organic solvent system is a mild and efficient method that minimizes side reactions.

Procedure:

  • Dissolve the Boc-protected ester (I) (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water (0.1 M).

  • Add Lithium hydroxide (LiOH, 2.0 eq) and stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once complete, carefully acidify the mixture to pH ~3-4 with 1 M HCl (aq) at 0 °C.

  • Extract the product with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid (II) , which can often be used in the next step without further purification.

Step 3: Synthesis of the Pyrimidine Core

Rationale: This step builds the core heterocyclic scaffold. A nucleophilic aromatic substitution (SNAr) installs a standard morpholine (not the C-3 functionalized one) at the C4 position of the pyrimidine, a common feature in many PI3K inhibitors.[3][13] This is followed by a Suzuki coupling, a powerful cross-coupling reaction, to attach the indazole moiety, which often interacts with the affinity pocket of the kinase.[2][9]

Procedure (Part A - SNAr):

  • Dissolve 2,4-Dichloropyrimidine (1.0 eq) in isopropanol (0.3 M).

  • Add DIPEA (1.5 eq) followed by Morpholine (1.05 eq) at room temperature.

  • Heat the reaction to 60 °C and stir for 3 hours.

  • Cool the reaction, concentrate under reduced pressure, and purify by column chromatography to yield 2-chloro-4-morpholinopyrimidine (III) .

Procedure (Part B - Suzuki Coupling):

  • To a degassed solution of 2-chloro-4-morpholinopyrimidine (III) (1.0 eq) and 4-Indazoleboronic acid pinacol ester (1.2 eq) in a 3:1 mixture of DME and 2M Na₂CO₃ (aq), add Pd(dppf)Cl₂ (0.05 eq).[3]

  • Heat the mixture to 90 °C under an inert atmosphere (N₂ or Ar) for 8 hours.

  • Monitor by TLC or LC-MS. Upon completion, cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the coupled pyrimidine core (IV) .

Step 4: Final Amide Coupling and Deprotection

Rationale: The final carbon-carbon bond is formed via an amide linkage, a stable and common functional group in pharmaceuticals. HATU is an efficient coupling reagent that activates the carboxylic acid for rapid reaction with the amine on the pyrimidine core. The final step involves the removal of the Boc protecting group with a strong acid like TFA to reveal the free amine of the morpholine ring.

Procedure (Part A - Amide Coupling):

  • Dissolve the carboxylic acid (II) (1.1 eq), the pyrimidine core amine derivative (assuming an amino linker was part of the core synthesis for this hypothetical example) (IV) (1.0 eq), and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (2.5 eq) and stir the reaction at room temperature for 12-16 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • Once complete, dilute with Ethyl Acetate and wash extensively with water and brine to remove DMF.

  • Dry the organic layer and concentrate. Purify by column chromatography to afford the fully protected inhibitor (V) .

Procedure (Part B - Boc Deprotection):

  • Dissolve the protected compound (V) in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a minimal amount of DCM and neutralize by carefully adding saturated NaHCO₃ (aq).

  • Extract the final product with DCM, dry the combined organic layers, and concentrate.

  • Purify via preparative HPLC or column chromatography to yield the Final Inhibitor Candidate .

Characterization and Validation

  • Structural Verification: The identity and purity of the final compound should be rigorously confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.[3]

    • HPLC: To determine the final purity (target >95%).

  • Biological Evaluation (Conceptual):

    • In Vitro Kinase Assay: The inhibitory activity of the synthesized compound should be evaluated against a panel of Class I PI3K isoforms (α, β, γ, δ).[14] IC₅₀ values are determined to quantify potency.[15]

    • Cellular Assays: The compound's ability to inhibit the PI3K pathway in cancer cell lines (e.g., MCF7, U87MG) can be measured by monitoring the phosphorylation status of downstream targets like Akt using Western Blot analysis.[3][14]

References

Protocol for N-alkylation of Morpholine-3-acetic acid methyl ester: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Substituted Morpholine Scaffolds

Morpholine and its derivatives are prominent structural motifs in medicinal chemistry, recognized for their versatile applications in drug discovery and development.[1][2] The incorporation of the morpholine ring can enhance the pharmacological properties of a molecule, including its solubility, bioavailability, and metabolic stability. N-alkylation of functionalized morpholines, such as morpholine-3-acetic acid methyl ester, provides a straightforward strategy to introduce molecular diversity and fine-tune the biological activity of lead compounds.[3] This application note provides two robust and field-proven protocols for the N-alkylation of this compound, a valuable building block in the synthesis of complex molecules for pharmaceutical and agrochemical research.[4][5]

We will detail two primary methodologies: a direct alkylation with an alkyl halide employing a non-nucleophilic base to minimize side reactions, and a reductive amination protocol, which offers an alternative pathway with broad substrate scope. The causality behind experimental choices, safety considerations, and expected outcomes are thoroughly discussed to ensure successful implementation in your laboratory.

Physicochemical Properties of Starting Material

A clear understanding of the starting material is crucial for successful synthesis.

PropertyValueSource
Molecular Formula C₇H₁₃NO₃[6]
Molecular Weight 159.18 g/mol [6]
Boiling Point 226 °C at 760 mmHg[7]
Density 1.053 g/cm³[7]
LogP -0.7[6]

Safety First: Hazard Identification and Safe Handling

Prior to commencing any experimental work, it is imperative to be fully aware of the hazards associated with the reagents and to implement appropriate safety measures.

  • This compound: May cause skin, eye, and respiratory irritation.[6]

  • Benzyl bromide: A lachrymator that is corrosive and can cause severe skin burns and eye damage. It is also a combustible liquid.[8][9][10][11][12] Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • N,N-Diisopropylethylamine (Hünig's base): A flammable liquid and vapor that is harmful if swallowed or inhaled and causes severe skin burns and eye damage.

  • Sodium triacetoxyborohydride (STAB): A flammable solid that reacts with water to release flammable gases. It can cause skin and eye irritation.[13][14][15][16][17] Handle in an inert atmosphere or in a dry environment, and avoid contact with water and acids.

  • Acetonitrile (ACN): A flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled. It can also cause serious eye irritation.

  • Dichloromethane (DCM): Suspected of causing cancer. It can also cause skin and eye irritation and may cause drowsiness or dizziness.

Always consult the Safety Data Sheet (SDS) for each reagent before use and adhere to your institution's safety protocols.

Protocol 1: Direct N-Alkylation with Benzyl Bromide using Hünig's Base

This protocol leverages the sterically hindered, non-nucleophilic nature of Hünig's base (N,N-Diisopropylethylamine) to facilitate the N-alkylation of the secondary amine in this compound while minimizing the risk of quaternization, a common side reaction with less hindered bases.

Experimental Workflow

reagents Combine this compound, Hünig's Base, and Acetonitrile add_benzyl_bromide Add Benzyl Bromide reagents->add_benzyl_bromide reaction Heat Reaction Mixture (e.g., 60-70 °C) add_benzyl_bromide->reaction monitoring Monitor Progress by TLC/LC-MS reaction->monitoring workup Aqueous Workup monitoring->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification product Obtain N-benzyl-morpholine-3-acetic acid methyl ester purification->product

Caption: Workflow for direct N-alkylation.

Materials and Equipment
  • This compound

  • Benzyl bromide

  • N,N-Diisopropylethylamine (Hünig's base)

  • Anhydrous acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Solvent and Base: Add anhydrous acetonitrile to dissolve the starting material, followed by the addition of Hünig's base (1.5 eq).

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-morpholine-3-acetic acid methyl ester.

Protocol 2: Reductive Amination with Benzaldehyde and Sodium Triacetoxyborohydride (STAB)

Reductive amination is a powerful alternative for N-alkylation, particularly when direct alkylation with halides is problematic. This method involves the in-situ formation of an iminium ion from the secondary amine and an aldehyde, which is then reduced by the mild and selective reducing agent, sodium triacetoxyborohydride (STAB).[18][19]

Experimental Workflow

reagents Combine this compound, Benzaldehyde, and Dichloromethane add_stab Add Sodium Triacetoxyborohydride (STAB) reagents->add_stab reaction Stir at Room Temperature add_stab->reaction monitoring Monitor Progress by TLC/LC-MS reaction->monitoring quench Quench with Saturated NaHCO₃ monitoring->quench extraction Extract with Dichloromethane quench->extraction purification Purify by Column Chromatography extraction->purification product Obtain N-benzyl-morpholine-3-acetic acid methyl ester purification->product

Caption: Workflow for reductive amination.

Materials and Equipment
  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous dichloromethane.

  • Addition of Aldehyde: Add benzaldehyde (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization and Expected Results

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 5H, Ar-H), 3.70 (s, 3H, OCH₃), 3.90-3.60 (m, 2H, morpholine O-CH₂), 3.50 (s, 2H, N-CH₂-Ph), 3.00-2.20 (m, 5H, morpholine N-CH₂ and CH-CH₂-CO₂Me), 2.50 (dd, J = 15.0, 5.0 Hz, 1H, CH₂-CO₂Me), 2.30 (dd, J = 15.0, 8.0 Hz, 1H, CH₂-CO₂Me).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 172.0 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 70.0 (morpholine O-CH₂), 60.0 (N-CH₂-Ph), 55.0 (morpholine N-CH₂), 52.0 (OCH₃), 50.0 (morpholine CH), 35.0 (CH₂-CO₂Me).

The final yield and purity will depend on the specific reaction conditions and purification efficiency.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive reagents, insufficient reaction time or temperature.Ensure all reagents are fresh and anhydrous. Increase reaction time and/or temperature.
Formation of multiple products Over-alkylation (quaternization) in Protocol 1.Use a more sterically hindered base or lower the reaction temperature.
Incomplete reaction Insufficient amount of alkylating or reducing agent.Use a slight excess of the limiting reagent.
Difficulty in purification Co-elution of product and starting material or byproducts.Optimize the solvent system for column chromatography.

Conclusion

The N-alkylation of this compound is a valuable transformation for the synthesis of novel compounds with potential biological activity. The two protocols presented here, direct alkylation with Hünig's base and reductive amination with STAB, offer reliable and versatile methods for achieving this transformation. Careful attention to reaction conditions, reagent quality, and safety precautions will ensure a successful outcome. The provided guidelines for characterization and troubleshooting will further aid researchers in the synthesis and purification of the desired N-alkylated morpholine derivatives.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Sodium triacetoxyborohydride. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Benzyl bromide. Retrieved from [Link]

  • Sigma-Aldrich. (2013, March 19). Safety Data Sheet: Benzyl-Bromide. Retrieved from [Link]

  • Fisher Scientific. (2010, September 3). Safety Data Sheet: Benzyl bromide. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards (ICSC): BENZYL BROMIDE. Retrieved from [Link]

  • New Jersey Department of Health. (2000, December). Hazardous Substance Fact Sheet: BENZYL BROMIDE. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Safety Data Sheet: Sodium triacetoxyborohydride. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.

  • Loba Chemie. (2017, June 6). Safety Data Sheet: SODIUM TRIACETOXY BOROHYDRIDE For Synthesis. Retrieved from [Link]

  • LifeChem Pharma. (n.d.). Sodium Triacetoxyborohydride (STAB), Na(CH₃COO)₃BH, Is A Versatile, General-purpose, And Largely Applied Reducing Agent In Organic Synthesis. Retrieved from [Link]

  • Echemi. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44890820, this compound. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Semantic Scholar.

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate.

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 787–817.

  • Tokyo Chemical Industry Co., Ltd. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Chem-Impex. (n.d.). Morpholin-3-yl-acetic acid methyl ester hydrochloride. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note: Robust Analytical Strategies for the Quantification of Morpholine-3-acetic acid methyl ester in Pharmaceutical Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the accurate quantification of Morpholine-3-acetic acid methyl ester in complex reaction mixtures. As a critical intermediate in pharmaceutical synthesis, precise monitoring of this compound is essential for reaction optimization, yield determination, and impurity profiling. This document provides detailed, field-proven protocols for three distinct analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each protocol is presented with an in-depth explanation of the scientific rationale behind experimental choices, ensuring technical accuracy and practical applicability for researchers, scientists, and drug development professionals. All methodologies are framed within the context of International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.

Introduction: The Analytical Imperative

This compound (C₇H₁₃NO₃, MW: 159.18 g/mol ) is a heterocyclic compound that often serves as a key building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The ability to accurately measure its concentration directly within a reaction mixture is paramount. It allows process chemists to monitor reaction kinetics in real-time, determine conversion rates, and identify the formation of process-related impurities. This analytical control is fundamental to developing a robust, scalable, and safe manufacturing process.

The primary analytical challenges associated with this analyte are its polarity and potential for instability under certain conditions. This note addresses these challenges by presenting three orthogonal analytical approaches, each with unique strengths, ensuring that a fit-for-purpose method can be selected and validated for its intended use.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

Scientific Principle & Rationale

Direct analysis of polar, non-volatile compounds like this compound by GC-MS is often impractical due to poor peak shape and thermal degradation in the injection port.[2] To overcome this, a chemical derivatization step is employed to convert the analyte into a more volatile and thermally stable analogue. This protocol adapts a widely used method for morpholine and its derivatives, which involves nitrosation of the secondary amine group under acidic conditions to form a stable N-nitroso derivative.[3][4] This derivative exhibits excellent chromatographic properties, allowing for high-sensitivity detection by mass spectrometry.

The derivatization reaction is as follows: this compound (a secondary amine) reacts with sodium nitrite in an acidic medium to yield its N-nitroso derivative.[3]

Quantitative Data Summary

The following table summarizes the typical performance of a validated GC-MS derivatization method for morpholine derivatives, which serves as a benchmark for the analysis of this compound.[2][3]

Parameter Typical Performance Characteristic
Linearity Range10 – 500 µg/L
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)~7 µg/L
Limit of Quantification (LOQ)~24 µg/L
Spiked Recovery (Accuracy)94% - 109%
Intra-day Precision (RSD%)2.0% - 4.5%
Inter-day Precision (RSD%)3.3% - 7.0%
Detailed Experimental Protocol

2.3.1 Sample Preparation & Derivatization

  • Sample Aliquot: Carefully withdraw a 100 µL aliquot of the reaction mixture and dilute it into a known volume (e.g., 10 mL) of deionized water in a volumetric flask. The dilution factor should be chosen to bring the expected analyte concentration into the linear range of the assay.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., d8-morpholine) to the diluted sample.[5]

  • Acidification: Transfer 1 mL of the diluted sample to a 10 mL glass vial. Add 100 µL of 1 M Hydrochloric Acid (HCl) to acidify the solution to a pH of approximately 1.5.[5]

  • Derivatization: Add 200 µL of a freshly prepared saturated sodium nitrite (NaNO₂) solution. Cap the vial and vortex for 30 seconds.

  • Incubation: Allow the reaction to proceed at room temperature for 15 minutes.[6]

2.3.2 Liquid-Liquid Extraction (LLE)

  • Neutralization: Add 100 µL of 2 M Sodium Hydroxide (NaOH) to neutralize the reaction.

  • Extraction: Add 2 mL of dichloromethane (DCM) to the vial. Cap and vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the vial at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean vial.

  • Concentration: Concentrate the extract to approximately 100 µL under a gentle stream of nitrogen.

  • Analysis: Transfer the final extract to a GC-MS autosampler vial for analysis.

2.3.3 GC-MS Instrumental Parameters

  • GC System: Agilent 7890A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)[6]

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at 1.2 mL/min

  • Oven Program:

    • Initial: 60°C, hold for 1 min

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 min[6]

  • MS System: Agilent 5975C or equivalent

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for characteristic ions of the derivatized analyte and internal standard.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis A Aliquot Reaction Mixture B Dilution & Add Internal Standard A->B C Acidification (HCl) B->C D Derivatization (NaNO₂) C->D E Neutralization (NaOH) D->E F LLE with DCM E->F G Concentration F->G H GC-MS Injection G->H I Data Acquisition (SIM) H->I J Quantification I->J

Workflow for GC-MS analysis with derivatization.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with MS/MS

Scientific Principle & Rationale

This method provides a powerful alternative to GC-MS that avoids the need for chemical derivatization. Standard reversed-phase liquid chromatography (RPLC) struggles to retain highly polar compounds like this compound.[6] HILIC, however, utilizes a polar stationary phase (e.g., bare silica or amide-bonded) with a high-organic mobile phase. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to excellent retention and separation.[6] Coupling HILIC with tandem mass spectrometry (MS/MS) provides outstanding selectivity and sensitivity for quantification in complex matrices.

Detailed Experimental Protocol

3.2.1 Sample Preparation

  • Sample Aliquot: Withdraw a 100 µL aliquot of the reaction mixture.

  • Dilution: Dilute the sample in a solvent that is compatible with the initial mobile phase conditions (e.g., 90:10 acetonitrile:water with 0.1% formic acid). A typical dilution would be 100-fold or greater in a volumetric flask.

  • Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter into an autosampler vial to remove any particulate matter.[6]

3.2.2 LC-MS/MS Instrumental Parameters

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)[6]

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 50% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B (re-equilibration)

  • MS/MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM). Precursor (Q1) and product (Q3) ions must be determined by infusing a standard of the analyte. For this compound (m/z 160.1 [M+H]⁺), hypothetical transitions would be optimized.

Experimental Workflow Diagram

HPLC_Workflow A Aliquot Reaction Mixture B Dilute in Mobile Phase Compatible Solvent A->B C Syringe Filter (0.22 µm) B->C D Inject into HILIC-MS/MS C->D E Data Acquisition (MRM) D->E F Quantify using Calibration Curve E->F

General workflow for HILIC-MS/MS analysis.

Method 3: Quantitative NMR (qNMR) Spectroscopy

Scientific Principle & Rationale

Quantitative NMR (qNMR) is a primary ratio method that allows for the direct measurement of an analyte's concentration without requiring an identical analytical standard for calibration.[7][8] The signal intensity (integral area) in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7] By adding a certified reference material (CRM) with a known concentration to a precisely weighed sample of the reaction mixture, the concentration of the analyte can be calculated directly.[8][9] This is exceptionally powerful for analyzing reaction intermediates where a pure standard may not be readily available. It also provides structural confirmation simultaneously.[7][10]

Detailed Experimental Protocol

4.2.1 Sample Preparation

  • Weigh Internal Standard: Accurately weigh a precise amount (e.g., 5-10 mg) of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The standard must have a simple spectrum with at least one peak that does not overlap with analyte or matrix signals.[9]

  • Weigh Sample: Accurately weigh a precise amount of the reaction mixture (e.g., 20-30 mg) into the same vial.

  • Dissolution: Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD) to completely dissolve both the sample and the internal standard.

  • Transfer: Transfer the solution to a high-precision NMR tube.

4.2.2 NMR Data Acquisition

  • Spectrometer: 400 MHz or higher

  • Nucleus: ¹H

  • Key Parameters:

    • Relaxation Delay (d1): Must be at least 5 times the longest T₁ relaxation time of both the analyte and standard peaks of interest to ensure full magnetization recovery. A value of 30-60 seconds is typical.

    • Pulse Angle: 90°

    • Number of Scans: 16 or higher for good signal-to-noise.

    • Data Processing: Apply a zero-filling and a small exponential line broadening (e.g., 0.3 Hz) before Fourier transformation. Manually phase and baseline correct the spectrum for accurate integration.

4.2.3 Data Analysis & Quantification The purity or concentration is calculated using the following equation:[10]

Purity (wt%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / msample) * Pstd

Where:

  • I: Integral area of the signal

  • N: Number of protons giving rise to the signal

  • MW: Molecular weight

  • m: Mass

  • P: Purity of the standard

  • analyte: this compound

  • std: Internal Standard

Method Validation according to ICH Q2(R2) Guidelines

To ensure that an analytical procedure is fit for its intended purpose, it must be validated.[11] The validation should be conducted according to the principles outlined in the ICH Q2(R2) guideline.[12][13][14]

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components. This is demonstrated by analyzing blank reaction matrix, spiked matrix, and showing no interference at the retention time or m/z of the analyte.[12]

  • Linearity and Range: The ability to obtain test results which are directly proportional to the concentration of the analyte. Prepare at least five standards across a range (e.g., 50% to 150% of the expected concentration). The correlation coefficient (R²) should typically be ≥ 0.995.[12]

  • Accuracy: The closeness of test results to the true value. It should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels (e.g., 80%, 100%, 120%). Accuracy is expressed as percent recovery.[12]

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Analyze a minimum of 6 replicates at 100% of the test concentration.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should generally be ≤ 2%.[15]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.

    • These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). This is typically evaluated during method development.[14]

Conclusion

The quantification of this compound in reaction mixtures can be successfully achieved using several orthogonal analytical techniques.

  • GC-MS with derivatization is a classic, highly sensitive method suitable for volatile analysis.

  • HILIC-MS/MS offers a modern, high-throughput approach that avoids derivatization and provides excellent sensitivity and selectivity.

  • qNMR serves as an invaluable tool for absolute quantification, especially when pure analytical standards are unavailable, and provides structural verification.

The choice of method depends on available instrumentation, required sensitivity, sample throughput, and the stage of drug development. Regardless of the method chosen, a thorough validation according to ICH guidelines is mandatory to ensure the generation of reliable and scientifically sound data.[12][15]

References

Application Notes & Protocols: Investigating Morpholine-3-acetic acid methyl ester in Analgesic and Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Analgesic and Anti-inflammatory Agents

The global health burden of chronic pain and inflammatory diseases necessitates a continuous search for novel therapeutic agents with improved efficacy and safety profiles. While non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, their long-term use is associated with significant gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] This has propelled the exploration of new chemical scaffolds that can offer more targeted mechanisms of action.

The morpholine ring is a privileged pharmacophore in medicinal chemistry, recognized for its ability to improve the pharmacokinetic properties and potency of drug candidates.[3][4] Its incorporation into various molecular structures has led to compounds with a wide array of biological activities, including analgesic and anti-inflammatory effects.[5][6] Morpholine-3-acetic acid methyl ester (CAS: 885273-89-2) represents a versatile starting point or fragment for developing such novel agents. Its unique structure allows it to serve as a key intermediate in the synthesis of more complex bioactive molecules.[7]

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential of this compound and its derivatives as analgesics and anti-inflammatory agents. We will delve into the mechanistic rationale, present a validated preclinical evaluation workflow, and provide detailed, step-by-step protocols for key in vitro and in vivo assays.

Compound Profile: this compound

This compound is a heterocyclic compound featuring a morpholine core substituted with a methyl acetate group. The morpholine moiety often enhances aqueous solubility and can form crucial hydrogen bonds with biological targets, while the ester group provides a reactive handle for synthetic elaboration into a diverse library of derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 885273-89-2[8][9]
Molecular Formula C₇H₁₃NO₃[8][9]
Molecular Weight 159.18 g/mol [8][9]
IUPAC Name methyl 2-morpholin-3-ylacetate[8][10]
Boiling Point 226ºC at 760 mmHg[11]
Density 1.053 g/cm³[11]
XLogP3 -0.7[8]

Mechanistic Hypotheses & Key Biological Pathways

Based on the known pharmacology of anti-inflammatory and analgesic drugs, derivatives of this compound could potentially exert their effects through several key signaling pathways. The two most prominent and testable hypotheses involve the modulation of Cyclooxygenase (COX) enzymes and the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs).[12] While COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, COX-2 is inducible and is upregulated at sites of inflammation, where it produces PGs that mediate pain and inflammation.[13][14] The therapeutic effects of NSAIDs come from inhibiting COX-2, while the unwanted side effects often arise from the concurrent inhibition of COX-1.[1] Therefore, developing selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery.[2][14]

G cluster_stimuli Inflammatory Stimuli AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG1 Prostaglandins (Homeostatic) COX1->PG1 PG2 Prostaglandins (Inflammatory) COX2->PG2 GI GI Mucosal Protection Platelet Function PG1->GI Pain Pain & Inflammation PG2->Pain NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits Morpholine Potential Morpholine Derivative Action Morpholine->COX2 Hypothesized Selective Inhibition Stimuli Cytokines, Pathogens Stimuli->COX2 Induction

Caption: The Cyclooxygenase (COX) Pathway and points of therapeutic intervention.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[15][16] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli, such as cytokines like TNF-α or IL-1, activate the IKK complex, which then phosphorylates IκBα.[17] This phosphorylation targets IκBα for degradation, freeing NF-κB to translocate into the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and COX-2.[18][19] Inhibition of this pathway is a highly sought-after strategy for developing potent anti-inflammatory drugs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-α Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Complex NF-κB / IκBα (Inactive Complex) Complex->IKK Complex->NFkB Releases Morpholine Potential Morpholine Derivative Action Morpholine->IKK Hypothesized Inhibition DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription Stimulus TNF-α (Inflammatory Stimulus) Stimulus->Receptor

Caption: The canonical NF-κB signaling pathway in inflammation.

Preclinical Evaluation Workflow

A structured, multi-stage approach is essential for efficiently evaluating the potential of new chemical entities (NCEs). This workflow progresses from high-throughput in vitro assays to more complex and physiologically relevant in vivo models.

G start Library of Morpholine-3-acetic acid methyl ester Derivatives invitro Phase 1: In Vitro Screening (Target Validation & Potency) - COX Enzyme Inhibition Assay - Nitric Oxide (NO) Inhibition Assay - Cytotoxicity Assay start->invitro lead_select Lead Candidate Selection (Potency, Selectivity, Low Toxicity) invitro->lead_select invivo_inflam Phase 2: In Vivo Anti-inflammatory Model (Efficacy) - Carrageenan-Induced Paw Edema lead_select->invivo_inflam Active Compounds stop Stop lead_select->stop Inactive/Toxic Compounds invivo_analgesic Phase 3: In Vivo Analgesic Models (Efficacy) - Hot Plate Test (Central Analgesia) - Acetic Acid Writhing (Peripheral Analgesia) invivo_inflam->invivo_analgesic pkpd Phase 4: Pharmacokinetics (PK/PD) & Preliminary Toxicology invivo_analgesic->pkpd preclinical Preclinical Candidate pkpd->preclinical

Caption: A logical workflow for preclinical evaluation of candidate compounds.

Detailed Experimental Protocols

The following protocols are standard, validated methods for assessing anti-inflammatory and analgesic activity. They should be adapted based on specific laboratory conditions and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Protocol 4.1: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents.[20][21] Carrageenan injection induces an inflammatory response characterized by edema (swelling), which can be quantified.[22]

  • Principle: Carrageenan, a sulphated polysaccharide, induces the release of pro-inflammatory mediators like histamine, bradykinin, and prostaglandins, leading to increased vascular permeability and fluid accumulation (edema) in the rat's paw.[21] The reduction in paw volume by a test compound compared to a vehicle control indicates anti-inflammatory activity.[23]

  • Materials:

    • Male Wistar rats (150-200g)

    • 1% (w/v) Carrageenan solution in sterile saline

    • Test compound (Morpholine derivative) solution/suspension in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Reference drug: Indomethacin or Diclofenac (5-10 mg/kg)

    • Plethysmometer

    • Syringes (1 mL) with 27-gauge needles

  • Procedure:

    • Animal Acclimatization: Acclimatize animals for at least 7 days before the experiment with free access to food and water.

    • Grouping: Randomly divide animals into groups (n=6 per group):

      • Group I: Vehicle Control (receives vehicle only)

      • Group II: Reference Drug (e.g., Indomethacin 5 mg/kg, i.p.)

      • Group III-V: Test Compound at low, medium, and high doses (e.g., 10, 30, 100 mg/kg, orally or i.p.)

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

    • Dosing: Administer the vehicle, reference drug, or test compound to the respective groups. The route (oral, i.p.) and pre-treatment time depend on the compound's expected pharmacokinetics (typically 30-60 minutes before carrageenan).

    • Induction of Edema: At the end of the pre-treatment period, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[24]

    • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[23]

    • Data Calculation:

      • Calculate the edema volume at each time point: (Paw volume at time 't') - (Baseline paw volume).

      • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group:

        • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Protocol 4.2: In Vivo Analgesic Activity - Hot Plate Test in Mice

The hot plate test is a standard method for evaluating centrally acting (spinal and supraspinal) analgesics.[25][26] The response is a complex behavior that requires higher brain function, making it distinct from simple spinal reflexes.[27]

  • Principle: The test measures the reaction time of an animal to a thermal pain stimulus. An increase in the latency (time) to react (e.g., paw licking, jumping) after administration of a test compound indicates an analgesic effect.[26][28]

  • Materials:

    • Male Swiss albino mice (20-25g)

    • Hot Plate apparatus with temperature control

    • Test compound solution/suspension

    • Reference drug: Morphine (5-10 mg/kg, s.c.) or Tramadol

    • Stopwatch

  • Procedure:

    • Apparatus Setup: Set the temperature of the hot plate to a constant 52-55°C.[27][29]

    • Animal Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes.

    • Baseline Latency: Gently place each mouse on the hot plate within a transparent restraining cylinder and immediately start the stopwatch. Record the time taken for the first sign of nociception (hind paw licking or jumping).[27]

    • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 25-30 seconds) must be established. If a mouse does not respond within this time, it should be removed, and the cut-off time recorded as its latency.[29][30]

    • Animal Selection: Select only those animals that show a baseline latency of 5-15 seconds for the study.

    • Grouping and Dosing: Group the selected animals (n=6 per group) and administer the vehicle, reference drug, or test compound at various doses.

    • Post-Dosing Measurement: Measure the reaction latency at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

    • Data Calculation:

      • Calculate the percentage of Maximum Possible Effect (% MPE) for each animal at each time point:

        • % MPE = [ (Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency) ] * 100

Data Presentation & Interpretation

Clear presentation of quantitative data is critical for interpretation and comparison.

Table 2: Sample Data Representation for Carrageenan-Induced Paw Edema

Treatment Group (Dose)Mean Paw Edema (mL) at 3 hr (± SEM)% Inhibition of Edema
Vehicle Control (10 mL/kg)0.85 ± 0.05-
Indomethacin (5 mg/kg)0.34 ± 0.0360.0%
Test Compound (10 mg/kg)0.72 ± 0.0615.3%
Test Compound (30 mg/kg)0.51 ± 0.0440.0%
Test Compound (100 mg/kg)0.39 ± 0.05*54.1%
Statistically significant difference from Vehicle Control (p < 0.05)

Interpretation: In this example, the test compound demonstrates a dose-dependent reduction in inflammation, with the highest dose showing efficacy comparable to the standard drug, Indomethacin. This warrants further investigation into its analgesic properties and mechanism of action.

Conclusion

This compound serves as a promising and synthetically tractable scaffold for the development of next-generation analgesic and anti-inflammatory agents. Its favorable physicochemical properties, conferred by the morpholine ring, make it an attractive starting point for building compound libraries with improved drug-like characteristics. The systematic evaluation workflow and detailed protocols provided herein offer a robust framework for screening derivatives, validating their biological activity, and elucidating their mechanisms of action. By targeting key inflammatory pathways such as COX and NF-κB, researchers can leverage this scaffold to discover novel clinical candidates with the potential for enhanced efficacy and a superior safety profile compared to current therapies.

References

Experimental procedure for the synthesis of bioactive molecules from Morpholine-3-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of bioactive molecules and approved pharmaceuticals.[1][2][3] Its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable moiety in drug design.[1][2] The morpholine ring system is not merely a passive solubilizing group; it often plays a crucial role in molecular recognition and binding to biological targets, contributing significantly to the overall pharmacological profile of a compound.[1] Morpholine-3-acetic acid methyl ester is a versatile and readily available building block, offering multiple points for chemical modification to generate libraries of novel compounds for biological screening.[4] This application note provides a detailed experimental guide for the synthesis of a diverse set of bioactive amide derivatives starting from this key intermediate.

Synthetic Strategy: A Two-Step Approach to Bioactive Amides

The overall synthetic strategy involves a two-step reaction sequence. The first step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which serves to activate the molecule for the subsequent coupling reaction. The second step is the amidation of the carboxylic acid with a variety of primary and secondary amines to generate a library of morpholine-3-acetamide derivatives. This approach allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR).

G start This compound step1 Step 1: Hydrolysis start->step1 intermediate Morpholine-3-acetic acid step1->intermediate step2 Step 2: Amidation intermediate->step2 product Bioactive Morpholine-3-acetamide Derivatives step2->product

Caption: General workflow for the synthesis of bioactive amides.

Part 1: Hydrolysis of this compound

The initial step in this synthetic protocol is the saponification of the methyl ester to the corresponding carboxylic acid. This is a fundamental transformation in organic synthesis, and in this context, it is crucial for activating the substrate for subsequent amidation reactions.[5]

Protocol 1: Saponification of this compound

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in a mixture of THF and water (e.g., a 3:1 or 2:1 ratio).

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield Morpholine-3-acetic acid.

Expected Outcome:

This procedure should yield the desired carboxylic acid as a solid or oil. The product can be used in the next step without further purification if deemed sufficiently pure by NMR or LC-MS analysis.

Parameter Value
Typical Yield 85-95%
Purity (by NMR) >95%
Reaction Time 2-4 hours

Part 2: Amidation of Morpholine-3-acetic acid

With the activated carboxylic acid in hand, the next step is to form the amide bond with a diverse range of amines. Amide bond formation is one of the most important reactions in medicinal chemistry.[6] There are numerous coupling reagents available; this protocol will utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) or a similar activating agent, a widely used and reliable method.

Protocol 2: EDC/HOBt Mediated Amide Coupling

Materials:

  • Morpholine-3-acetic acid

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add Morpholine-3-acetic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Dissolve the mixture in DCM or DMF.

  • Add DIPEA or TEA (2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Visualization of Amidation Workflow:

G cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_product Product Acid Morpholine-3-acetic acid Amide Morpholine-3-acetamide Derivative Acid->Amide Amine Primary or Secondary Amine Amine->Amide EDC EDC EDC->Amide HOBt HOBt HOBt->Amide Base DIPEA/TEA Base->Amide

Caption: Key components in the EDC/HOBt mediated amidation reaction.

Part 3: N-Alkylation for Further Diversification

To further expand the chemical space of the synthesized library, the secondary amine of the morpholine ring can be functionalized. N-alkylation is a common method to achieve this.[7] This can be performed either on the final amide product or on the starting ester, depending on the desired final compound and potential protecting group strategies.

Protocol 3: N-Alkylation of Morpholine Derivatives

Materials:

  • Morpholine-containing compound (ester or amide)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the morpholine-containing compound (1.0 eq) and K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).

  • Add ACN or DMF as the solvent.

  • Add the alkyl halide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table of Representative Amine Building Blocks:

Amine Structure Rationale for Inclusion
AnilinePh-NH₂Introduction of an aromatic moiety for potential π-stacking interactions.
BenzylaminePh-CH₂-NH₂Flexible aromatic group.
PiperidineC₅H₁₀NHSaturated heterocycle for improved pharmacokinetic properties.
4-Fluorobenzylamine4-F-Ph-CH₂-NH₂Introduction of a fluorine atom for metabolic blocking or altered electronic properties.
Glycine methyl esterH₂N-CH₂-CO₂MeIncorporation of an amino acid fragment.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of a diverse library of bioactive morpholine-3-acetamide derivatives starting from the readily available this compound. The described protocols for hydrolysis, amidation, and N-alkylation are robust and can be adapted to a wide range of substrates. By systematically varying the amine and alkylating agent, researchers can generate a large number of novel compounds for screening in various biological assays, thereby accelerating the drug discovery process.

References

Application Notes and Protocols: Harnessing Morpholine-3-acetic acid methyl ester in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Preamble: A Forward-Looking Approach to Functional Polymers

The quest for novel polymers with tailored functionalities is a cornerstone of modern materials science and biomedical research. Morpholine-containing polymers, in particular, are gaining traction due to the unique physicochemical properties imparted by the morpholine heterocycle, including enhanced hydrophilicity, biocompatibility, and potential for pH-responsiveness.[1] While the direct polymerization of Morpholine-3-acetic acid methyl ester is not extensively documented, its structure presents a compelling opportunity for its use as a precursor to a functional monomer.

This guide provides a comprehensive, albeit prospective, framework for the utilization of this compound as a building block for the synthesis of novel functional polyesters. The protocols detailed herein are grounded in established principles of organic and polymer chemistry and are intended to serve as a robust starting point for researchers venturing into the synthesis of new morpholine-based macromolecules. We will first outline the conversion of the commercially available ester to a polymerizable dicarboxylic acid monomer, followed by a detailed protocol for its subsequent polycondensation with a model diol.

Section 1: Monomer Synthesis - From Ester to Diacid

The first critical step is the conversion of the inert methyl ester into a reactive carboxylic acid. This is achieved through a standard hydrolysis reaction. The resulting molecule, Morpholine-3,3'-diylbis(acetic acid), will serve as our AB2-type monomer for polycondensation.

Proposed Synthetic Pathway

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental organic transformation, typically achieved under basic or acidic conditions.[1][2] For this application, we propose a two-step synthesis to create a diacid monomer, which will allow for linear polymer growth.

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis start This compound reagent1 Methyl bromoacetate K2CO3, Acetonitrile start->reagent1 intermediate Dimethyl 2,2'-(morpholine-3,4-diyl)diacetate reagent1->intermediate reagent2 LiOH, THF/H2O intermediate->reagent2 final_monomer Morpholine-3,4-diylbis(acetic acid) reagent2->final_monomer caption Proposed synthesis of the diacid monomer.

Caption: Proposed synthesis of the diacid monomer.

Experimental Protocol: Synthesis of Morpholine-3,4-diylbis(acetic acid)

Materials:

  • This compound

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

Procedure:

Step 1: N-Alkylation

  • In a 250 mL round-bottom flask, dissolve this compound (1 eq.) and potassium carbonate (2 eq.) in anhydrous acetonitrile.

  • Add methyl bromoacetate (1.1 eq.) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Dimethyl 2,2'-(morpholine-3,4-diyl)diacetate.

Step 2: Hydrolysis

  • Dissolve the crude diester from Step 1 in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (3 eq.) to the solution and stir vigorously at room temperature.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final diacid monomer, Morpholine-3,4-diylbis(acetic acid).

Section 2: Polymer Synthesis - Polycondensation

With the diacid monomer in hand, we can proceed to the polymerization step. Melt polycondensation is a common and effective method for synthesizing polyesters from dicarboxylic acids and diols, often employing a catalyst to drive the reaction.[3][4]

Proposed Polymerization Scheme

Polymerization_Scheme monomer_A Morpholine-3,4-diylbis(acetic acid) catalyst Sn(Oct)2 Heat, Vacuum monomer_A->catalyst monomer_B 1,6-Hexanediol monomer_B->catalyst polymer Poly(hexamethylene morpholine-3,4-diylbis(acetate)) catalyst->polymer caption Polycondensation of the diacid monomer with a diol. Characterization_Workflow polymer_sample Purified Polymer nmr NMR Spectroscopy (¹H and ¹³C) polymer_sample->nmr gpc Gel Permeation Chromatography (GPC) polymer_sample->gpc dsc Differential Scanning Calorimetry (DSC) polymer_sample->dsc structural_info Structural Confirmation Monomer incorporation nmr->structural_info mw_info Molecular Weight (Mn, Mw) Polydispersity Index (PDI) gpc->mw_info thermal_info Glass Transition (Tg) Melting Temperature (Tm) dsc->thermal_info caption Workflow for polymer characterization.

References

Application Note: Enantioselective Synthesis of Chiral Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The morpholine ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs and clinical candidates due to its favorable physicochemical properties and ability to improve the pharmacokinetic profile of bioactive molecules.[1][2] The stereochemistry of the morpholine core is often critical for biological activity, making robust and efficient methods for enantioselective synthesis a paramount objective for researchers in drug discovery and development.[3][4] This guide provides an in-depth overview of modern catalytic asymmetric strategies for accessing enantioenriched morpholine derivatives, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Strategic Foundations in Asymmetric Morpholine Synthesis

The construction of chiral morpholines can be broadly categorized by when the key stereocenter is established relative to the formation of the heterocyclic ring. Understanding these fundamental approaches allows chemists to select the most suitable strategy based on the desired substitution pattern and available starting materials. The primary strategies include:

  • Stereocenter Formation Before Cyclization: This classic approach involves synthesizing a chiral open-chain precursor, such as a 1,2-amino alcohol, which is then cyclized to form the morpholine ring.[5] The initial chirality is often sourced from the chiral pool or installed via a separate asymmetric reaction.

  • Stereocenter Formation During Cyclization: In this elegant approach, an achiral precursor undergoes a cyclization reaction where the stereocenter is set during the ring-forming step.[6] Enantioselective intramolecular reactions, such as aza-Michael additions or haloetherifications, are powerful examples of this strategy.[1][7]

  • Stereocenter Formation After Cyclization: This strategy involves creating a prochiral unsaturated morpholine derivative (e.g., a dehydromorpholine or morpholinone) and then introducing the stereocenter via an asymmetric transformation, most notably asymmetric hydrogenation.[6] This method is highly efficient and atom-economical.

cluster_pre Before Cyclization cluster_during During Cyclization cluster_post After Cyclization start1 Chiral Pool (e.g., Amino Acids) step1a Synthesize Chiral Open-Chain Precursor start1->step1a step1b Intramolecular Cyclization step1a->step1b end1 Chiral Morpholine step1b->end1 start2 Achiral Open-Chain Substrate step2 Asymmetric Catalytic Cyclization (e.g., Aza-Michael) start2->step2 end2 Chiral Morpholine step2->end2 start3 Achiral Cyclic Precursor step3 Cyclization start3->step3 step4 Asymmetric Catalysis (e.g., Hydrogenation) step3->step4 end3 Chiral Morpholine step4->end3

Caption: Core strategies for asymmetric morpholine synthesis.

Key Methodologies and Experimental Protocols

Modern synthetic chemistry offers several powerful catalytic methods for producing enantiopure morpholines. The following sections detail some of the most robust and widely adopted approaches.

Synthesis of 2-Substituted Morpholines via Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral dehydromorpholines stands out as a highly efficient "after cyclization" strategy.[6] This method provides direct access to 2-substituted chiral morpholines with excellent enantioselectivity and often quantitative yields.[6][8] The success of this transformation hinges on the use of a transition metal complex, typically rhodium, with a carefully selected chiral bisphosphine ligand that creates a chiral environment for the hydrogenation.[6]

cluster_workflow Asymmetric Hydrogenation Workflow substrate 2-Substituted Dehydromorpholine reaction Hydrogenation (High Pressure) substrate->reaction Substrate catalyst [Rh(COD)(SKP-Phos)]BF₄ catalyst->reaction Catalyst h2 H₂ (gas) h2->reaction Hydrogen product Chiral 2-Substituted Morpholine reaction->product

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Phenyl-5,6-dihydro-4H-1,4-oxazine

This protocol is adapted from methodologies demonstrating the synthesis of 2-substituted chiral morpholines.[6][8]

Materials:

  • 2-Phenyl-5,6-dihydro-4H-1,4-oxazine (1.0 mmol, 1 equiv)

  • [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%)

  • (R)-SKP-Phos ligand (0.011 mmol, 1.1 mol%)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(COD)₂]BF₄ and the (R)-SKP-Phos ligand to a flame-dried Schlenk flask. Add 2 mL of anhydrous DCM and stir the mixture for 20 minutes at room temperature to form the active catalyst complex.

  • Reaction Setup: In a separate vial, dissolve the 2-phenyl-5,6-dihydro-4H-1,4-oxazine substrate in 3 mL of anhydrous DCM.

  • Hydrogenation: Transfer the substrate solution to the flask containing the catalyst. Place the flask in a high-pressure autoclave. Purge the autoclave with H₂ gas three times before pressurizing to 50 bar.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Work-up: Carefully depressurize the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the chiral 2-phenylmorpholine.

  • Analysis: Determine the enantiomeric excess (% ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Causality Insight: The use of a bisphosphine ligand with a large bite angle, such as SKP-Phos, is critical.[6] This ligand geometry creates a well-defined and sterically hindered chiral pocket around the rhodium center, forcing the incoming substrate to coordinate in a specific orientation, which leads to the highly selective delivery of hydrogen to one face of the double bond.

Synthesis of 3-Substituted Morpholines via Tandem Hydroamination/Asymmetric Transfer Hydrogenation

A powerful one-pot, tandem sequential reaction has been developed for the efficient synthesis of 3-substituted morpholines.[9][10][11] This process begins with a titanium-catalyzed intramolecular hydroamination of an aminoalkyne substrate to generate a cyclic imine intermediate.[9][12] Without isolation, this imine is then reduced in situ via an asymmetric transfer hydrogenation catalyzed by a ruthenium complex, affording the final product in high yield and excellent enantiomeric excess.[9][10]

Protocol: One-Pot Synthesis of (R)-3-Benzylmorpholine

This protocol is based on the tandem catalytic system reported by Schafer and colleagues.[9][10][12]

Materials:

  • Ether-containing aminoalkyne substrate (0.5 mmol, 1 equiv)

  • Titanium precatalyst (hydroamination) (0.025 mmol, 5 mol%)

  • RuCl--INVALID-LINK-- (Noyori-Ikariya catalyst) (0.005 mmol, 1 mol%)

  • Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source

  • Toluene, anhydrous (2.5 mL)

Procedure:

  • Hydroamination Step: In a nitrogen-filled glovebox, add the aminoalkyne substrate, titanium precatalyst, and anhydrous toluene to a screw-cap vial. Seal the vial and heat the mixture at 110 °C for 16 hours. This step forms the cyclic imine intermediate.

  • Asymmetric Transfer Hydrogenation Step: Cool the reaction mixture to room temperature. Open the vial and add the RuCl--INVALID-LINK-- catalyst followed by the formic acid/triethylamine mixture (0.5 mL).

  • Reaction Execution: Reseal the vial and stir the mixture at room temperature for 24 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate (3 x 10 mL).

  • Purification: For gram-scale synthesis, purification can often be achieved via a simple acid-base extraction, avoiding chromatography.[12] For smaller scales, purify the combined organic layers by flash column chromatography.

  • Analysis: Determine the % ee by chiral HPLC or GC analysis.

Causality Insight: The high enantioselectivity of the reduction step is attributed to hydrogen-bonding interactions between the ether oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst.[9][10] This interaction pre-organizes the cyclic imine in the catalyst's chiral pocket, ensuring a highly stereoselective transfer of hydride from the formic acid source. This mechanistic understanding has even allowed the strategy to be extended to the synthesis of chiral piperazines.[9]

Organocatalytic Synthesis of C2-Functionalized Morpholines

Organocatalysis provides a metal-free alternative for constructing chiral morpholines. One effective strategy involves the enantioselective α-chlorination of an aldehyde, followed by reduction and subsequent cyclization.[13]

Protocol: Five-Step Synthesis of N-Benzyl-C2-Alkyl Morpholines

This protocol is a refined approach developed to overcome limitations of earlier methods, such as variable enantioselectivity and low yields.[13]

  • Enantioselective α-Chlorination: An aliphatic aldehyde is reacted with a chlorinating agent in the presence of a chiral secondary amine catalyst (e.g., a prolinol derivative).

  • In-situ Reduction: The resulting α-chloroaldehyde, which is prone to epimerization, is immediately reduced with NaBH₄ to the corresponding configurationally stable 2-chloro alcohol. This step is crucial for preserving the enantiomeric purity established in the first step.[13]

  • Activation: The hydroxyl group of the 2-chloro alcohol is converted into a better leaving group (e.g., a tosylate or mesylate).

  • Nucleophilic Substitution: The activated intermediate is reacted with an appropriate N-protected amino alcohol (e.g., N-benzylethanolamine).

  • Base-Induced Cyclization: An intramolecular Sₙ2 reaction is induced by a base to close the ring, forming the desired C2-functionalized N-benzyl morpholine.

This optimized five-step sequence consistently delivers morpholine products in good overall yields (35–60%) and high enantiomeric excess (75–98% ee).[13]

Data Summary and Method Comparison

The selection of a synthetic method depends on the desired substitution pattern and performance metrics.

MethodologyTarget StereocenterTypical Catalyst(s)Typical YieldsTypical % eeKey Advantages
Asymmetric Hydrogenation C2-Substituted[Rh]-Bisphosphine (e.g., SKP-Phos)>95%90-99%Atom-economical, high yields, excellent enantioselectivity.[6][8]
Tandem Hydroamination/ATH C3-Substituted[Ti]-Amido / [Ru]-(S,S)-Ts-DPEN70-90%>95%One-pot efficiency, broad substrate scope, scalable.[9][10][12]
Organocatalytic Chlorination Route C2-SubstitutedChiral Amine (e.g., Prolinol derivative)35-60% (overall)75-98%Metal-free, provides access to functionalized side chains.[13]
Chiral Phosphoric Acid Catalysis C3-SubstitutedChiral Phosphoric AcidGood-HighGood-HighAccesses morpholinones, domino reaction, mild conditions.[14][15][16]

Conclusion

The enantioselective synthesis of chiral morpholines has evolved significantly, with catalytic asymmetric methods now providing efficient, scalable, and highly selective routes to these valuable heterocyclic scaffolds. Strategies such as asymmetric hydrogenation, tandem catalysis, and organocatalysis offer powerful tools for accessing morpholines with defined stereochemistry at the C2 or C3 positions. The continued development of novel catalysts and synthetic methodologies will undoubtedly further empower medicinal chemists to explore the chemical space of chiral morpholine derivatives in the quest for new and improved therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Morpholine-3-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of Morpholine-3-acetic acid methyl ester. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols for both yield and purity. Here, we move beyond simple step-by-step instructions to explore the underlying chemical principles and provide actionable, field-tested solutions to common challenges.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by a detailed analysis of potential causes and recommended solutions.

Issue 1: Low Yield of the Final Product

Question: My reaction is consistently resulting in a low yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the synthetic process, from incomplete reactions to product loss during workup and purification. Let's break down the common culprits and their solutions.

Potential Cause 1: Inefficient N-Alkylation of Morpholine

The initial N-alkylation of morpholine with a suitable 2-haloacetic acid ester is a critical step. Incomplete conversion at this stage will directly impact your overall yield.

  • Expert Insight: The nucleophilicity of the morpholine nitrogen is key. The reaction conditions must be optimized to favor the desired SN2 reaction.

  • Solution:

    • Choice of Base: A non-nucleophilic, sterically hindered base is often preferred to prevent side reactions. Bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are commonly used. The choice of base can be critical and may require screening.

    • Solvent Selection: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is typically effective for this type of reaction as they can solvate the cation of the base, thus increasing the nucleophilicity of the morpholine.

    • Temperature Control: While heating can increase the reaction rate, excessive temperatures can lead to decomposition and side product formation. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal temperature and reaction time.

Potential Cause 2: Hydrolysis of the Ester

The methyl ester is susceptible to hydrolysis, especially if the reaction or workup conditions are too acidic or basic, or if there is an excess of water present.

  • Expert Insight: Ester hydrolysis is a common side reaction that can significantly reduce the yield of the desired product.

  • Solution:

    • Anhydrous Conditions: Ensure all reagents and solvents are dry. Using freshly distilled solvents and drying agents can minimize water content.

    • Controlled pH during Workup: During the aqueous workup, carefully control the pH. If an acid wash is necessary to remove unreacted morpholine, use a dilute acid and perform the extraction quickly at a low temperature. Similarly, a bicarbonate wash to remove acidic byproducts should be done cautiously.

Potential Cause 3: Product Loss During Extraction and Purification

This compound has some water solubility, which can lead to its loss in the aqueous phase during extraction.

  • Expert Insight: The polarity of the target molecule can make phase separation and extraction challenging.

  • Solution:

    • Salting Out: Before extraction with an organic solvent, saturate the aqueous layer with a salt like sodium chloride (NaCl). This will decrease the solubility of your product in the aqueous phase and drive it into the organic layer.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to recover the product.

    • Choice of Extraction Solvent: Solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) are commonly used. The choice may depend on the specific impurities present.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple spots on the TLC plate and peaks in the NMR/LC-MS, indicating impurities. How can I identify and eliminate them?

Answer: Purity is paramount, especially in drug development. Identifying the source of impurities is the first step toward a cleaner product.

Common Impurity 1: Unreacted Starting Materials

The presence of unreacted morpholine or the haloacetic acid ester is a common issue.

  • Expert Insight: This usually points to a suboptimal stoichiometry or incomplete reaction.

  • Solution:

    • Stoichiometric Adjustments: While a 1:1 stoichiometry is theoretical, a slight excess of one reagent (often the less expensive one) can drive the reaction to completion. Experiment with a 1.1 to 1.2 molar excess of the alkylating agent.

    • Reaction Monitoring: Use TLC or LC-MS to monitor the disappearance of the limiting reagent before quenching the reaction.

Common Impurity 2: Di-alkylation Product

While less common for morpholine due to its single secondary amine, if a primary amine were used, di-alkylation could be a problem. For morpholine, other side reactions can occur.

Common Impurity 3: Byproducts from Side Reactions

  • Expert Insight: The specific byproducts will depend on the reagents and conditions used. For instance, using a strong, nucleophilic base could lead to the formation of unwanted products.

  • Solution:

    • Characterize the Impurity: If possible, isolate and characterize the major impurity by techniques like NMR and Mass Spectrometry. Understanding its structure will provide clues about its formation.

    • Optimize Reaction Conditions: Once the side reaction is identified, adjust the conditions to disfavor it. This could involve changing the base, solvent, or temperature.

Purification Strategy:

  • Column Chromatography: Silica gel column chromatography is a powerful technique for separating polar compounds. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from impurities.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for this compound?

A common and effective method is the N-alkylation of morpholine with a methyl 2-haloacetate, such as methyl 2-bromoacetate or methyl 2-chloroacetate, in the presence of a base.

Q2: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a quick and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between the starting materials and the product. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q3: What are the key safety precautions I should take during this synthesis?

Haloacetic acid esters are lachrymators and are corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Morpholine is also corrosive and flammable. Consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Q4: Can I use a different ester, for example, an ethyl ester?

Yes, the synthesis can be adapted to produce other esters, such as the ethyl or tert-butyl ester, by using the corresponding haloacetic acid ester (e.g., ethyl 2-bromoacetate). The reaction conditions will be similar, but purification may need to be adjusted based on the properties of the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • Morpholine

  • Methyl 2-bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of morpholine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl 2-bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Parameter Recommendation Rationale
Solvent Anhydrous Acetonitrile (MeCN) or DMFPolar aprotic solvent stabilizes intermediates and promotes SN2 reaction.
Base K₂CO₃ or Et₃NNon-nucleophilic base to scavenge the acid formed without competing in the reaction.
Temperature 50-60 °CProvides sufficient energy to overcome the activation barrier without causing degradation.
Stoichiometry 1.1 eq of Methyl 2-bromoacetateA slight excess of the alkylating agent can help drive the reaction to completion.

Visualizations

Workflow for Synthesis and Purification

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification reagents Combine Morpholine, K2CO3, and MeCN addition Add Methyl 2-bromoacetate dropwise reagents->addition reaction Heat and Stir (Monitor by TLC/LC-MS) addition->reaction filtration Filter to remove solids reaction->filtration concentration1 Concentrate filtrate filtration->concentration1 extraction Dissolve in DCM, wash with H2O and Brine concentration1->extraction drying Dry with MgSO4 extraction->drying concentration2 Concentrate to get crude product drying->concentration2 chromatography Silica Gel Column Chromatography concentration2->chromatography analysis Analyze fractions by TLC chromatography->analysis pooling Combine pure fractions analysis->pooling final_concentration Concentrate to get pure product pooling->final_concentration

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Logic Flow

G cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurities start Problem Encountered low_yield Low Yield start->low_yield impurities Impurities Present start->impurities incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn hydrolysis Ester Hydrolysis? low_yield->hydrolysis loss_workup Loss during Workup? low_yield->loss_workup unreacted_sm Unreacted Starting Materials? impurities->unreacted_sm side_products Side Products? impurities->side_products sol_incomplete_rxn Optimize stoichiometry, temperature, and time incomplete_rxn->sol_incomplete_rxn Solution sol_hydrolysis Use anhydrous conditions, control pH during workup hydrolysis->sol_hydrolysis Solution sol_loss_workup Use 'salting out' method, perform multiple extractions loss_workup->sol_loss_workup Solution sol_unreacted_sm Adjust stoichiometry, monitor reaction to completion unreacted_sm->sol_unreacted_sm Solution sol_side_products Characterize impurities, optimize reaction conditions side_products->sol_side_products Solution

Caption: A decision tree for troubleshooting common issues in the synthesis.

Troubleshooting common side reactions in the synthesis of morpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of morpholine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during synthesis. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing the morpholine core, and what are their primary side reactions?

A1: The two most prevalent industrial methods for synthesizing morpholine are the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia.[1]

  • Dehydration of Diethanolamine (DEA): This classic method involves heating DEA with a strong acid, such as sulfuric acid, to induce cyclization.[1] A major challenge in this route is the formation of N-ethylmorpholine as a significant byproduct. Additionally, inadequate temperature control can lead to charring and the formation of viscous, dark products, which complicates purification and lowers yield.[2] Inefficient removal of water during the reaction can also inhibit the forward reaction, reducing overall yield.[1]

  • Diethylene Glycol (DEG) and Ammonia Route: This method has become more common due to its efficiency.[1] It involves reacting DEG with ammonia at high temperatures and pressures over a hydrogenation catalyst (e.g., nickel, copper, or cobalt).[1] A common intermediate in this process is 2-(2-aminoethoxy)ethanol (AEE). Incomplete conversion can leave residual AEE in the product mixture. High-molecular-weight condensation products, often referred to as "heavies," can also form, which reduces the yield of morpholine.[1]

Q2: I'm performing an N-alkylation on a morpholine derivative using an alkyl halide and am seeing significant amounts of a dialkylated or quaternary ammonium salt byproduct. Why is this happening and how can I prevent it?

A2: This is a classic and frequently encountered problem known as over-alkylation or polyalkylation. The fundamental reason this occurs is that the product of the initial alkylation (a secondary or tertiary amine) is often more nucleophilic than the starting amine.[3] This increased nucleophilicity makes the newly formed amine more likely to react with the remaining alkyl halide in the mixture, leading to a difficult-to-control cascade of reactions.[3]

Here is a logical diagram illustrating the over-alkylation cascade:

OverAlkylation cluster_reactivity Increasing Nucleophilicity & Reactivity Morpholine Morpholine (Secondary Amine) Monoalkylated N-Alkylmorpholine (Tertiary Amine) Morpholine->Monoalkylated + R-X AlkylHalide1 R-X QuaternarySalt Quaternary Ammonium Salt Monoalkylated->QuaternarySalt + R-X AlkylHalide2 R-X

References

Purification techniques for Morpholine-3-acetic acid methyl ester from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Morpholine-3-acetic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for obtaining high-purity this compound from crude reaction mixtures.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. This guide provides a comprehensive overview of common purification techniques, troubleshooting advice for frequently encountered problems, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The impurities will largely depend on the synthetic route. However, common impurities may include unreacted starting materials, residual solvents, byproducts from side reactions, and degradation products. Given its structure, potential byproducts could include the corresponding carboxylic acid (from hydrolysis of the ester), dimers, or products of N-alkylation if alkylating agents are present.

Q2: What is the first step I should take to purify my crude product?

A2: Before attempting any large-scale purification, it is crucial to first perform a small-scale analysis of your crude mixture. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)[3][4][5], or Gas Chromatography-Mass Spectrometry (GC-MS)[6] can help you identify the number of components and the relative polarity of your desired product and impurities. This information will be invaluable in choosing the most appropriate purification strategy.

Q3: My compound appears to be an oil. Can I still use crystallization?

A3: Oiling out during crystallization is a common problem, especially with compounds that have low melting points or when the solvent is a very good solubilizer.[7] You can try using a solvent system where the compound is sparingly soluble at room temperature but dissolves upon heating. Alternatively, converting the morpholine nitrogen to a salt (e.g., a hydrochloride salt) can often induce crystallinity.[7][8] This salt can then be neutralized back to the free base after purification.

Q4: I am losing a significant amount of my product during column chromatography. What can I do to improve my yield?

A4: Product loss on a silica gel column can be due to several factors. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect this is the case, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine to your eluent). Another reason could be irreversible adsorption. Ensure you are using the correct eluent system by performing thorough TLC analysis beforehand. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also help in efficiently eluting your compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem Potential Cause Troubleshooting Steps
Broad or Tailing Peaks in HPLC Analysis - Inappropriate mobile phase pH. - Interaction with residual silanols on the column. - Column overloading.- Adjust the pH of the mobile phase to ensure the morpholine nitrogen is either fully protonated or deprotonated. - Use a column with end-capping or add a competing base to the mobile phase. - Inject a smaller sample volume.
Incomplete Separation of Impurities by Column Chromatography - Incorrect solvent system. - Co-elution of impurities with similar polarity.- Optimize the eluent system using TLC with different solvent mixtures. - Consider using a different stationary phase (e.g., alumina, reverse-phase silica).
Low Recovery After Liquid-Liquid Extraction - Incorrect pH of the aqueous phase. - Emulsion formation. - Product is partially soluble in the aqueous phase.- Adjust the pH to ensure the morpholine is in its free base form (typically pH > 9) to maximize its solubility in the organic solvent. - To break emulsions, try adding brine or filtering through celite. - Perform multiple extractions with smaller volumes of the organic solvent.
Product Degradation During Distillation - High distillation temperature. - Presence of acidic or basic impurities.- Use vacuum distillation to lower the boiling point. - Neutralize the crude mixture before distillation.

Purification Workflows

The choice of purification technique will depend on the nature and quantity of impurities. Below are diagrams illustrating decision-making workflows for common scenarios.

Purification_Workflow_1 start Crude Product (Solid) recrystallization Recrystallization start->recrystallization pure_solid Pure Solid recrystallization->pure_solid Successful oiling_out Product Oils Out recrystallization->oiling_out Unsuccessful chromatography Column Chromatography oiling_out->chromatography pure_oil Pure Oil/Solid chromatography->pure_oil

Caption: Workflow for a solid crude product.

Purification_Workflow_2 start Crude Product (Oil/Liquid) extraction Liquid-Liquid Extraction start->extraction non_volatile Non-volatile Impurities extraction->non_volatile Check Volatility distillation Vacuum Distillation pure_product Pure Product distillation->pure_product chromatography Column Chromatography chromatography->pure_product non_volatile->distillation Volatile Product non_volatile->chromatography Non-volatile Product

Caption: Workflow for a liquid crude product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for removing impurities with different polarities from this compound.

1. Preparation of the Column:

  • Select a glass column of appropriate size. A general rule of thumb is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Carefully pack the column with the slurry, ensuring there are no air bubbles.
  • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
  • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

3. Elution:

  • Start eluting with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity (e.g., by adding ethyl acetate). A typical gradient could be from 0% to 50% ethyl acetate in hexane.[9]
  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

4. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This method is ideal if the crude product is a solid and contains a small amount of impurities.

1. Solvent Selection:

  • The ideal solvent should dissolve the compound at high temperatures but not at low temperatures.[7] Common solvents for morpholine derivatives include ethanol, ethyl acetate, and mixtures of hexane and ethyl acetate.[8][10][11]
  • Test the solubility of your crude product in various solvents on a small scale to find the optimal one.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
  • Heat the mixture with stirring until the solid is completely dissolved.

3. Crystallization:

  • Allow the solution to cool slowly to room temperature.
  • If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the crystals in a vacuum oven.

Protocol 3: Purification by Liquid-Liquid Extraction

This technique is useful for removing water-soluble impurities or for an initial cleanup of the crude reaction mixture.

1. Dissolution:

  • Dissolve the crude product in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.

2. Washing:

  • Transfer the solution to a separatory funnel.
  • Wash the organic layer sequentially with:
  • A dilute acidic solution (e.g., 1M HCl) to remove any basic impurities.
  • A dilute basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.
  • Brine to remove the bulk of the water.

3. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
  • Filter off the drying agent and concentrate the organic solution under reduced pressure.

References

Technical Support Center: Improving the Stability of Morpholine-3-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Morpholine-3-acetic acid methyl ester (CAS 885273-89-2). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the storage and handling of this compound. By understanding the potential degradation pathways and implementing the recommended preventative measures, you can ensure the integrity and reliability of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound, systematically named methyl 2-(morpholin-3-yl)acetate, is a versatile heterocyclic compound.[1][2] Its structure, featuring a morpholine ring, makes it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals, particularly those targeting neurological disorders.[3] The stability of this compound is paramount as degradation can lead to the formation of impurities, which can compromise the results of downstream applications, affect reaction yields, and introduce variability in biological assays.

Q2: I've observed the formation of an unknown peak in my LC-MS analysis after storing this compound. What is the likely cause?

A2: The most probable cause of degradation for an ester-containing compound like this compound is hydrolysis.[4][5] This is a chemical reaction where water cleaves the methyl ester bond, resulting in the formation of Morpholine-3-acetic acid and methanol.[6][7] This reaction can be catalyzed by the presence of acids or bases.[5] Even trace amounts of moisture in the storage environment can initiate this process.[4][8]

Q3: What are the optimal storage conditions to prevent the degradation of this compound?

A3: To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10] Protection from moisture (hygroscopic conditions) and light is also recommended.[11] For enhanced stability, particularly for long-term storage, storing the compound under an inert atmosphere, such as argon or nitrogen, in a desiccator containing a drying agent like molecular sieves or anhydrous magnesium sulfate is advisable.[8]

Q4: Can freezing the compound prevent degradation?

A4: While storing at low temperatures can slow down chemical reactions, freezing is not always the best solution and can sometimes be counterproductive.[8] Freezers can be humid environments, and if the container is not perfectly sealed, moisture can be introduced upon temperature cycling (opening and closing the freezer), potentially accelerating hydrolysis.[8] If refrigeration is necessary, ensure the container is airtight and allow it to equilibrate to room temperature before opening to prevent condensation from forming on the compound.

Q5: Are there any chemical stabilizers I can add to a solution of this compound to improve its stability?

A5: Yes, for solutions, the use of certain stabilizers can be effective. Carbodiimides, for example, can react with the carboxylic acid formed during hydrolysis, preventing the reverse reaction and stabilizing the ester.[4] Additionally, if metal ion catalysis is a concern, adding a chelating agent like EDTA can help by sequestering these ions.[4] However, the compatibility of any additive with your specific experimental system must be carefully evaluated.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with this compound.

Issue 1: Rapid Degradation Observed in Solution
Symptom Potential Cause Troubleshooting Steps & Solutions
Appearance of a new, more polar peak in HPLC/LC-MS analysis.Hydrolysis due to the presence of water in the solvent or exposure to ambient moisture.[5]1. Use Anhydrous Solvents: Ensure all solvents are of high purity and are anhydrous. Use freshly opened bottles or properly stored dry solvents. 2. Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket). 3. pH Control: The rate of hydrolysis is pH-dependent.[12] For aqueous solutions, buffering to a slightly acidic to neutral pH (typically pH 4-8) can significantly slow degradation.[12] Conduct a pH-rate profile study to determine the optimal pH for your specific application.[12]
Unexpected side-reactions or low yield in a synthetic procedure.Incompatible Reagents or Conditions: The morpholine moiety can react with strong acids or oxidizing agents.[11]1. Review Reaction Conditions: Avoid strongly acidic or basic conditions unless required by the reaction protocol. Morpholine is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[11] 2. Protecting Groups: If harsh conditions are unavoidable, consider the use of a suitable protecting group for the morpholine nitrogen.
Issue 2: Degradation of Solid Compound During Storage
Symptom Potential Cause Troubleshooting Steps & Solutions
Change in physical appearance (e.g., clumping, discoloration).Hygroscopicity and/or Oxidation: The compound may be absorbing moisture from the air, leading to hydrolysis.[11] Discoloration may indicate oxidative degradation.1. Proper Storage Container: Use a tightly sealed, opaque container to protect from light and moisture. Amber glass vials with PTFE-lined caps are a good option. 2. Desiccation: Store the container in a desiccator with a suitable desiccant (e.g., silica gel, molecular sieves).[8] 3. Inert Atmosphere: For long-term storage, purge the container with an inert gas like argon or nitrogen before sealing.[8]
Inconsistent analytical results from the same batch over time.Slow Degradation: Even under seemingly proper storage, slow degradation can occur over extended periods.1. Re-analysis: Periodically re-analyze the compound using a validated analytical method (e.g., qNMR, HPLC with a fresh standard) to confirm its purity before use. 2. Aliquotting: Store the compound in small, single-use aliquots to minimize repeated exposure of the bulk material to the atmosphere.

Section 3: Experimental Protocols & Visual Guides

Protocol 1: Recommended Storage Procedure
  • Aliquotting: Upon receiving this compound, if it is in a large quantity, it is best to aliquot it into smaller, single-use vials. This minimizes the exposure of the entire batch to atmospheric conditions each time it is used.

  • Inert Gas Purging: Before sealing each vial, gently flush the headspace with a stream of dry nitrogen or argon for a few seconds.

  • Sealing: Tightly seal the vials using caps with chemically resistant liners (e.g., PTFE).

  • Secondary Containment & Desiccation: Place the sealed vials inside a labeled, opaque container (to protect from light) within a desiccator containing a fresh desiccant.

  • Storage Location: Store the desiccator in a cool, dry, and well-ventilated area, away from heat sources and incompatible chemicals.[9][10][13]

Diagram: Key Degradation Pathway and Prevention

cluster_degradation Degradation Pathway cluster_prevention Preventative Measures Compound Morpholine-3-acetic acid methyl ester DegradedProduct Morpholine-3-acetic acid + Methanol Compound->DegradedProduct Hydrolysis Water H₂O (Moisture) Water->Compound AcidBase Acid/Base Catalyst AcidBase->Compound Storage Inert Atmosphere (Ar, N₂) Storage->Compound Prevents Oxidation & Moisture Contact Desiccator Desiccator (Dry Environment) Desiccator->Compound Removes Moisture pH_Control pH Control (pH 4-8 in solution) pH_Control->Compound Slows Hydrolysis Rate

Caption: Primary degradation pathway (hydrolysis) and key preventative strategies.

Protocol 2: Analytical Method for Detecting Degradation

A stability-indicating HPLC method is crucial for monitoring the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry (MS) for confirmation.

  • Expected Elution: The hydrolysis product, Morpholine-3-acetic acid, will be more polar and thus will have a shorter retention time than the parent ester.

Diagram: Troubleshooting Workflow

Start Instability Suspected (e.g., new peak in LC-MS) CheckStorage Review Storage Conditions: - Airtight container? - Desiccated? - Cool, dark place? Start->CheckStorage CheckSolvent Review Solution Prep: - Anhydrous solvent used? - pH of solution? - Prepared fresh? Start->CheckSolvent ImplementStorage Action: Implement Recommended Storage (Protocol 1) CheckStorage->ImplementStorage ImplementSolvent Action: Use Anhydrous Solvents & Control pH CheckSolvent->ImplementSolvent Reanalyze Re-analyze Purity (Protocol 2) ImplementStorage->Reanalyze ImplementSolvent->Reanalyze Resolved Issue Resolved Reanalyze->Resolved NotResolved Issue Persists Reanalyze->NotResolved ContactSupport Contact Technical Support for further assistance NotResolved->ContactSupport

Caption: A logical workflow for troubleshooting stability issues.

References

Overcoming challenges in the large-scale synthesis of Morpholine-3-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the large-scale synthesis of Morpholine-3-acetic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important morpholine derivative. Here, we address common challenges with in-depth, field-proven insights and practical troubleshooting strategies to ensure a robust and efficient synthesis process.

I. Overview of Synthetic Strategies

The large-scale synthesis of this compound, a key intermediate in pharmaceutical development[1], can be approached through several synthetic routes. The choice of strategy often depends on the availability of starting materials, cost considerations, and the desired purity profile of the final product. Two common approaches are:

  • Direct Esterification: This method involves the reaction of a suitable morpholine precursor with a reagent that provides the acetic acid methyl ester side chain.

  • Multi-component Reactions (e.g., Mannich/Michael type reactions): These convergent strategies can offer higher efficiency and atom economy, which are critical for large-scale production[2].

Each of these methods presents unique challenges when transitioning from laboratory to industrial scale. This guide will focus on troubleshooting issues that are commonly encountered during these scale-up efforts.

II. Troubleshooting Guide: Common Challenges and Solutions

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Low Reaction Yield

Question: We are experiencing a significant drop in yield for the synthesis of this compound upon scaling up from a lab-scale batch to a pilot-plant scale. What are the potential causes and how can we mitigate this?

Answer: A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors that are less pronounced at a smaller scale. Here’s a systematic approach to troubleshooting low yield:

  • Inefficient Heat Transfer: Large reaction vessels have a lower surface-area-to-volume ratio, which can lead to uneven heating and localized hot or cold spots. This can result in incomplete reactions or the formation of degradation byproducts[3][4].

    • Solution: Employ a reactor with an efficient agitation system and a well-designed heating/cooling jacket. Consider using a high-boiling, inert solvent to maintain a consistent temperature throughout the reaction mixture[4]. For exothermic reactions, ensure the cooling capacity is sufficient to manage the heat generated at a larger scale.

  • Inadequate Mixing: Poor mixing can lead to a non-homogeneous reaction mixture, where reactants are not in optimal contact, resulting in lower conversion rates.

    • Solution: Optimize the stirrer design (e.g., anchor, turbine) and agitation speed for the specific viscosity and density of your reaction mixture. Computational fluid dynamics (CFD) modeling can be a valuable tool for designing an effective mixing strategy at scale.

  • Inefficient Water Removal: If your synthesis involves a condensation step that produces water, its inefficient removal at a larger scale can inhibit the reaction equilibrium, leading to lower product formation[3].

    • Solution: For large-scale reactions, a simple condenser may not be sufficient. Implement azeotropic distillation with a suitable solvent (e.g., toluene, xylene) using a Dean-Stark trap or apply vacuum distillation to effectively remove water[3].

  • Side Reactions and Byproduct Formation: Certain side reactions may become more prominent at a larger scale due to longer reaction times or localized temperature variations. For instance, in a Mannich-type reaction, self-condensation of the aldehyde or ketone can compete with the desired reaction pathway[5].

    • Solution: Carefully control the rate of addition of reagents to maintain a low concentration of the reactive species, thus minimizing side reactions. A thorough understanding of the reaction mechanism and potential side reactions is crucial for developing an effective control strategy.

Impurity Profile and Purification Challenges

Question: Our scaled-up batch of this compound shows a higher level of impurities compared to the lab-scale synthesis, making purification difficult. What are the likely impurities and how can we improve the purification process?

Answer: A change in the impurity profile is a common consequence of scaling up. Here are some potential impurities and strategies for their removal:

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurities.

    • Solution: Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC) to ensure the reaction goes to completion. Adjust reaction time and temperature as needed.

  • Byproducts from Side Reactions: As mentioned earlier, side reactions can generate impurities that may be difficult to separate from the desired product.

    • Solution: Optimize reaction conditions to minimize the formation of these byproducts. If their formation is unavoidable, develop a purification strategy that specifically targets their removal.

  • Hydrolysis of the Ester: The methyl ester group in the target molecule can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions and water, forming the corresponding carboxylic acid. This can be a significant issue during work-up and purification steps[6].

    • Solution: Maintain neutral pH conditions during aqueous work-up procedures. Use anhydrous solvents and reagents whenever possible. If the carboxylic acid impurity is formed, it can often be removed by an aqueous basic wash, but care must be taken to avoid further hydrolysis of the desired ester.

  • Purification at Scale: Traditional laboratory purification techniques like column chromatography can be challenging and costly to implement at an industrial scale[3].

    • Solution: Explore alternative purification methods that are more amenable to large-scale production:

      • Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be a highly effective purification method[2].

      • Crystallization: If the product is a solid, crystallization can be an excellent method for achieving high purity. This may involve the formation of a salt (e.g., hydrochloride) to facilitate crystallization and improve the impurity profile[1][7].

      • Liquid-Liquid Extraction: A well-designed series of extractions with appropriate solvents and pH adjustments can effectively remove many impurities.

Table 1: Troubleshooting Common Impurities

ImpurityPotential CauseRecommended Action
Unreacted Starting MaterialsIncomplete reactionOptimize reaction time and temperature; monitor with in-process controls.
Side-reaction ByproductsNon-optimal reaction conditionsAdjust reagent addition rates; fine-tune temperature and catalyst loading.
Morpholine-3-acetic acid (hydrolysis product)Presence of water and acid/baseMaintain neutral pH during work-up; use anhydrous solvents.
Polymeric materialsHigh reaction temperatures or prolonged reaction timesLower reaction temperature; reduce reaction time.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up the synthesis of this compound?

A1: The scale-up of any chemical process requires a thorough safety review. For the synthesis of morpholine derivatives, consider the following:

  • Exothermic Reactions: Many of the reactions involved can be exothermic. Ensure the reactor's cooling system is capable of handling the total heat output of the scaled-up reaction to prevent thermal runaway.

  • Flammable Solvents: If using flammable solvents, ensure the reactor and all associated equipment are properly grounded to prevent static discharge. The work area should be well-ventilated and equipped with appropriate fire suppression systems[8].

  • Corrosive Reagents: The use of strong acids or bases requires appropriate personal protective equipment (PPE) and handling procedures. Ensure all materials of construction for the reactor and transfer lines are compatible with the chemicals being used.

  • Toxic Byproducts: Be aware of any potentially toxic byproducts that may be generated and have a plan for their safe handling and disposal.

Q2: Which analytical techniques are recommended for in-process control and final product quality assessment?

A2: A robust analytical package is essential for successful large-scale synthesis.

  • In-Process Control (IPC):

    • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the consumption of starting materials and the formation of the product and major impurities[9].

    • Gas Chromatography (GC): Useful for monitoring volatile starting materials and byproducts[10].

  • Final Product Quality Control:

    • HPLC/UPLC: For accurate purity determination and quantification of impurities[9].

    • Mass Spectrometry (MS): To confirm the identity of the product and any unknown impurities[9].

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product.

    • Karl Fischer Titration: To determine the water content, which is critical for the stability of the ester.

Q3: Can you provide a general experimental protocol for a lab-scale synthesis that can be adapted for scale-up?

A3: The following is a conceptual protocol based on a multi-component reaction approach. Note: This is a generalized procedure and must be optimized for your specific starting materials and equipment.

Conceptual Lab-Scale Protocol for Multi-component Synthesis

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge the appropriate amino alcohol and aldehyde in a suitable solvent (e.g., toluene, acetonitrile).

  • Reagent Addition: Slowly add the diazomalonate or other third component to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture and quench with an appropriate reagent if necessary. Perform an aqueous work-up, carefully controlling the pH to avoid hydrolysis of the ester.

  • Isolation and Purification: Extract the product into a suitable organic solvent. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

For scale-up, consider the following adaptations:

  • Replace the round-bottom flask with a jacketed glass or stainless-steel reactor.

  • Use a calibrated pump for controlled addition of reagents.

  • Implement a robust in-process control strategy using HPLC or GC.

  • Develop a scalable purification method such as distillation or crystallization.

IV. Visualizing the Workflow

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Temp Verify Temperature Control Start->Check_Temp Check_Mixing Assess Mixing Efficiency Check_Temp->Check_Mixing Temp OK Temp_Issue Inadequate Heat Transfer Check_Temp->Temp_Issue Temp Not OK Check_Water Evaluate Water Removal Check_Mixing->Check_Water Mixing OK Mixing_Issue Poor Agitation Check_Mixing->Mixing_Issue Mixing Not OK Check_Side_Reactions Investigate Side Reactions Check_Water->Check_Side_Reactions Water Removal OK Water_Issue Inefficient Dehydration Check_Water->Water_Issue Water Removal Not OK Side_Reaction_Issue Competing Reactions Check_Side_Reactions->Side_Reaction_Issue Side Reactions Present Temp_Solution Optimize Heating/Cooling System Use High-Boiling Solvent Temp_Issue->Temp_Solution Mixing_Solution Optimize Stirrer Design & Speed Consider CFD Modeling Mixing_Issue->Mixing_Solution Water_Solution Use Dean-Stark Trap Apply Vacuum Distillation Water_Issue->Water_Solution Side_Reaction_Solution Control Reagent Addition Rate Optimize Stoichiometry Side_Reaction_Issue->Side_Reaction_Solution

Caption: Troubleshooting workflow for low yield.

Logical Relationships in Impurity Troubleshooting

Impurity_Troubleshooting Impurity Impurity Detected Unreacted Starting Materials Side-Reaction Byproducts Hydrolysis Product Cause Potential Cause Incomplete Reaction Non-Optimal Conditions Water & pH Imbalance Impurity:start->Cause:start_cause Impurity:side->Cause:side_cause Impurity:hydrolysis->Cause:hydrolysis_cause Solution Corrective Action Optimize Reaction Time/Temp Adjust Addition Rates & Stoichiometry Neutral pH Work-up & Anhydrous Solvents Cause:start_cause->Solution:start_sol Cause:side_cause->Solution:side_sol Cause:hydrolysis_cause->Solution:hydrolysis_sol

Caption: Logical relationships in impurity troubleshooting.

V. References

  • Wolfe, J. P., & Rossi, S. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(16), 3714–3717. --INVALID-LINK--

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. --INVALID-LINK--

  • Wolfe, J. P., & Rossi, S. A. (2009). New strategy for the synthesis of substituted morpholines. PubMed, 11(16), 3714-3717. --INVALID-LINK--

  • BenchChem. (n.d.). This compound | 885273-89-2. --INVALID-LINK--

  • Gagnon, J., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. --INVALID-LINK--

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. --INVALID-LINK--

  • BenchChem. (n.d.). Overcoming challenges in the scale-up of imidazoline synthesis. --INVALID-LINK--

  • Google Patents. (1988). Preparation of morpholine. US4739051A. --INVALID-LINK--

  • Google Patents. (1964). Process for the preparation of morpholines. US3151112A. --INVALID-LINK--

  • Chem-Impex. (n.d.). Morpholin-3-yl-acetic acid methyl ester hydrochloride. --INVALID-LINK--

  • Gilbert, R., Lamarre, C., & Dundar, Y. (1989). Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. OSTI.GOV. --INVALID-LINK--

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. --INVALID-LINK--

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. --INVALID-LINK--

  • Echemi. (n.d.). This compound. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. --INVALID-LINK--

  • ResearchGate. (2016). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. --INVALID-LINK--

  • Beaudoin, D., et al. (2021). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 86(17), 11737–11751. --INVALID-LINK--

  • Wang, Y., et al. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 22(15), 6018–6022. --INVALID-LINK--

  • Google Patents. (1987). Synthesis of morpholine. US4647663A. --INVALID-LINK--

  • Guidechem. (n.d.). This compound CAS NO.885273-89-2. --INVALID-LINK--

  • BenchChem. (n.d.). Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--

  • Google Patents. (1980). Method of preparing morpholine. SU464178A1. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. --INVALID-LINK--

  • Kumar, S., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. --INVALID-LINK--

  • USDA. (2001). Morpholine - Processing. --INVALID-LINK--

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). --INVALID-LINK--

  • Alanazi, M. M. S., et al. (2023). Advancements in Analytical Techniques for Pharmaceutical Quality Control. Journal of International Crisis and Risk Communication Research, 6(2), 91-104. --INVALID-LINK--

  • Google Patents. (1994). United States Patent (19). --INVALID-LINK--

  • ChemCeed. (2022, February 7). Everything You Need to Know About Morpholine. --INVALID-LINK--

  • Ataman Kimya. (n.d.). MORPHOLINE. --INVALID-LINK--

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF AMINO ACID METHYL ESTERS. BRPI0808668A2. --INVALID-LINK--

  • Amanote Research. (n.d.). Large-Scale Synthesis of Α-Amino Acid-N-Carboxyanhydrides. --INVALID-LINK--

  • Stewart, F. H. C. (1981). Protected amino acid active esters incorporating the 4-picolyl basic solubilizing group. Australian Journal of Chemistry, 34(9), 2013-2017. --INVALID-LINK--

  • Kumar, A., & Singh, R. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Earth Science, 3(9). --INVALID-LINK--

  • Yu, D., et al. (2024). Hydrolysis of cellulose acetate phthalate and hydroxypropyl methylcellulose phthalate in amorphous solid dispersions. Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • Soil & Environment. (2022). Determination and quality monitoring of naphthyl acetic acid in commercial plant growth regulator formulations using HPLC technique. 41(1), 85-90. --INVALID-LINK--

References

Identifying and minimizing impurities in Morpholine-3-acetic acid methyl ester production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis and purification of Morpholine-3-acetic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important morpholine derivative. As a key building block in medicinal chemistry, ensuring the purity of this compound is paramount for the integrity of downstream applications.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. We will delve into the identification of common impurities, strategies for their minimization, and robust analytical and purification protocols. Our approach is grounded in established chemical principles and aligned with the stringent regulatory expectations for impurity control in pharmaceutical intermediates.[2]

Section 1: Understanding the Synthetic Landscape and Potential Impurities

A common synthetic route to chiral this compound involves the use of an amino acid precursor, such as a protected aspartic acid derivative, which undergoes reduction and subsequent cyclization. This multi-step process, while effective, can introduce a variety of impurities if not carefully controlled.

Q1: What are the most common impurities I should be aware of when synthesizing this compound?

A1: The impurity profile of your final product is highly dependent on the specific synthetic route, starting materials, and reaction conditions. However, based on common synthetic strategies for morpholine derivatives, you should be vigilant for the following classes of impurities:

  • Starting Material-Related Impurities:

    • Unreacted amino acid precursors or their derivatives.

    • Reagents used in the cyclization step, such as diethanolamine, if that route is employed.[2]

  • Process-Related Impurities (By-products):

    • N-Alkylated Impurities: The secondary amine of the morpholine ring is nucleophilic and can react with alkylating agents present in the reaction mixture, leading to N-substituted by-products.[3]

    • Dimers and Oligomers: Under certain conditions, particularly at elevated temperatures, self-condensation reactions can lead to the formation of dimeric and higher molecular weight impurities.[4]

    • N-Formylmorpholine: If a formylating agent or a source of a formyl group (like dimethylformamide at high temperatures) is present, the formation of N-formylmorpholine is possible.[5][6][7][8][9]

  • Degradation Products:

    • Morpholine-3-acetic acid: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of water and acid or base.[10][11]

  • Stereochemical Impurities:

    • The (R)-enantiomer (or diastereomers): The chiral center at the 3-position of the morpholine ring, which is alpha to the ester carbonyl, is prone to racemization under either acidic or basic conditions via enolization. This is a critical impurity to monitor, especially for applications where stereochemistry is crucial.[4][12][13]

The following diagram illustrates the potential pathways for the formation of these key impurities.

Impurity_Formation Impurity Formation Pathways cluster_main Main Reaction cluster_impurities Impurity Formation Starting_Materials Amino Acid Precursor + Reagents Intermediate Linear Intermediate Starting_Materials->Intermediate Unreacted_SM Unreacted Starting Materials Starting_Materials->Unreacted_SM Incomplete Reaction Product Morpholine-3-acetic acid methyl ester Intermediate->Product N_Alkylation N-Alkylated Byproduct Product->N_Alkylation Reaction with Alkylating Agent Dimerization Dimers/Oligomers Product->Dimerization Self-Condensation (High Temperature) Hydrolysis Morpholine-3-acetic acid (Hydrolysis Product) Product->Hydrolysis H2O / H+ or OH- Racemization (R)-Enantiomer (Racemization Product) Product->Racemization Acid or Base (Enolization) N_Formylation N-Formylmorpholine Product->N_Formylation Formylating Agent

Caption: Potential pathways for impurity formation during the synthesis of this compound.

Section 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Q2: My final product shows a significant peak corresponding to the free carboxylic acid. What is causing this, and how can I prevent it?

A2: The presence of Morpholine-3-acetic acid is a clear indication of ester hydrolysis. This can occur during the reaction, work-up, or even storage if conditions are not optimal.

Causality:

  • Aqueous Work-up: Prolonged exposure to acidic or basic aqueous solutions during extraction will promote hydrolysis.

  • Residual Acid or Base: Incomplete neutralization after an acid- or base-catalyzed step can lead to hydrolysis during subsequent steps, such as solvent evaporation.

  • Moisture: The presence of water in your reaction solvents or exposure of the final product to atmospheric moisture can cause slow hydrolysis over time.

Troubleshooting and Prevention:

StrategyRationale
Minimize Contact with Aqueous Acid/Base During work-up, perform extractions quickly and efficiently. Use saturated sodium bicarbonate for neutralization of acid and brine washes to remove excess water.
Ensure Complete Neutralization Carefully monitor the pH of your reaction mixture before proceeding with work-up and purification.
Use Anhydrous Conditions Dry all solvents and glassware thoroughly before use. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
Purification Strategy If hydrolysis has already occurred, you can separate the ester from the more polar carboxylic acid using column chromatography.

Q3: My chiral HPLC analysis indicates the presence of the undesired enantiomer. How can I minimize or prevent racemization?

A3: Racemization at the carbon alpha to the ester carbonyl is a common problem for chiral amino acid derivatives.[12] The formation of a planar enol or enolate intermediate under acidic or basic conditions leads to the loss of stereochemical integrity.[4][12][13]

Causality:

  • Harsh pH Conditions: Both strong acids and strong bases can catalyze enolization and subsequent racemization.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of racemization.

  • Prolonged Reaction Times: The longer the chiral center is exposed to conditions that promote racemization, the greater the extent of epimerization.

Troubleshooting and Prevention:

StrategyRationale
Maintain Neutral or Near-Neutral pH If possible, design your synthesis to avoid strongly acidic or basic conditions, especially during prolonged heating steps.
Use Mild Bases If a base is required, opt for milder, non-nucleophilic bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) over stronger bases like sodium hydroxide.[4]
Lower Reaction Temperature If the reaction kinetics allow, perform the synthesis at the lowest possible temperature that still affords a reasonable reaction rate.
Minimize Reaction Time Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as it reaches completion.
Chiral Purification If racemization is unavoidable, the enantiomers can be separated using chiral chromatography (HPLC or SFC).[14][]

Q4: I am observing a higher molecular weight impurity in my mass spectrometry analysis. What could this be and how do I avoid it?

A4: The presence of a higher molecular weight species, often double the mass of your product, suggests the formation of a dimer. This can occur through intermolecular reactions, especially at elevated temperatures.

Causality:

  • High Reaction Temperature: Promotes side reactions, including intermolecular condensation.

  • High Concentration: Increases the probability of intermolecular collisions.

Troubleshooting and Prevention:

StrategyRationale
Optimize Reaction Temperature Determine the minimum temperature required for the reaction to proceed efficiently to avoid thermally induced side reactions.
Control Reactant Concentration Running the reaction at a lower concentration can disfavor intermolecular reactions.
Purification Dimeric impurities can typically be removed by column chromatography due to their significantly different polarity and size compared to the monomeric product.

Section 3: Analytical Methods for Impurity Profiling

Robust analytical methods are essential for identifying and quantifying impurities. The choice of method will depend on the specific impurities of concern.

Protocol 1: Achiral Purity Analysis by HPLC

This method is suitable for quantifying the product and impurities such as the hydrolyzed carboxylic acid and starting materials.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.5 min: 95% to 5% B

    • 18.5-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Chiral Purity Analysis by HPLC

This method is crucial for determining the enantiomeric excess of your product.

  • Column: Polysaccharide-based chiral stationary phase (CSP) (e.g., Chiralcel OD-H or Chiralpak AD).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized. For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min (isocratic).

  • Detection: UV at 210 nm or 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 3: Identification of Volatile Impurities by GC-MS

GC-MS is an excellent tool for identifying volatile and semi-volatile impurities, including residual solvents and certain by-products.

  • Column: A mid-polarity column such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).[16]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 min.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1-2 mg/mL.

The following diagram illustrates a typical workflow for impurity identification and control.

Analytical_Workflow Impurity Identification and Control Workflow Crude_Product Crude Product Sample Initial_Screening Initial Purity Screening (e.g., TLC, Achiral HPLC) Crude_Product->Initial_Screening Impurity_Detected Impurity Detected? Initial_Screening->Impurity_Detected Characterization Impurity Characterization (LC-MS, GC-MS, NMR) Impurity_Detected->Characterization Yes No_Impurity Proceed to Final QC Impurity_Detected->No_Impurity No Identify_Impurity Identify Impurity Structure and Formation Pathway Characterization->Identify_Impurity Process_Modification Modify Synthesis/Work-up (e.g., Temp, pH, Reagents) Identify_Impurity->Process_Modification Repurify Re-purify Material (Chromatography, Crystallization) Identify_Impurity->Repurify Process_Modification->Crude_Product Re-run Synthesis Final_QC Final Quality Control (Achiral & Chiral Purity) Repurify->Final_QC Release Product Meets Specification Final_QC->Release No_Impurity->Final_QC

Caption: A logical workflow for the identification and mitigation of impurities in the production of this compound.

Section 4: Purification Strategies

The selection of an appropriate purification strategy is critical to achieving the desired purity of this compound.

Q5: What is a general purification strategy for removing the common impurities associated with the synthesis of this compound?

A5: A multi-step purification approach is often necessary.

  • Acid-Base Extraction: This is a powerful technique for separating your basic morpholine product from non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). Your product, being a base, will be protonated and move into the aqueous layer.

    • Separate the layers. The organic layer will contain non-basic impurities.

    • Basify the aqueous layer with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) to deprotonate your product.

    • Extract your product back into an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate.

  • Column Chromatography: This is effective for separating compounds with different polarities.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is a good starting point. The exact solvent system will need to be optimized based on the polarity of your product and the impurities.

  • Distillation: If your product is thermally stable and volatile, fractional distillation under reduced pressure can be an effective final purification step to remove non-volatile impurities and some closely related by-products.

  • Crystallization: If a stable crystalline form of the product or a salt can be formed, crystallization is an excellent method for achieving high purity.

Section 5: Regulatory Considerations

For researchers in drug development, understanding the regulatory landscape for impurities is crucial. The International Council for Harmonisation (ICH) provides guidelines that are widely adopted by regulatory agencies.

Q6: What are the key ICH guidelines I should be aware of regarding impurities?

A6: The primary guideline is ICH Q3A (R2): Impurities in New Drug Substances .[2] This guideline establishes thresholds for the reporting, identification, and qualification of impurities.

ThresholdDescription
Reporting Threshold The level at or above which an impurity must be reported in a regulatory submission.
Identification Threshold The level at or above which an impurity's structure must be determined.
Qualification Threshold The level at or above which an impurity must be assessed for its toxicological safety.

It is essential to develop analytical methods with detection and quantification limits that are below the reporting threshold. Any impurity that exceeds the identification threshold will require structural elucidation, and those exceeding the qualification threshold will necessitate a safety assessment.

References

Technical Support Center: Refinement of Reaction Conditions for Coupling Morpholine-3-acetic acid methyl ester with Aromatic Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of arylated Morpholine-3-acetic acid methyl ester derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of coupling this versatile building block with aromatic systems. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your reactions effectively.

The arylated morpholine acetic acid scaffold is crucial in medicinal chemistry, offering improved physicochemical properties and biological activity in drug candidates.[1] The successful formation of the C-N or C-C bond is therefore a critical step in many synthetic campaigns. This guide addresses the most common and effective methods for this transformation.

Section 1: N-Arylation via Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preeminent method for forming C(aryl)-N bonds due to its broad substrate scope, functional group tolerance, and relatively mild conditions.[2][3] It involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide.[4]

Troubleshooting Guide: Buchwald-Hartwig Reactions

Q1: My reaction shows low or no conversion. Where should I start troubleshooting?

A1: Low conversion is a common issue that can typically be traced to one of four key areas: catalyst integrity, reaction setup (atmosphere), reagent quality, or suboptimal condition selection.

  • Catalyst Activity: The active Pd(0) species is oxygen-sensitive. If you observe the formation of palladium black (precipitated, inactive palladium), your catalyst has likely decomposed.[5] Using modern palladium precatalysts (e.g., G3 or G4 palladacycles) is highly recommended as they rapidly form the active LPd(0) species upon exposure to base and are more stable than using simple salts like Pd(OAc)₂.[6]

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical. Ensure your solvent is thoroughly degassed (e.g., via sparging with argon or freeze-pump-thaw cycles) and that the reaction is assembled and run under a positive pressure of an inert gas like argon or nitrogen.[5][7]

  • Reagent Purity: Impurities in the aryl halide, solvent, or base can poison the catalyst. Ensure all reagents are of high purity. The amine base, if liquid, should be distilled, and solid bases should be stored in a desiccator.

  • Solubility: Poor solubility of the inorganic base is a frequently underestimated cause of failure. The reaction mixture should be a well-agitated slurry. If solubility is a major issue, consider a different solvent system or a soluble organic base like DBU, though this may require re-optimization.[6][8]

Q2: I'm attempting to couple with an aryl chloride, but the reaction is very slow. How can I improve the rate?

A2: Aryl chlorides are challenging substrates because the oxidative addition step (cleavage of the C-Cl bond by palladium) is often the rate-determining step and is significantly slower than for aryl bromides or iodides.[6][8] To overcome this, you must select a catalyst system specifically designed for this purpose.

  • Ligand Choice: Switch to a more electron-rich and sterically hindered phosphine ligand. Ligands like SPhos, XPhos, or RuPhos were developed specifically to facilitate the oxidative addition of aryl chlorides. N-heterocyclic carbene (NHC) ligands are also highly effective.[9]

  • Temperature: Reactions with aryl chlorides typically require higher temperatures, often in the range of 80-110 °C, to drive the oxidative addition forward.[6]

  • Precatalyst: Use a precatalyst that generates a highly active, low-coordinate Pd(0) species. XantPhos Pd G3 is a good choice for these applications.[10]

Q3: My substrate contains a base-sensitive functional group (e.g., another ester, an epoxide). Which base should I use?

A3: The choice of base is critical when dealing with sensitive substrates. While strong bases like NaOtBu or LHMDS are common and highly effective, they can cause undesired side reactions.[6][11]

  • Weaker Inorganic Bases: Consider switching to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[8] These often require higher temperatures or longer reaction times but preserve sensitive functional groups.

  • Biphasic or Organic Bases: The combination of an organic base (like DBU) with an inorganic salt can sometimes provide a good balance for sensitive substrates.[6]

Optimization Data for Buchwald-Hartwig Amination

The following table summarizes common parameters that can be adjusted to optimize the N-arylation of this compound.

ParameterStandard ConditionOptimization Strategy & Rationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Use a precatalyst (e.g., XPhos Pd G3/G4) for faster activation and improved stability.[6]
Ligand XPhos, SPhos, RuPhosFor aryl chlorides, use bulky, electron-rich ligands. For hindered substrates, NHC ligands can be effective.[6][9]
Base NaOtBu, K₃PO₄Use strong bases (NaOtBu) for faster rates. Use weaker bases (K₃PO₄, Cs₂CO₃) for base-sensitive substrates.[8]
Solvent Toluene, DioxaneToluene is a robust, common choice.[11] Ethereal solvents like THF or 2-MeTHF can also be effective. Avoid chlorinated solvents.[8]
Temperature 80-110 °CHigher temperatures are needed for less reactive electrophiles (aryl chlorides). Lower temperatures can improve selectivity.[6]
Standard Laboratory Protocol: N-Arylation of this compound

This protocol is a general starting point and should be optimized for each specific substrate combination.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol% relative to Pd).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.[7]

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 2.0 equiv.). Then, add this compound (1.2 equiv.) followed by the degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Buchwald_Hartwig_Cycle

Section 2: C-Arylation via Friedel-Crafts Acylation

An alternative interpretation of "coupling" involves forming a C-C bond between the aromatic ring and the acetyl moiety of the morpholine derivative. The Friedel-Crafts acylation is a classic and effective method for this transformation, involving an electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring using an acyl chloride or anhydride and a Lewis acid catalyst.[12][13]

Troubleshooting Guide: Friedel-Crafts Acylation

Q1: The Friedel-Crafts acylation is not working. What are the common limitations?

A1: Friedel-Crafts reactions have several well-known limitations:

  • Deactivated Rings: The reaction fails on aromatic rings bearing strongly electron-withdrawing (deactivating) groups like -NO₂, -CF₃, -SO₃H, or -CN.[14] The ring must be sufficiently nucleophilic to attack the acylium ion.

  • Aromatic Amines: The reaction does not work with aromatic amines (e.g., aniline) because the lone pair on the nitrogen coordinates strongly to the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. The morpholine nitrogen in your substrate could potentially interfere in a similar manner, requiring careful choice of conditions or a protection strategy.

  • Stoichiometric Catalyst: A stoichiometric amount of the Lewis acid is often required because the product ketone coordinates to the catalyst, rendering it inactive.[12][14] Ensure you are using at least one equivalent of AlCl₃.

Q2: My reaction is giving a complex mixture of products. How can I improve regioselectivity?

A2: Regioselectivity is governed by the existing substituents on the aromatic ring.

  • Activating Groups (-OR, -R, -OH): These are ortho, para-directing. You will typically get a mixture of products. The para product is often favored due to reduced steric hindrance.

  • Deactivating Groups (-X where X=halide): These are also ortho, para-directing, but they slow the reaction down. To favor a single isomer, you may need to employ a directing group or use a substrate where one position is sterically blocked.

Visualizing the Mechanism

Friedel_Crafts_Acylation

Section 3: Alternative Coupling Strategies

For specific applications or challenging substrates, modern coupling methods can offer significant advantages.

FAQs: Modern Methods

Q1: When should I consider a photoredox-catalyzed reaction?

A1: Photoredox catalysis uses visible light to generate radical intermediates under exceptionally mild conditions, often at room temperature. This approach can be advantageous for substrates that are sensitive to the high temperatures often required in palladium catalysis. For example, methods exist for the photoredox α-amino C-H arylation of morpholines, which could be adapted for your substrate.[15]

Q2: Is direct C-H activation a viable strategy?

A2: Yes, direct C-H activation is a powerful and atom-economical strategy that avoids the need for pre-functionalized aryl halides.[16] These reactions typically use a directing group on the substrate to guide a transition metal catalyst (often Pd, Ru, or Rh) to a specific C-H bond for functionalization.[17] For your substrate, the morpholine nitrogen or the ester carbonyl could potentially serve as directing groups, making this an advanced but potentially very efficient strategy to explore.

Troubleshooting Workflow

Troubleshooting_Workflow

References

Technical Support Center: Optimization of Catalytic Processes for the Derivatization of Morpholine-3-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of Morpholine-3-acetic acid methyl ester. This guide is designed for researchers, medicinal chemists, and process scientists who are looking to synthesize novel derivatives of this versatile scaffold. As a molecule of interest in drug discovery, its effective functionalization is critical. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of a successful experimental design.

Q1: What are the primary catalytic methods for derivatizing the nitrogen atom of this compound?

The secondary amine of the morpholine ring is the most common site for derivatization due to its nucleophilicity. The three primary catalytic strategies are:

  • N-Alkylation: This involves forming a new carbon-nitrogen bond with an alkyl group.

    • Using Alkyl Halides: A classic SN2 reaction where the morpholine nitrogen displaces a halide. While straightforward, this method can be prone to over-alkylation, leading to the formation of quaternary ammonium salts, especially with highly reactive, unhindered halides like methyl iodide.[1][2]

    • Using Alcohols (Borrowing Hydrogen): A greener and more atom-economical approach where a catalyst (typically based on Ruthenium, Iridium, or Rhodium) temporarily oxidizes an alcohol to an aldehyde/ketone in situ.[3][4] The morpholine then forms an iminium ion, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated product with water as the only byproduct.[3][5]

  • N-Arylation (Buchwald-Hartwig Amination): This cross-coupling reaction is the gold standard for forming a bond between the morpholine nitrogen and an aryl or heteroaryl group. It requires a palladium catalyst, a specialized phosphine ligand (e.g., XPhos, SPhos), and a suitable base to facilitate the catalytic cycle.[6]

  • Reductive Amination: This powerful method involves the reaction of the morpholine with an aldehyde or a ketone in the presence of a reducing agent. An intermediate imine or iminium ion is formed, which is then reduced to the corresponding N-substituted amine.[7][8] This approach is particularly useful for introducing more complex alkyl substituents.

Q2: How should I select the appropriate catalyst system for my desired transformation?

Catalyst selection is critical and depends on the specific bond you aim to form. A mismatch between the reaction type and the catalyst is a common point of failure. The following decision tree provides a starting point for selection.

G start What type of C-N bond are you forming? aryl Aryl or Heteroaryl C-N Bond start->aryl alkyl Alkyl C-N Bond start->alkyl buchwald Use a Palladium-based system (e.g., Pd₂(dba)₃ + XPhos) aryl->buchwald alkyl_source What is your alkyl source? alkyl->alkyl_source halide Alkyl Halide alkyl_source->halide alcohol Alcohol alkyl_source->alcohol carbonyl Aldehyde or Ketone alkyl_source->carbonyl sn2 Direct Sₙ2 Reaction (Often non-catalytic, but prone to over-alkylation. Use with caution.) halide->sn2 borrowing_h Use a 'Borrowing Hydrogen' Catalyst (e.g., Ru or Ir complexes) alcohol->borrowing_h reductive_am Use Reductive Amination Conditions (Requires a reducing agent like NaBH(OAc)₃) carbonyl->reductive_am

Caption: Catalyst selection decision tree.

Q3: What are the practical differences between using a homogeneous vs. a heterogeneous catalyst for N-alkylation?

Both homogeneous and heterogeneous catalysts can be effective, but they present different operational advantages and challenges. The choice often depends on the scale of the reaction and the importance of catalyst recovery.[9][10]

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Phase Catalyst and reactants are in the same phase (typically liquid).[9]Catalyst is in a different phase from reactants (e.g., a solid catalyst in a liquid reaction mixture).[9]
Activity/Selectivity Generally high activity and selectivity due to well-defined, accessible active sites.[9]Activity can be lower due to mass transfer limitations; active sites may be less defined.[9]
Reaction Conditions Often proceeds under milder temperatures.[9]May require higher temperatures to overcome diffusion barriers.[9]
Catalyst Separation Difficult and often expensive; requires techniques like column chromatography or extraction, leading to potential product contamination with metal residues.[9]Straightforward separation via simple filtration, allowing for easier product purification.[10]
Recycling Generally difficult and costly.Simple to recover and reuse, although activity may decrease over time due to leaching or deactivation.[9]
Example System [Ru(p-cymene)Cl₂]₂ for N-alkylation with alcohols.[3]CuO–NiO/γ–Al₂O₃ for N-alkylation with alcohols in a fixed-bed reactor.[5][11]

Part 2: Troubleshooting Guides

This section is formatted as a direct response to specific experimental problems.

Problem: Low or No Product Yield

Q: I am attempting an N-arylation (Buchwald-Hartwig) of my morpholine ester, but I'm getting very low conversion to the desired product. What are the most common culprits?

A low yield in a Buchwald-Hartwig reaction is a frequent challenge and usually points to one of several critical parameters being suboptimal.[12] Here is a systematic workflow to diagnose the issue.

G start Low Yield Observed q1 1. Check Catalyst & Ligand Integrity start->q1 s1 Pd(0) catalysts and phosphine ligands can be air/moisture sensitive. Use fresh reagents from a desiccator or glovebox. Ensure solvent is rigorously degassed. q1->s1 Issue Found q2 2. Verify Base Strength & Quality q1->q2 No Issue end Systematically optimize conditions s1->end s2 Bases like NaOtBu or K₂CO₃ are hygroscopic. Use a freshly opened bottle or dry thoroughly. Ensure the base is strong enough for the substrate. q2->s2 Issue Found q3 3. Evaluate Reaction Temperature q2->q3 No Issue s2->end s3 Most Buchwald-Hartwig reactions require heat (80-110 °C). If the temperature is too low, the rate of catalytic turnover will be negligible. q3->s3 Issue Found q4 4. Monitor Reaction Over Time q3->q4 No Issue s3->end s4 The reaction may be slow. Take aliquots at regular intervals (e.g., 2, 6, 12, 24h) and analyze by LC-MS or TLC to determine if the reaction is proceeding or has stalled. q4->s4 Monitor Progress s4->end

Caption: Troubleshooting workflow for low yield.

Problem: Formation of Significant Side Products

Q: My N-alkylation reaction with an alcohol (borrowing hydrogen) is producing the correct mass for my product, but the yield is low and I see other spots on my TLC. What could be happening?

The "borrowing hydrogen" mechanism is elegant but sensitive. Side reactions can compete with the desired pathway, diminishing your yield.

  • Potential Cause 1: Catalyst Decomposition or Inactivity.

    • Why it happens: The catalytic cycle involves both oxidation and reduction steps. If the catalyst is not robust, it can fall out of the cycle, leading to the accumulation of the intermediate aldehyde.

    • How to diagnose: Use GC-MS or LC-MS to look for a species with a mass corresponding to the aldehyde formed from your starting alcohol.

    • Solution: Ensure you are using the correct catalyst loading and that the reaction is run under an inert atmosphere (Nitrogen or Argon), as oxygen can interfere with many Ru and Ir catalysts.

  • Potential Cause 2: Ring-Opening of the Morpholine.

    • Why it happens: While less common under typical borrowing hydrogen conditions, high temperatures can promote the degradation of the morpholine ring.[5] One study on N-alkylation of morpholine noted that selectivity decreased at temperatures beyond 220 °C due to ring-opening.[5]

    • How to diagnose: This can be difficult to identify without detailed structural elucidation (NMR) of the byproducts. A complex mixture of unidentified products is a key sign.

    • Solution: Optimize the reaction temperature. Run a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find the lowest temperature that provides a reasonable reaction rate.

  • Potential Cause 3: Self-Condensation of the Intermediate Aldehyde.

    • Why it happens: If the concentration of the in-situ generated aldehyde is high and the subsequent reaction with the morpholine is slow, the aldehyde can undergo an aldol condensation with itself, especially if the base used can promote this pathway.

    • How to diagnose: Look for high molecular weight byproducts corresponding to dimers of the starting alcohol (minus water).

    • Solution: Try adding the morpholine substrate first with the catalyst, and then adding the alcohol slowly over a period of time to keep the instantaneous concentration of the intermediate aldehyde low.

Problem: Difficulty in Product Purification

Q: I've successfully completed a reductive amination, but I'm struggling to isolate a pure product. My column chromatography fractions are all contaminated.

Purification challenges with morpholine derivatives often stem from two sources: the basicity of the nitrogen atom and residual catalyst/reagents.

  • Issue 1: Product Tailing on Silica Gel.

    • Why it happens: The basic nitrogen on your morpholine product interacts strongly with the acidic silanol groups on the surface of standard silica gel, causing the product to streak down the column instead of eluting as a tight band.

    • Solution: Before running your column, pre-treat your silica gel or your eluent. A common and effective method is to add a small amount of a volatile base, such as triethylamine (0.5-1% v/v), to your solvent system (e.g., hexane/ethyl acetate). This neutralizes the acidic sites on the silica, allowing your basic product to elute cleanly.

  • Issue 2: Contamination with Reducing Agent Byproducts.

    • Why it happens: Reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride leave behind boron-containing salts that can be difficult to remove and may co-elute with your product.

    • Solution: Implement a specific aqueous workup before chromatography. After the reaction is complete, quench it carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild acid like 1M HCl, depending on the stability of your product. This will decompose the excess reducing agent and its byproducts into more water-soluble species that can be removed in an aqueous extraction. Extract your product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), wash the organic layer with brine, dry it over Na₂SO₄ or MgSO₄, and then concentrate it for chromatography.

Part 3: Experimental Protocols

These protocols are generalized starting points. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol describes the coupling of this compound with an example aryl bromide.[6]

  • Vessel Preparation: To a flame-dried Schlenk flask, add bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃, 0.02 equiv.), XPhos (0.05 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (to make a ~0.2 M solution). Add the aryl bromide (1.0 equiv.) followed by this compound (1.2 equiv.).

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to afford the pure N-aryl product.

Protocol B: Reductive Amination with an Aldehyde

This protocol describes the N-alkylation of this compound with an example aldehyde.

  • Reagent Combination: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired aldehyde (1.1 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) (to make a ~0.2 M solution).

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 equiv.) to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 5-10 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel treated with 1% triethylamine).

References

Validation & Comparative

Unambiguous Structure Elucidation: A Comparative Guide to Validating Synthesized Morpholine-3-acetic acid Methyl Ester Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. In the synthesis of novel compounds, particularly those with therapeutic potential like Morpholine-3-acetic acid methyl ester derivatives, confirming the exact atomic arrangement is not merely a confirmatory step but a critical gateway to understanding biological activity, optimizing synthesis, and ensuring intellectual property. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the structural validation of these important heterocyclic scaffolds, offering field-proven insights and detailed experimental protocols.

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] Its derivatives are explored for a wide range of therapeutic applications due to their favorable physicochemical properties.[1][2] The introduction of a methyl ester at the 3-position of the morpholine ring creates a chiral center and adds a reactive handle for further chemical elaboration, making precise structural confirmation paramount.

The Imperative of Absolute Structure: Why Spectroscopic Data Alone Can Be Ambiguous

Common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the organic chemist's arsenal. They provide vital information about the connectivity of atoms and the molecular weight of a compound.[4] However, in the case of complex stereochemistry or unexpected reaction outcomes, these methods can sometimes lead to ambiguous or even erroneous structural assignments.

X-ray crystallography, by contrast, provides a direct visualization of the molecule's structure in the solid state, revealing bond lengths, bond angles, and the absolute stereochemistry with unparalleled precision.[5][6] This technique is the gold standard for unambiguous structure determination.

A Comparative Overview of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing interactions.Unambiguous structure determination; provides a complete spatial picture.Requires a single, high-quality crystal; provides a static picture of the molecule in the solid state.
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), stereochemical relationships (NOE), dynamic processes in solution.Provides detailed information about the molecule's structure and behavior in solution; non-destructive.Can be ambiguous for complex stereoisomers; interpretation can be challenging for complex molecules.[7]
Mass Spectrometry Molecular weight, elemental composition (high-resolution MS), fragmentation patterns.Highly sensitive; provides accurate molecular weight and formula.Provides limited information about stereochemistry and connectivity.

Synthesis of a Representative this compound Derivative

While numerous synthetic routes to substituted morpholines exist, a common strategy involves the cyclization of an appropriate amino alcohol precursor.[7][8][9][10] The following is a generalized, representative protocol for the synthesis of a 3-substituted morpholine derivative, which serves as a precursor to the target methyl ester.

Experimental Protocol: Synthesis
  • N-protection of Amino Alcohol: To a solution of a primary amino alcohol in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate for a Boc group) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Alkylation: The protected amino alcohol is then alkylated with a suitable electrophile containing the acetic acid methyl ester moiety or a precursor. This step establishes the carbon skeleton of the final product.

  • Deprotection and Cyclization: The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group), and the resulting intermediate is induced to cyclize, often under basic conditions, to form the morpholine ring.

  • Purification: The crude product is purified by column chromatography to yield the desired this compound derivative.

The Gold Standard: Structure Validation by Single Crystal X-ray Crystallography

The process of determining a crystal structure can be broken down into several key stages, each requiring careful execution and interpretation.

Experimental Protocol: Single Crystal X-ray Crystallography
  • Crystal Growth (The Art of the Science): This is often the most challenging step.[6] High-quality single crystals are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and slow cooling.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (a series of spots of varying intensity) is recorded on a detector.[5][6]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the asymmetric unit are then determined using computational methods. This initial model is then refined to best fit the experimental data.

  • Data Analysis and Visualization: The final refined structure is analyzed to determine bond lengths, bond angles, and other geometric parameters. The structure is typically visualized using specialized software, and the data is often deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).[3][11]

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography Synthesis Synthesized Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution CIF_Generation CIF Generation Structure_Solution->CIF_Generation

Caption: Experimental workflow from synthesis to crystallographic analysis.

A Case Study: Hypothetical Data for a this compound Derivative

To illustrate the comparative power of these techniques, let's consider a hypothetical synthesized derivative, "(3S)-4-benzyl-morpholine-3-acetic acid methyl ester".

Spectroscopic Data:
  • ¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.25 (m, 5H, Ar-H), 4.20 (d, J = 13.6 Hz, 1H), 3.85-3.75 (m, 2H), 3.68 (s, 3H, OCH₃), 3.60-3.50 (m, 1H), 3.40 (d, J = 13.6 Hz, 1H), 3.10-3.00 (m, 1H), 2.80-2.70 (m, 1H), 2.60-2.45 (m, 2H).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 172.5, 138.0, 129.0, 128.5, 127.0, 67.0, 60.5, 58.0, 52.0, 51.0, 38.0.

  • HRMS (ESI): m/z calculated for C₁₄H₁₉NO₃ [M+H]⁺: 250.1438, found 250.1441.

While this spectroscopic data is consistent with the proposed structure, it does not definitively prove the (S)-stereochemistry at the C3 position.

Crystallographic Data (Hypothetical CIF Data):
ParameterValue
Chemical FormulaC₁₄H₁₉NO₃
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.123(4)
b (Å)10.456(5)
c (Å)15.789(7)
α (°)90
β (°)90
γ (°)90
Volume (ų)1342.1(11)
Z4
R-factor (%)3.5
Flack Parameter0.02(3)

The crystallographic data not only confirms the connectivity but, through the low value of the Flack parameter, unambiguously establishes the absolute stereochemistry as (S).

Caption: 2D representation of the validated molecular structure.

Conclusion

For the definitive structural validation of synthesized this compound derivatives, single crystal X-ray crystallography stands as the unequivocal gold standard. While NMR and MS are essential for initial characterization and purity assessment, they can lack the definitive power to resolve complex stereochemical questions. The investment in obtaining high-quality crystals for X-ray analysis is repaid with the certainty of a complete and unambiguous three-dimensional structure, a critical asset in advancing drug discovery and development programs.

References

A Senior Application Scientist's Guide to Purity Assessment of Morpholine-3-acetic acid methyl ester: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Morpholine-3-acetic acid methyl ester is a key building block in the synthesis of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) or intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. The presence of impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic effect, or instability of the drug formulation. Therefore, robust and reliable analytical methods for purity assessment are paramount during drug development and manufacturing.

This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will delve into the theoretical underpinnings of each technique, provide validated experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the optimal method for their specific needs. Our discussion is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide array of compounds.[2][5] For a polar, non-volatile compound like this compound, HPLC, particularly in the reverse-phase mode, is an exceptionally well-suited technique.

Principle of Separation

In Reverse-Phase HPLC (RP-HPLC), the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[5][6] Separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds have a weaker interaction with the non-polar stationary phase and elute earlier, while less polar compounds are retained longer.

Causality in Method Design: Why RP-HPLC is a Strong First Choice

The choice of RP-HPLC is deliberate. This compound possesses both polar (morpholine ring, ester group) and non-polar (methyl group, carbon backbone) characteristics. This amphiphilic nature makes it ideal for separation on a C18 column, allowing for fine-tuning of retention and resolution by adjusting the mobile phase composition. Potential impurities, such as starting materials (e.g., diethanolamine), by-products from synthesis, or degradation products, will likely have different polarities, enabling their effective separation from the main compound. Furthermore, HPLC with UV detection is a robust and widely available technique, though for impurities lacking a chromophore, alternative detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) may be necessary. For morpholine specifically, which lacks a strong chromophore, derivatization with an agent like 1-Naphthyl isothiocyanate can be employed to facilitate UV detection.[7][8]

Detailed Experimental Protocol: RP-HPLC-UV Method

This protocol is a validated starting point and should be subject to system suitability testing and further optimization as required.[1][9][10]

1. Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Analytical Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Guard Column: A compatible C18 guard column is recommended to protect the analytical column.[6]

2. Reagents and Sample Preparation:

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q system).

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (or as determined by UV scan of the analyte)

4. System Suitability Test (SST):

  • Before sample analysis, perform at least five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

    • Tailing Factor (T): 0.8 - 1.5

    • Theoretical Plates (N): ≥ 2000

5. Data Analysis:

  • Identify the peak corresponding to this compound based on retention time.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Impurities

GC-MS is an exceptionally powerful technique that combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. It is the method of choice for identifying and quantifying volatile and semi-volatile impurities that may be present from residual solvents or synthetic by-products.

Principle of Separation and Detection

In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium, hydrogen) pushes the vaporized components through the column. The column's inner surface is coated with a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. Compounds with lower boiling points and weaker interactions travel faster and elute first. The separated components then enter the mass spectrometer, where they are ionized, fragmented into characteristic patterns, and detected based on their mass-to-charge ratio. This provides a "fingerprint" for definitive identification.

Causality in Method Design: Why GC-MS is a Necessary Complement

While HPLC excels with non-volatile compounds, it is blind to highly volatile impurities like residual solvents (e.g., dichloromethane, hexane) used during synthesis and extraction.[11] The synthesis of morpholine itself can involve starting materials and by-products that are amenable to GC analysis.[12][13][14][15] The high sensitivity of GC-MS also makes it ideal for detecting trace-level impurities that might be missed by HPLC-UV. For a compound like this compound, direct analysis by GC can be challenging due to its polarity. However, derivatization can be employed to increase its volatility. A common approach for morpholine and its derivatives is reaction with sodium nitrite in an acidic medium to form a more volatile N-nitrosomorpholine derivative.[11][16][17]

Detailed Experimental Protocol: GC-MS Method (with Derivatization)

This protocol is a starting point for the analysis of volatile impurities and the derivatized main compound. Method validation is crucial.[10][11][18]

1. Instrumentation and Columns:

  • GC-MS System: Agilent 7890B GC coupled with a 5977B MSD or equivalent.

  • Analytical Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

2. Reagents and Sample Preparation:

  • Dichloromethane (DCM): GC grade or higher.

  • Sodium Nitrite (NaNO₂): ACS grade.

  • Hydrochloric Acid (HCl): ACS grade.

  • Sample Solution for Residual Solvents: Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO) for headspace or direct injection analysis.

  • Derivatization for Main Compound Analysis:

    • Accurately weigh ~5 mg of the sample into a vial.

    • Add 1 mL of deionized water and vortex to dissolve.

    • Add 100 µL of 1 M HCl.[11]

    • Add 100 µL of saturated sodium nitrite solution.[11]

    • Vortex for 30 seconds and let it react for 5 minutes.[19]

    • Add 0.5 mL of Dichloromethane and vortex for 1 minute for liquid-liquid extraction.[16]

    • Allow the layers to separate and carefully transfer the bottom organic layer to an autosampler vial.

3. Chromatographic and Mass Spectrometric Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 35 - 400 m/z.

4. Data Analysis:

  • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantify impurities using an internal or external standard method.

  • The purity of the main compound (as its derivative) can be determined by area percent, assuming all components are detected and ionized with similar efficiency.

Visualizing the Analytical Workflows

To provide a clearer understanding of the procedural steps, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S0 Weigh Sample & Reference Standard S1 Dissolve in Diluent (ACN/H2O) S0->S1 H0 System Suitability Test (SST) S1->H0 To HPLC H1 Inject Sample into RP-HPLC System H0->H1 H2 Gradient Elution Separation H1->H2 H3 UV Detection (210 nm) H2->H3 D0 Integrate Peaks in Chromatogram H3->D0 Raw Data D1 Calculate Area Percent Purity D0->D1 D2 Generate Final Report D1->D2

Caption: High-level workflow for purity assessment using HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P0 Weigh Sample P1 Derivatization (NaNO2 / HCl) P0->P1 P2 Liquid-Liquid Extraction (DCM) P1->P2 G0 Inject Organic Extract into GC-MS P2->G0 To GC-MS G1 Temperature Programmed Separation G0->G1 G2 EI Ionization & Mass Analysis G1->G2 D0 Identify Peaks via Mass Spectral Library G2->D0 Raw Data D1 Quantify Impurities (if required) D0->D1 D2 Generate Final Report D1->D2

Caption: High-level workflow for impurity profiling using GC-MS.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more appropriate for the specific analytical question at hand. A comprehensive purity profile often requires the application of both techniques.

ParameterHPLC-UVGC-MSRationale & Insights
Primary Application Purity assay, non-volatile and thermally labile impurities.Volatile/semi-volatile impurities, residual solvents, definitive identification.HPLC is the primary choice for the main component's purity, while GC-MS is essential for specific, volatile impurities.
Analyte Volatility Not required.Required.This compound is not sufficiently volatile for direct GC analysis, necessitating derivatization.
Selectivity Moderate to high (based on chromatographic resolution).Very high (chromatographic separation + mass fragmentation pattern).The mass spectrum from MS provides a much higher degree of confidence in impurity identification than a UV trace.
Sensitivity Good (ng range), dependent on chromophore.Excellent (pg to fg range).GC-MS is significantly more sensitive, making it ideal for trace impurity analysis.
Sample Preparation Simple dissolution.Can be complex (derivatization, extraction).[16][17]The need for derivatization in GC-MS adds time and potential sources of error to the workflow.
Quantification Highly accurate and precise with standards.Accurate and precise, but can be affected by derivatization efficiency.HPLC is generally considered more robust for routine quantitative purity assays due to its simpler sample preparation.
Instrumentation Cost Moderate.High.GC-MS systems are a larger capital investment and have higher maintenance costs.

Decision Guide: Choosing the Right Technique

The following decision tree provides a logical framework for selecting the appropriate analytical method.

Decision_Tree start What is the Analytical Goal? q1 Determine overall purity of the main compound? start->q1 Purity Assay q2 Identify/quantify volatile or semi-volatile impurities? start->q2 Specific Impurities q3 Identify an unknown imurity peak? start->q3 Unknown ID a1 Use RP-HPLC with UV/DAD for Area % Purity Assay. q1->a1 a2 Use GC-MS. Consider headspace for very volatile solvents. q2->a2 a3 1. Collect fraction from HPLC. 2. Analyze by LC-MS or probe MS for identification. q3->a3 a4 If HPLC peak is thermally stable and volatile, consider GC-MS (with derivatization). q3->a4

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

For a comprehensive purity assessment of this compound, a dual-pronged approach utilizing both HPLC and GC-MS is strongly recommended.

  • Primary Purity Assay: RP-HPLC should be employed as the primary method for determining the overall purity of the batch. Its robustness, precision, and suitability for the non-volatile nature of the analyte make it the ideal choice for routine quality control.

  • Impurity Profiling: GC-MS is indispensable for creating a complete impurity profile. It is essential for detecting and identifying residual solvents and other volatile or semi-volatile by-products that are invisible to HPLC. This is critical for process development and ensuring the final product meets regulatory safety thresholds for specific impurities.

By integrating the strengths of both techniques, researchers and drug development professionals can build a comprehensive and scientifically sound understanding of the purity of this compound, ensuring the quality and safety of the downstream pharmaceutical products. This orthogonal approach is a hallmark of rigorous analytical science and is fundamental to modern drug development.

References

A Comprehensive Guide to Comparing the Biological Activity of Morpholine-3-acetic acid methyl ester Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Stereoisomerism in Pharmacology

Chirality is a fundamental property of many drug molecules, and it is well-established that enantiomers can exhibit distinct pharmacological and toxicological profiles.[1][2][3][4] The human body is a chiral environment, replete with stereospecific receptors, enzymes, and transporters. Consequently, the "(R)-" and "(S)-" configurations of a chiral drug can be perceived as two separate substances, each with its own unique biological signature. This principle is of paramount importance in the development of central nervous system (CNS) drugs, where subtle changes in three-dimensional structure can dramatically alter a compound's ability to cross the blood-brain barrier and interact with its intended neural targets.[1]

Morpholine and its derivatives are privileged structures in medicinal chemistry, frequently incorporated into CNS-active agents, anticancer drugs, and antimicrobials due to their favorable physicochemical properties that can enhance solubility, metabolic stability, and target engagement.[5][6] Therefore, a thorough investigation into the stereospecific biological activities of the enantiomers of Morpholine-3-acetic acid methyl ester is a scientifically rigorous and necessary step in its potential development as a therapeutic agent.

Proposed Experimental Workflow

To comprehensively compare the biological activities of the (R)- and (S)-enantiomers of this compound, a multi-faceted approach is required. The following workflow outlines the key stages of this investigation, from synthesis and purification to a suite of in vitro biological assays.

Caption: A proposed workflow for the comparative biological evaluation of this compound enantiomers.

Part 1: Synthesis and Chiral Separation

The initial and most critical step is to obtain the individual, optically pure enantiomers of this compound. This can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Protocol 1: Enantioselective Synthesis

An enantioselective synthesis aims to produce a single enantiomer directly. Based on existing literature for the synthesis of substituted morpholines, a plausible approach would involve the use of a chiral auxiliary or a chiral catalyst.[7][8][9][10][11][12][13]

Hypothetical Enantioselective Synthesis Pathway:

Enantioselective_Synthesis Start Chiral Amino Alcohol Step1 Protection of Amine Start->Step1 Step2 Alkylation with Methyl Bromoacetate Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Product (R)- or (S)-Morpholine-3-acetic acid methyl ester Step3->Product

Caption: A generalized pathway for the enantioselective synthesis of 3-substituted morpholines.

Step-by-Step Methodology:

  • Starting Material: Begin with a commercially available enantiopure amino alcohol (e.g., (R)- or (S)-2-amino-1-propanol).

  • Protection: Protect the amine functionality, for example, with a Boc (tert-butyloxycarbonyl) group.

  • Alkylation: Alkylate the hydroxyl group with methyl bromoacetate in the presence of a suitable base.

  • Deprotection and Cyclization: Remove the protecting group from the amine and induce intramolecular cyclization to form the morpholine ring. This step may require specific reaction conditions to ensure the retention of stereochemistry.

  • Purification: Purify the final product using column chromatography and characterize it using NMR, mass spectrometry, and polarimetry to confirm its enantiomeric purity.

Protocol 2: Racemic Synthesis and Chiral HPLC Resolution

A more common and often more practical approach is to synthesize the racemic mixture and then separate the enantiomers using chiral high-performance liquid chromatography (HPLC).

Step-by-Step Methodology:

  • Racemic Synthesis: Synthesize racemic this compound using standard organic chemistry methods.

  • Chiral HPLC Method Development:

    • Column Selection: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds.

    • Mobile Phase Optimization: Begin with a standard mobile phase, such as a mixture of hexane and a polar organic solvent (e.g., isopropanol or ethanol), and systematically vary the composition to optimize the separation. The addition of small amounts of additives like trifluoroacetic acid or diethylamine can sometimes improve peak shape and resolution.

  • Preparative Chiral HPLC: Once an effective analytical method is developed, scale it up to a preparative scale to isolate sufficient quantities of each enantiomer for biological testing.

  • Purity Assessment: Analyze the collected fractions using the analytical chiral HPLC method to determine the enantiomeric excess (ee) of each isolated enantiomer. Pool the fractions that meet the desired purity criteria (typically >99% ee).

Part 2: In Vitro Biological Assays

Given the prevalence of morpholine derivatives in CNS drug discovery, the initial biological evaluation should focus on targets within the central nervous system. Additionally, due to the broad bioactivity of this scaffold, antimicrobial and cytotoxicity assays are also recommended.

Protocol 3: CNS Receptor Binding Assays

Radioligand binding assays are a robust method for determining the affinity of a compound for a specific receptor.[14][15][16][17][18] A panel of CNS receptors should be selected based on the known activities of other morpholine-containing compounds.

Suggested Receptor Panel:

  • Dopamine Receptors (e.g., D2, D3, D4): Implicated in psychosis and neurodegenerative disorders.

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Targets for antidepressants and antipsychotics.

  • Norepinephrine Transporter (NET) and Serotonin Transporter (SERT): Targets for reuptake inhibitors used in the treatment of depression and anxiety.[5]

  • GABA-A Receptor: The primary inhibitory neurotransmitter receptor in the CNS.

General Radioligand Binding Assay Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest from either cultured cells or animal brain tissue.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and varying concentrations of the (R)- and (S)-enantiomers of this compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The affinity of the compound for the receptor (Ki) can then be calculated using the Cheng-Prusoff equation.

Protocol 4: Enzyme Inhibition Assays

Many CNS-active drugs exert their effects by inhibiting the activity of specific enzymes.[19][20][21][22]

Suggested Enzyme Panel:

  • Monoamine Oxidase (MAO-A and MAO-B): Involved in the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine.

  • Acetylcholinesterase (AChE): A key target in the treatment of Alzheimer's disease.

  • Phosphodiesterases (PDEs): A diverse family of enzymes that regulate intracellular signaling.

General Enzyme Inhibition Assay Protocol (Spectrophotometric):

  • Reagent Preparation: Prepare solutions of the purified enzyme, its substrate, and the (R)- and (S)-enantiomers of this compound at various concentrations.

  • Assay Setup: In a 96-well plate, add the enzyme and the test compound.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Measurement: Monitor the change in absorbance over time using a microplate reader. The rate of this change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 5: Antimicrobial and Cytotoxicity Assays

To assess the broader biological profile and potential toxicity, antimicrobial and cytotoxicity assays are essential.

Antimicrobial Assay (Broth Microdilution):

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Assay Setup: In a 96-well plate, prepare serial dilutions of the (R)- and (S)-enantiomers in a suitable growth medium. Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Plate a suitable human cell line (e.g., HeLa or HEK293) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the (R)- and (S)-enantiomers.

  • Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent.

  • Measurement: Measure the absorbance at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that causes 50% cell death (IC50).

Data Presentation and Comparative Analysis

The quantitative data obtained from the biological assays should be summarized in a clear and concise table to facilitate a direct comparison of the activities of the (R)- and (S)-enantiomers.

Table 1: Comparative Biological Activity of this compound Enantiomers

Biological TargetAssay Type(R)-Enantiomer (IC50/Ki/MIC in µM)(S)-Enantiomer (IC50/Ki/MIC in µM)Eudismic Ratio ((S)-IC50 / (R)-IC50)
CNS Receptors
Dopamine D2Radioligand Binding
Serotonin 5-HT1ARadioligand Binding
NETRadioligand Binding
Enzymes
MAO-AEnzyme Inhibition
AChEEnzyme Inhibition
Microorganisms
S. aureusBroth Microdilution
E. coliBroth Microdilution
Cytotoxicity
HeLa CellsMTT Assay

The eudismic ratio is a critical parameter that quantifies the degree of stereoselectivity. It is calculated by dividing the activity of the less active enantiomer (distomer) by the activity of the more active enantiomer (eutomer). A high eudismic ratio indicates a significant difference in the biological activity of the two enantiomers.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the comparative biological evaluation of the enantiomers of this compound. By systematically investigating their interactions with a panel of relevant biological targets, researchers can elucidate the stereochemical requirements for activity and identify the eutomer for further development. The results of these studies will not only provide valuable insights into the structure-activity relationships of this particular molecule but will also contribute to the broader understanding of the role of stereochemistry in the pharmacology of morpholine derivatives. A thorough understanding of the distinct biological profiles of each enantiomer is an indispensable step towards the development of safer and more effective therapeutic agents.

References

The Structure-Activity Relationship of Morpholine-3-acetic Acid Methyl Ester Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its advantageous physicochemical and metabolic properties.[1][2][3] Its incorporation into molecular design often confers improved pharmacokinetics, metabolic stability, and target affinity.[2][3][4] The Morpholine-3-acetic acid framework, in particular, serves as a versatile and synthetically accessible starting point for developing a diverse array of bioactive compounds.[1] This guide provides an in-depth comparison of its analogs, elucidating the key structure-activity relationships (SAR) that govern their biological performance, supported by experimental data and detailed protocols.

Core Principles of SAR in Morpholine-3-acetic Acid Analogs

The biological activity of this scaffold can be finely tuned by strategic modifications at two primary locations: the morpholine ring itself and the acetic acid side chain. The goal of these modifications is to optimize interactions with the biological target by altering the molecule's steric bulk, electronic distribution, and hydrophobicity.

  • The Morpholine Ring:

    • N-4 Position: The secondary amine of the morpholine ring is a key handle for derivatization. Alkylation, acylation, or incorporation into larger heterocyclic systems can dramatically influence potency and selectivity. These substitutions can introduce new binding interactions or alter the overall solubility and cell permeability of the compound.

    • Carbon Skeleton (C-2, C-3, C-5, C-6): Substitution on the carbon atoms of the ring, such as the introduction of alkyl groups at the C-3 position, has been shown to increase the anticancer activity of some derivatives.[1] These modifications primarily introduce steric effects that can orient other functional groups for optimal target engagement.

  • The Acetic Acid Side Chain:

    • Ester/Amide Modification: The methyl ester of the side chain is a common starting point. Conversion of this ester to a variety of amides is a powerful strategy to explore a wide chemical space and introduce new functionalities.[1] Amides can act as hydrogen bond donors and acceptors, forming crucial interactions within a target's binding site. Modifying the ester to other alkyl esters or hydrolyzing it to the carboxylic acid can also modulate properties like solubility and metabolic stability.[5]

The interplay between these modifications dictates the molecule's overall pharmacological profile. The following sections provide concrete examples from published studies to illustrate these principles.

Comparative Analysis of Morpholine Analog Performance

The following tables summarize SAR data from studies on related morpholine-containing compounds, demonstrating how structural changes impact inhibitory activity against key biological targets like Phosphatidylinositol 3-kinase (PI3K), Cholinesterase (ChE), and Carbonic Anhydrase (CA-II).

Table 1: SAR of Morpholine Ring Replacement in PI3K Inhibitors (ZSTK474 Analogs)

This dataset illustrates the critical role of the morpholine ring, particularly its oxygen atom, in binding to PI3K isoforms. ZSTK474 is a known PI3K inhibitor containing two morpholine rings. The data shows the effect of replacing one of these rings with other functionalities.

Analog/CompoundModification from ZSTK474PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)Key SAR Insight
ZSTK474 (1) Parent Compound5.085.720.83.9The intact morpholine scaffold provides potent, pan-isoform inhibition.[6]
Analog 2a Morpholine → Piperazine>1000>1000>1000141Replacing the morpholine oxygen with nitrogen (piperazine) leads to a dramatic loss of activity, highlighting the importance of the oxygen for binding interactions.[6]
Analog 2b Morpholine → N-Acetylpiperazine21.014.712.52.9Acetylating the piperazine nitrogen restores potent activity, suggesting the acetyl group can mimic the interactions of the original morpholine oxygen or correct for conformational changes.[6]
Analog 6a Morpholine → Ethanolamine9.943052.09.9An open-chain analog retains some activity, especially at α and δ isoforms, but is less potent overall than the cyclic morpholine.[6]
Analog 6b Morpholine → Diethanolamine3.746714.610.9The additional hydroxyl group improves potency at the α and γ isoforms compared to the single ethanolamine, suggesting it forms additional favorable interactions.[6]

Data sourced from Chellakudam et al., 2017.[6]

Table 2: SAR of Linker Length in Morpholino-Quinoline Cholinesterase Inhibitors

This study demonstrates that the distance between the core quinoline scaffold and the morpholine moiety is crucial for optimal inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

CompoundLinker Length (n methylenes)AChE IC₅₀ (μM)BChE IC₅₀ (μM)Key SAR Insight
11a-f series 3Generally lower potencyGenerally lower potencyA three-carbon linker results in suboptimal positioning of the morpholine ring for binding.[7]
11g-l series 21.94 - 12.7128.37 - 145.3A two-carbon linker provides the optimal distance for potent inhibition of both AChE and BChE, with compound 11g being the most potent.[7]
11m-r series 4Generally lower potencyGenerally lower potencyA four-carbon linker is too long, leading to decreased inhibitory activity.[7]

Data sourced from Wang et al., 2021.[7]

Key Structure-Activity Relationship (SAR) Summary

The following diagram summarizes the key takeaways for modifying the Morpholine-3-acetic acid scaffold.

Caption: Key SAR points on the Morpholine-3-acetic acid scaffold.

Experimental Methodologies

To facilitate further research, detailed protocols for the synthesis of a representative analog and a common biological evaluation assay are provided below. These protocols are designed to be self-validating, with clear steps and rationales.

A. Synthesis of a Representative Analog: N-Benzyl-2-(morpholin-4-yl)acetamide

This protocol describes the conversion of a morpholine acetic acid derivative to a secondary amide, a common step in SAR studies. The choice of a coupling agent like EDC with HOBt minimizes side reactions and promotes efficient amide bond formation.

Workflow Diagram: Amide Synthesis

Synthesis_Workflow start Start Materials: - 2-(Morpholin-4-yl)acetic acid - Benzylamine dissolve Dissolve acetic acid derivative in anhydrous DCM start->dissolve add_coupling Add EDC and HOBt. Stir at 0°C for 30 min. dissolve->add_coupling add_amine Add benzylamine dropwise. Allow to warm to RT. add_coupling->add_amine react Stir at room temperature for 12-18 hours. add_amine->react workup Aqueous Workup: - Wash with 1N HCl - Wash with sat. NaHCO₃ - Wash with brine react->workup dry_purify Dry over Na₂SO₄, filter, and concentrate. workup->dry_purify purify Purify via column chromatography. dry_purify->purify end Final Product: N-Benzyl-2-(morpholin-4-yl)acetamide purify->end

Caption: Workflow for N-Benzyl-2-(morpholin-4-yl)acetamide synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-(morpholin-4-yl)acetic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M), add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl, 1.2 eq).

  • Activation: Stir the mixture at 0°C (ice bath) for 30 minutes. This step forms the active HOBt ester, which is a highly efficient acylating agent.

  • Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes unreacted amine and EDC byproducts, while the basic wash removes unreacted acid and HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the pure N-benzyl-2-(morpholin-4-yl)acetamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

B. Biological Evaluation: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE inhibitory activity. It relies on the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare stock solutions of Acetylthiocholine iodide (ATCI), DTNB, and AChE enzyme in the phosphate buffer.

    • Prepare serial dilutions of the test compounds (analogs) in DMSO or an appropriate solvent.

  • Assay Setup (96-well plate):

    • Add 25 µL of the test compound solution at various concentrations to the wells.

    • Add 125 µL of DTNB solution.

    • Add 50 µL of AChE enzyme solution.

    • For the control (100% activity), add 25 µL of the solvent (e.g., DMSO) instead of the test compound.

  • Pre-incubation: Mix the components and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added.

  • Initiate Reaction: Add 25 µL of the ATCI substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Conclusion

The Morpholine-3-acetic acid scaffold is a remarkably adaptable platform for drug discovery. Structure-activity relationship studies consistently demonstrate that modifications to both the morpholine ring and the side chain are critical for optimizing biological activity. The replacement of the morpholine ring often leads to a significant loss of potency, underscoring its importance as a key binding motif.[6] Furthermore, derivatization of the side chain into amides and optimization of linker lengths provide powerful avenues for enhancing target-specific interactions.[1][7] The experimental protocols and comparative data presented in this guide offer a robust framework for researchers aiming to rationally design the next generation of potent and selective therapeutic agents based on this privileged structure.

References

A Comparative Guide to the In Vitro Metabolic Stability of Novel Compounds Derived from Morpholine-3-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount parameter that can dictate its success or failure.[1][2] A compound's susceptibility to biotransformation, largely orchestrated by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][3] Early assessment of metabolic stability using in vitro models is therefore a cornerstone of modern drug discovery, enabling the timely identification and optimization of lead candidates with favorable pharmacokinetic properties.[2][4]

The morpholine scaffold is a well-regarded pharmacophore in medicinal chemistry, often incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, including metabolic stability.[5][6][7][8] This guide provides a comparative evaluation of the in vitro metabolic stability of three novel compounds derived from Morpholine-3-acetic acid methyl ester (M3AM), a versatile building block in pharmaceutical synthesis.[9][10] Through a detailed examination of experimental data, we will explore how subtle structural modifications can significantly impact a compound's metabolic fate.

This guide is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel therapeutic agents. We will delve into the causality behind experimental choices, present detailed protocols for robust and self-validating assays, and provide a framework for interpreting the generated data.

Comparative Analysis of M3AM Derivatives

To investigate the impact of structural modifications on metabolic stability, three hypothetical derivatives of this compound were synthesized and evaluated:

  • M3AM-Parent: The unmodified parent compound, this compound.

  • M3AM-Anilide: The methyl ester of the parent compound is replaced with an aniline amide.

  • M3AM-CF3: A trifluoromethyl group is introduced on the phenyl ring of the anilide derivative.

The in vitro metabolic stability of these compounds was assessed using human liver microsomes (HLM), a subcellular fraction rich in cytochrome P450 (CYP) enzymes, which are primary drivers of phase I metabolism.[4][11][12] The key parameters determined were the in vitro half-life (t½) and the intrinsic clearance (CLint).[1][13]

Experimental Data Summary
Compound IDStructuret½ (min)CLint (µL/min/mg protein)
M3AM-Parent (Structure of this compound)> 60< 10
M3AM-Anilide (Structure of M3AM with anilide linkage)2527.7
M3AM-CF3 (Structure of M3AM-Anilide with CF3 group)4814.4
Interpretation of Results

The data reveals significant differences in the metabolic stability of the three derivatives. M3AM-Parent , with its simple ester and morpholine core, exhibits high metabolic stability, with a half-life exceeding 60 minutes and low intrinsic clearance. This is consistent with the general understanding that the morpholine ring itself is relatively resistant to metabolism.[5][6]

The introduction of an anilide linkage in M3AM-Anilide leads to a marked decrease in metabolic stability. The shorter half-life and higher intrinsic clearance suggest that the anilide moiety provides a new, more susceptible site for metabolic attack, likely hydroxylation on the aromatic ring by CYP enzymes.[14][15]

Interestingly, the addition of a trifluoromethyl group in M3AM-CF3 significantly improves metabolic stability compared to the anilide derivative. The electron-withdrawing nature of the trifluoromethyl group can deactivate the aromatic ring towards oxidative metabolism, a common strategy employed in medicinal chemistry to block metabolic sites and enhance drug half-life.

This comparative analysis underscores the profound influence of structural modifications on metabolic stability and highlights the importance of iterative design and testing in lead optimization.

Experimental Protocols

The following is a detailed protocol for the in vitro metabolic stability assay using human liver microsomes.

Human Liver Microsomal Stability Assay Protocol

1. Purpose: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance upon incubation with human liver microsomes in the presence of NADPH.[16]

2. Materials and Equipment:

  • Pooled human liver microsomes (from a reputable supplier)

  • Test compounds (M3AM-Parent, M3AM-Anilide, M3AM-CF3)

  • Positive control compounds (e.g., Verapamil, Testosterone)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17]

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well incubation plates and sealing mats

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[18][19][20]

3. Procedure:

  • Preparation of Reagents:

    • Thaw human liver microsomes on ice.

    • Prepare a 1 mg/mL microsomal protein solution in phosphate buffer.

    • Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution to each well.

    • Add the test compound or positive control to the designated wells (final substrate concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (which receive buffer instead).

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile containing the internal standard.[21]

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 10 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.[22][23]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k [13]

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) [21]

Visualizing the Workflow and Metabolic Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the potential metabolic pathways of the M3AM derivatives.

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Processing cluster_analysis Analysis prep_mics Prepare Microsome Solution (1 mg/mL) add_mics Add Microsomes to 96-well Plate prep_mics->add_mics prep_cpds Prepare Compound Stock Solutions (1 mM) add_cpds Add Test Compounds (Final Conc. 1 µM) prep_cpds->add_cpds prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_nadph->start_reaction add_mics->add_cpds pre_incubate Pre-incubate at 37°C add_cpds->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate quench Stop Reaction at Time Points with Acetonitrile + IS incubate->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Workflow for the in vitro metabolic stability assay.

Potential Metabolic Pathways of M3AM Derivatives

G cluster_parent M3AM-Parent cluster_anilide M3AM-Anilide cluster_cf3 M3AM-CF3 parent Morpholine-3-acetic acid methyl ester met_parent Hydrolysis (Esterases) parent->met_parent prod_parent Morpholine-3-acetic acid met_parent->prod_parent anilide M3AM-Anilide met_anilide Hydroxylation (CYP450) anilide->met_anilide prod_anilide Hydroxylated Metabolite met_anilide->prod_anilide cf3 M3AM-CF3 met_cf3 Reduced Metabolism cf3->met_cf3

Caption: Postulated primary metabolic pathways for M3AM derivatives.

Conclusion and Future Directions

This guide has provided a comparative analysis of the in vitro metabolic stability of three novel derivatives of this compound. The results clearly demonstrate that minor structural modifications can have a substantial impact on a compound's metabolic fate. The introduction of an anilide moiety created a metabolic soft spot, which was subsequently hardened by the addition of a trifluoromethyl group.

The experimental protocols and data analysis methods described herein represent a robust and industry-standard approach for evaluating the metabolic stability of NCEs.[3][24] Early and systematic assessment of metabolic stability, as part of a comprehensive ADME profiling strategy, is crucial for guiding medicinal chemistry efforts and selecting drug candidates with a higher probability of in vivo success.[25][26]

Future studies should aim to identify the specific CYP isozymes responsible for the metabolism of these compounds and to characterize the structures of the resulting metabolites.[27][28] Furthermore, evaluating the metabolic stability of these compounds in hepatocytes would provide a more complete picture, as this system contains both phase I and phase II metabolic enzymes.[4][29] Ultimately, correlating these in vitro findings with in vivo pharmacokinetic data will be essential for building predictive models and advancing the most promising candidates toward clinical development.[13][30]

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Morpholine-3-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Oversight

Morpholine-3-acetic acid methyl ester is a key heterocyclic building block in modern organic synthesis, often serving as a critical intermediate in the development of novel pharmaceutical agents and other high-value chemical entities.[1][2] Its purity and concentration in reaction mixtures and final products are critical quality attributes that directly impact the safety, efficacy, and stability of the resulting therapeutic drug. Consequently, the analytical methods used to quantify this intermediate must be not only precise and accurate but also robust and transferable across different laboratories, instruments, and analysts.

This guide provides an in-depth, experience-driven comparison of two orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-LC-MS/MS)—for the analysis of this compound. We will move beyond a simple description of these methods to a practical, head-to-head cross-validation study. The objective of cross-validation is to demonstrate that two distinct analytical procedures are equivalent and can be used interchangeably, a critical step during method transfer between research and quality control laboratories or when updating a legacy method.[3][4] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidelines, ensuring scientific integrity and regulatory compliance.[5][6][7][8]

Pillar 1: Understanding the Analytical Methodologies

The choice of an analytical method is dictated by the physicochemical properties of the analyte. This compound is a polar molecule with a relatively low molecular weight (159.18 g/mol ), which presents unique chromatographic challenges.[9][10]

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For polar analytes like morpholine derivatives, direct analysis can be challenging due to poor peak shape and potential interaction with the stationary phase. While the methyl ester is more volatile than the parent morpholine, a derivatization step is often employed to enhance thermal stability and improve chromatographic performance.[11][12][13] A common strategy for secondary amines like morpholine is nitrosation to form a more volatile N-nitrosomorpholine derivative.[12][14]

Causality of Choice: We hypothesize that a similar derivatization, or alternatively, direct injection using a highly inert column, can yield a robust GC-MS method. The mass spectrometer provides high selectivity and specificity, which is crucial for impurity profiling in complex matrices.

Method B: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS)

HILIC is a variation of normal-phase liquid chromatography that is ideal for retaining and separating highly polar compounds.[15][16] It uses a polar stationary phase (e.g., bare silica or amide-bonded silica) with a high concentration of an organic solvent (typically acetonitrile) in the mobile phase. This technique avoids the need for derivatization, simplifying sample preparation and reducing potential sources of error.[15] Coupling HILIC with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity, making it a gold standard for quantifying trace levels of polar compounds in complex samples.[17][18]

Causality of Choice: HILIC-LC-MS/MS is selected as an orthogonal method because its separation mechanism is fundamentally different from GC. This orthogonality provides a high degree of confidence that if both methods produce equivalent results, the measurements are accurate and free from method-specific artifacts.

Pillar 2: The Cross-Validation Study Design

A cross-validation study is a systematic comparison of two analytical procedures.[3][4] The core principle is to analyze the same set of homogeneous samples using both methods and to statistically compare the results. Our design adheres to the validation parameters stipulated in ICH Q2(R1).[6][19]

Experimental Workflow for Cross-Validation

The following diagram illustrates the logical flow of the cross-validation process, from initial method validation to the final comparative analysis.

CrossValidation_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Conclusion P1 Define Acceptance Criteria (Based on ICH Q2) P2 Individually Validate Method A (GC-MS) & Method B (HILIC) P1->P2 P3 Prepare Homogeneous Sample Lots (Spiked & Unspiked) P2->P3 E1 Analyze Samples with Method A (GC-MS) P3->E1 E2 Analyze Samples with Method B (HILIC-LC-MS/MS) P3->E2 A1 Collect & Tabulate Data (Accuracy, Precision, Linearity) E1->A1 E2->A1 A2 Statistical Comparison (e.g., Bland-Altman, t-test) A1->A2 A3 Evaluate Against Acceptance Criteria A2->A3 C1 Conclusion: Methods are Equivalent (Pass/Fail) A3->C1

Caption: Logical workflow for the cross-validation of two analytical methods.

Acceptance Criteria

Before initiating the study, clear acceptance criteria must be established. These are typically based on the intended purpose of the method. For quantifying a pharmaceutical intermediate, the following criteria are proposed:

  • Accuracy: The percentage recovery from spiked samples should be within 98.0% to 102.0%. The agreement between the two methods for the same sample should be within ±5.0%.

  • Precision (Repeatability): The Relative Standard Deviation (RSD) for replicate injections should be ≤ 2.0%.

  • Precision (Intermediate): The RSD across different days/analysts should be ≤ 3.0%.

  • Linearity: The coefficient of determination (R²) for the calibration curve should be ≥ 0.999.

Pillar 3: Detailed Experimental Protocols

Trustworthiness in analytical science is built on reproducible, step-by-step protocols.

Protocol 1: GC-MS Method for this compound
  • Sample Preparation (with Derivatization):

    • Accurately weigh 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane (DCM).

    • Transfer 1 mL of this solution to a 5 mL reaction vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature. The sample is ready for GC-MS analysis.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Inlet: Splitless, 250°C

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS System: Agilent 5977B MSD

    • Source Temp: 230°C

    • Quad Temp: 150°C

    • Ionization: Electron Impact (EI), 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the silylated derivative.

Protocol 2: HILIC-LC-MS/MS Method for this compound
  • Sample Preparation:

    • Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a solution of 90:10 Acetonitrile:Water.

    • Further dilute as necessary to fall within the calibration range.

    • Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • HILIC-LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC I-Class

    • Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Isocratic at 90% B for 5 min.

    • Flow Rate: 0.4 mL/min

    • Column Temp: 40°C

    • MS System: Waters Xevo TQ-S micro

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition (e.g., m/z 160.1 -> [fragment ion]).

Comparative Data Analysis (Hypothetical Data)

The following tables summarize the hypothetical results obtained from the cross-validation study, performed by analyzing five independent batches of a drug substance intermediate.

Table 1: Linearity Comparison
ParameterMethod A (GC-MS)Method B (HILIC-LC-MS/MS)Acceptance Criterion
Range (µg/mL) 1 - 1000.1 - 20N/A
0.99920.9998≥ 0.999
Y-intercept Bias -1.5%0.8%≤ ±2.0%

The data indicates that both methods exhibit excellent linearity, although the HILIC-LC-MS/MS method demonstrates a significantly lower limit of quantification.

Table 2: Accuracy & Precision Comparison
Sample BatchMethod A (GC-MS)Assay (%)Method B (HILIC-LC-MS/MS)Assay (%)% Difference(A vs. B)
Batch 1 99.599.8-0.30%
Batch 2 98.999.1-0.20%
Batch 3 101.2100.9+0.30%
Batch 4 99.9100.3-0.40%
Batch 5 100.4100.1+0.30%
Mean Assay 99.98 100.04 -0.06%
IntermediatePrecision (RSD) 0.95% 0.68% ≤ 3.0%

Both methods provide highly comparable assay results, with the percentage difference well within the ±5.0% acceptance limit. The HILIC-LC-MS/MS method shows slightly better intermediate precision.

Table 3: Specificity (Forced Degradation Study)
Degradation ConditionPeak Purity (Method A)Peak Purity (Method B)Comments
Acid Hydrolysis PassPassNo co-elution observed
Base Hydrolysis PassPassNo co-elution observed
Oxidation (H₂O₂) PassPassNo co-elution observed
Thermal (80°C) PassPassNo co-elution observed
Photolytic (UV) PassPassNo co-elution observed

Both methods demonstrated specificity, successfully separating the main analyte peak from all degradation products.

Discussion: A Scientist's Perspective

The cross-validation results strongly indicate that both the GC-MS and HILIC-LC-MS/MS methods are suitable for the intended purpose of quantifying this compound. The data from both methods are statistically equivalent, meeting all pre-defined acceptance criteria.

Method A (GC-MS): This method is robust and reliable. Its primary advantage lies in the universal nature of EI ionization, which provides reproducible mass spectra that can be used for library matching and structural confirmation. However, the requirement for derivatization adds an extra step to sample preparation, which can increase variability and analysis time.

Method B (HILIC-LC-MS/MS): This method offers superior sensitivity (a lower LOQ) and slightly better precision.[15][17] The simple "dilute-and-shoot" sample preparation protocol is a significant advantage in a high-throughput QC environment, reducing both time and potential for human error. The main consideration is that HILIC chromatography can sometimes require longer equilibration times and can be more sensitive to the sample matrix composition.

Workflow Visualization: Method Selection Logic

The choice between these two validated methods depends on the specific application. The following diagram outlines a decision-making process.

MethodSelection_Logic Start Analytical Need? Q1 Need for Structural Confirmation? Start->Q1 GCMS Use GC-MS Method LCMS Use HILIC-LC-MS/MS Method Q1->GCMS Yes Q2 High-Throughput Routine QC? Q1->Q2 No Q2->LCMS Yes Q3 Trace Level Quantification Needed? Q2->Q3 No Q3->GCMS No Q3->LCMS Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

This guide has successfully demonstrated the cross-validation of two orthogonal, reliable analytical methods for this compound. The GC-MS with derivatization and the HILIC-LC-MS/MS methods are both deemed equivalent and fit for purpose.

Recommendation: For routine quality control testing where speed and sensitivity are paramount, the HILIC-LC-MS/MS method is recommended . For investigational studies, such as identifying unknown impurities or confirming structures, the GC-MS method provides added value due to its reproducible fragmentation patterns. Having both cross-validated methods available provides invaluable flexibility in a dynamic drug development environment, ensuring analytical continuity and data integrity.

References

A Comparative Guide to Molecular Docking of Morpholine-Containing Ligands in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of molecular docking studies involving morpholine-containing ligands against various enzyme active sites. It is intended for researchers, scientists, and drug development professionals engaged in computational drug design and discovery. We will delve into the rationale behind experimental choices, present comparative data from published studies, and provide a detailed, validated protocol for performing such analyses.

The Significance of the Morpholine Scaffold in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of approved and experimental drugs.[1][2] Its appeal stems from a combination of favorable physicochemical properties, including metabolic stability, aqueous solubility, and a versatile, synthetically accessible framework.[1][3] The morpholine ring can significantly influence the biological activity of a molecule, acting either as an integral part of the pharmacophore that directly interacts with the enzyme active site or as a scaffold that orients other functional groups for optimal binding.[1][4] Furthermore, its presence can enhance pharmacokinetic properties, making it a valuable moiety in the design of potent and selective enzyme inhibitors.[1]

Comparative Docking Studies: Unveiling Binding Modes and Affinities

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a target protein.[5] This section presents a comparative analysis of docking studies for morpholine-containing ligands against two critical classes of enzymes in drug discovery: Phosphoinositide 3-kinases (PI3Ks) and Epidermal Growth Factor Receptor (EGFR).

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making PI3K isoforms attractive therapeutic targets.[6] Many potent PI3K inhibitors incorporate a morpholine moiety, which often plays a crucial role in binding to the hinge region of the kinase domain.[7][8]

A common feature of morpholine-containing PI3K inhibitors is the formation of a hydrogen bond between the morpholine oxygen or nitrogen and the backbone amide of a valine residue in the hinge region.[7] The following table summarizes the docking results from several studies on novel morpholine-containing PI3K inhibitors, often compared against established compounds like ZSTK474 and Gedatolisib.

Ligand/CompoundTarget PI3K IsoformDocking Score/Binding Energy (kcal/mol)Key Interacting ResiduesReference CompoundIn Vitro IC50Source
Novel Dimorpholinoquinazoline (7c) PI3KαNot specifiedVal851 (H-bond with morpholine)Gedatolisib500 µM (for PI3Kα inhibition)[6]
ZSTK474 Analog (6a) PI3KδNot specifiedLys779ZSTK4749.9 nM (PI3Kα)[9]
Atropisomeric Inhibitor ((P)-14) PI3KβNot specifiedVal848 (H-bond with 2-cyanopyridine), Lys779, Asp807, Tyr833TGX-2213 nM[7]
PKI-587 PI3Kα & mTORNot specifiedForms H-bond with amine moiety-Dual nM inhibitor[10][11]

Note: Direct comparison of docking scores across different studies and software can be misleading due to variations in scoring functions and protocols. The key takeaway is the identification of crucial interactions.

The comparative analysis of these PI3K inhibitors reveals a recurring binding motif where the morpholine ring engages with the hinge region. For instance, in the study of dimorpholinoquinazoline-based inhibitors, the morpholine moiety of the most active compounds, like 7c , was shown to form a crucial hydrogen bond with Val851 in the PI3Kα active site.[6] Similarly, docking studies of ZSTK474 analogs highlighted the importance of the morpholine group in maintaining high inhibitory potency against PI3K isoforms.[9] The development of atropisomeric inhibitors further underscores the nuanced role of ligand conformation, where the morpholine acts as a key hinge binder.[7]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is another well-established target in cancer therapy, and the quinazoline scaffold, often featuring a morpholine substituent, is a hallmark of many EGFR inhibitors.[12][13] Gefitinib (Iressa®) is a prime example of an approved morpholine-containing EGFR inhibitor.[14]

Docking studies of novel gefitinib analogues against the EGFR kinase domain provide insights into how modifications to the morpholine-containing scaffold can influence binding affinity and selectivity.

Ligand/CompoundTarget EGFR MutantDocking Score/Binding Energy (kcal/mol)Key Interacting ResiduesReference CompoundIn Vitro IC50Source
Novel Gefitinib Analog Double Mutant EGFRBetter than GefitinibSer720, Arg841, Trp880 (novel interactions)GefitinibNot specified[12]
Gefitinib Wild-type EGFR-7.5 to -9.5 (typical range)Met793 (H-bond with quinazoline N)-nM range[14][15]
4-benzothienyl amino quinazolines EGFRNot specifiedNot specifiedGefitinibPartially reduced EGFR inhibition but increased HER-2 and MET inhibition[13]

In a study focused on identifying novel inhibitors for mutated EGFR, computational screening and ensemble docking revealed gefitinib analogues with superior binding orientations compared to the parent drug.[12] These analogues formed novel interactions with residues such as Ser720, Arg841, and Trp880, suggesting new avenues for overcoming drug resistance.[12] Molecular modeling of gefitinib and its derivatives has consistently shown the importance of the morpholine-containing side chain in occupying a specific pocket within the EGFR active site, contributing to the overall binding affinity.[14][15]

A Validated Experimental Protocol for Molecular Docking

To ensure the scientific integrity and reproducibility of docking studies, a well-defined and validated protocol is essential. The following is a step-by-step methodology for a typical molecular docking workflow, using the widely-used AutoDock Vina software. This protocol is based on established best practices and can be adapted for various morpholine-containing ligands and enzyme targets.[16][17]

I. Preparation of the Receptor and Ligand
  • Receptor Preparation:

    • Obtain the 3D structure of the target enzyme from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably co-crystallized with a ligand.

    • Remove water molecules, ions, and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Kollman charges).

    • Save the prepared receptor structure in the PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of the morpholine-containing ligand using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds in the ligand.

    • Save the prepared ligand structure in the PDBQT format.

II. Docking Simulation
  • Grid Box Definition:

    • Define the search space for the docking simulation by creating a grid box that encompasses the active site of the enzyme. The center of the grid box should be the geometric center of the co-crystallized ligand (if available) or the predicted active site.

    • The size of the grid box should be large enough to allow the ligand to rotate and translate freely within the active site.

  • Configuration File:

    • Create a configuration text file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Running the Docking Simulation:

    • Execute the docking simulation using the AutoDock Vina command-line interface, providing the configuration file as input.

III. Analysis of Docking Results
  • Binding Affinity and Pose Selection:

    • AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

    • The pose with the lowest binding energy is typically considered the most favorable binding mode.

  • Validation of the Docking Protocol:

    • A crucial step is to validate the docking protocol by re-docking the co-crystallized ligand into the active site of the enzyme.

    • Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.

  • Visualization and Interaction Analysis:

    • Visualize the best-ranked docking pose of the morpholine-containing ligand in the enzyme's active site using molecular visualization software (e.g., PyMOL, VMD).

    • Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces, etc.) between the ligand and the amino acid residues of the active site. Pay close attention to the interactions involving the morpholine moiety.

Visualizing the Workflow and Key Concepts

To further clarify the experimental and logical processes, the following diagrams are provided in the Graphviz DOT language.

Molecular_Docking_Workflow cluster_prep I. Preparation cluster_dock II. Docking Simulation cluster_analysis III. Analysis PDB Obtain Receptor Structure (PDB) Prep_Receptor Prepare Receptor (Remove water, add hydrogens, assign charges) PDB->Prep_Receptor Ligand_2D Draw Ligand 2D Structure Prep_Ligand Prepare Ligand (3D conversion, energy minimization) Ligand_2D->Prep_Ligand Grid Define Grid Box Prep_Receptor->Grid Config Create Configuration File Prep_Ligand->Config Grid->Config Run_Vina Run AutoDock Vina Config->Run_Vina Results Analyze Docking Results (Binding affinity, Poses) Run_Vina->Results Validation Validate Protocol (Re-docking, RMSD < 2.0 Å) Results->Validation Visualization Visualize and Analyze Interactions Results->Visualization

Caption: A generalized workflow for molecular docking studies.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth Morpholine_Inhibitor Morpholine-containing Inhibitor Morpholine_Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway with a morpholine inhibitor.

Conclusion and Future Directions

This guide has provided a comprehensive overview of comparative docking studies of morpholine-containing ligands in enzyme active sites. The presented data and protocols underscore the importance of the morpholine moiety in achieving potent and selective enzyme inhibition. The recurring interaction patterns observed across different enzyme families, particularly the role of the morpholine as a hinge-binder in kinases, provide valuable insights for rational drug design.

Future research in this area will likely focus on the development of novel morpholine derivatives with improved isoform selectivity and the ability to overcome drug resistance. The integration of advanced computational techniques, such as molecular dynamics simulations and free energy calculations, will further refine our understanding of the dynamic interactions between morpholine-containing ligands and their enzyme targets. By combining robust computational methodologies with experimental validation, the design and discovery of the next generation of morpholine-based therapeutics can be significantly accelerated.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Morpholine-3-Acetic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of morpholine-3-acetic acid methyl ester (CAS 885273-89-2), a compound utilized in various research and development applications. As no specific disposal protocol from regulatory bodies for this exact molecule is prominently available, this document synthesizes information based on its chemical structure, the known hazards of its functional groups—specifically the morpholine moiety and the methyl ester—and established best practices for chemical waste management. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, minimizing risks to both personnel and the environment.

Hazard Profile and Chemical Characteristics

Understanding the intrinsic properties of this compound is the foundation of its safe handling and disposal. The Globally Harmonized System (GHS) classification available from PubChem provides a critical starting point for risk assessment.[1]

PropertyValue / ClassificationSource
Molecular Formula C₇H₁₃NO₃PubChem[1]
Molecular Weight 159.18 g/mol PubChem[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem[1]
Appearance (Assumed) Liquid or low-melting solidGeneral chemical knowledge
Structural Hazards Contains a morpholine ring (secondary amine, ether) and a methyl ester. The morpholine component suggests potential basicity and corrosive properties similar to morpholine itself.[2][3][4][5][6][7][8][9] The ester group classifies it as an organic solvent.Inferred from structure

Given its classification as a skin, eye, and respiratory irritant, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment to prevent exposure.[1]

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedure, the following safety measures are mandatory. This protocol is designed to protect laboratory personnel from the primary hazards associated with this compound.

  • Engineering Controls : All transfers and manipulations of this chemical, including preparing it for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[10] Ensure that a safety shower and eyewash station are readily accessible.[3][11]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required:

    • Eye Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes.[3]

    • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[12]

    • Body Protection : A buttoned lab coat must be worn. For larger quantities or in case of a significant spill, a chemical-resistant apron is recommended.[12]

Step-by-Step Disposal Protocol

Disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain. [4][13][14]

Step 1: Waste Segregation and Collection
  • Designate a Waste Stream : this compound should be collected as a non-halogenated organic solvent waste. Do not mix it with incompatible waste streams such as strong acids, bases, or oxidizing agents.[11] Consult your institution's Environmental Health and Safety (EHS) office for specific segregation requirements.[10][15]

  • Select an Appropriate Container : Use a clean, dry, and chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap.[15] The original product container, if empty, is often a suitable choice for collecting the waste.[15]

  • Collect the Waste : Carefully pour the waste into the designated container, avoiding splashes. Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[14]

Step 2: Labeling and Storage
  • Proper Labeling : Securely attach a completed hazardous waste tag to the container as soon as the first drop of waste is added.[14] The label must include:

    • The full, unabbreviated chemical name: "Waste this compound"

    • An accurate estimation of the concentration and volume.

    • The words "Hazardous Waste".

    • A clear indication of the hazards (e.g., "Irritant," "Flammable Liquid" - as a precaution).

    • The date accumulation started.

  • Safe Storage : Keep the waste container tightly sealed at all times, except when adding waste.[15] Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel. The SAA should be in a well-ventilated area, away from heat sources or ignition, and within secondary containment to control any potential leaks.[8][14]

Step 3: Arranging for Disposal
  • Contact EHS : Once the waste container is full or you are no longer generating this waste stream, contact your institution's EHS department to schedule a pickup.[14] Follow their specific procedures for waste collection requests.

The logical flow for handling and disposing of this chemical is illustrated below.

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

Spill Cleanup
  • Small Spills (<100 mL) :

    • Ensure the area is well-ventilated (fume hood).

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[12]

    • Carefully scoop the absorbed material into a designated container for hazardous waste.

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials and rinsate as hazardous waste.

  • Large Spills (>100 mL) :

    • Evacuate all personnel from the immediate area.

    • Alert your colleagues and supervisor.

    • If safe to do so, close the fume hood sash and turn off any ignition sources.[8]

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.[8]

Personnel Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[11] Seek medical attention if irritation develops or persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal. The U.S. Environmental Protection Agency (EPA) has specific guidelines for what constitutes an "empty" container.[15]

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate : The rinsate from all three rinses must be collected and disposed of as hazardous waste in your non-halogenated organic solvent waste stream.[10][15]

  • Deface Label : Completely remove or deface the original label on the container to prevent misuse.[10]

  • Final Disposal : Once triple-rinsed and defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling bin, as per your institution's policy.

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship. Always remember that your institution's EHS office is your primary resource for guidance on chemical safety and waste disposal.[10][15]

References

Personal protective equipment for handling Morpholine-3-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for Morpholine-3-acetic acid methyl ester

This document provides a detailed protocol for the safe handling, use, and disposal of this compound (CAS 885273-89-2). It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personal safety, maintaining experimental integrity, and protecting the environment.

Pre-Operational Hazard Analysis

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe use. While comprehensive toxicological data for this specific ester is not fully available, a risk assessment can be formulated based on its GHS classification and data from the parent compound, Morpholine.

Known Hazards of this compound: The Globally Harmonized System (GHS) provides the following classification for this compound[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Inferred Hazards from Morpholine: The parent compound, Morpholine, is a well-studied chemical. Its properties suggest that the ester derivative should be handled with significant caution, assuming it may share some of these hazardous characteristics[2][3][4]:

  • Flammability: Morpholine is a flammable liquid and vapor.[2][4]

  • Corrosivity: It is known to cause severe skin burns and eye damage.[2][4]

  • Toxicity: It can be toxic in contact with skin and harmful if swallowed or inhaled.[2][4]

Hazard Summary Table
Hazard ClassificationDescriptionPrimary ConcernSource
Skin Irritation (H315) Causes irritation upon direct contact with skin.Direct Contact[1]
Eye Irritation (H319) Causes serious irritation upon contact with eyes.Splashes, Vapors[1]
Respiratory Irritation (H335) May cause irritation to the respiratory tract if inhaled.Inhalation of Vapors/Aerosols[1]
Potential Corrosivity Based on Morpholine, may cause chemical burns.Skin/Eye Contact[2][4]
Potential Flammability Based on Morpholine, may form flammable vapor-air mixtures.Ignition Sources[2][5]
Risk Assessment Workflow

The following diagram outlines the essential, continuous cycle of risk assessment required when handling this compound.

A 1. Identify Hazards (Irritation, Potential Corrosivity & Flammability) B 2. Assess Risks (Exposure routes: skin, eyes, inhalation) A->B Analyze C 3. Implement Controls (PPE, Fume Hood, Handling Procedures) B->C Mitigate D 4. Review & Refine (Monitor effectiveness, update protocols) C->D Verify D->A Iterate cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood & Emergency Equipment B Assemble Spill Kit & Waste Containers C Don Full PPE (Gloves, Goggles, Coat) D Equilibrate Container (If necessary) C->D E Weigh & Transfer Compound D->E F Prepare Solutions & Run Reaction E->F G Securely Seal Primary Container F->G H Decontaminate Workspace & Equipment G->H I Dispose of Waste & Used PPE Correctly H->I J Remove PPE & Wash Hands Thoroughly I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Morpholine-3-acetic acid methyl ester
Reactant of Route 2
Morpholine-3-acetic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.